molecular formula C22H39N3O4S B015032 N-Biotinyl-12-aminododecanoic Acid CAS No. 135447-73-3

N-Biotinyl-12-aminododecanoic Acid

カタログ番号: B015032
CAS番号: 135447-73-3
分子量: 441.6 g/mol
InChIキー: ALIFRMFPRBTNNH-WFXMLNOXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Biotinyl-12-aminododecanoic Acid (CAS 135447-73-3) is a biochemical tool compound formed by linking biotin to 12-aminododecanoic acid via a stable amide bond. This reagent features a long-chain alkane spacer terminated with a carboxylic acid group, making it an essential tool for bioconjugation and labeling studies. The terminal carboxylic acid can be activated for reaction with primary amine groups in the presence of activators such as HATU, allowing for the specific biotinylation of target molecules. In research applications, this compound is primarily utilized as a biotinylation reagent to test the ligation activity of enzymes like SimL. Its structure is designed to facilitate the study of enzyme-substrate interactions and various biochemical assays that require high-affinity binding to streptavidin or avidin. With a molecular formula of C₂₂H₃₉N₃O₄S and a molecular weight of 441.63 g/mol, it is supplied with a high purity of >98%. Please note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

特性

IUPAC Name

12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N3O4S/c26-19(13-10-9-12-18-21-17(16-30-18)24-22(29)25-21)23-15-11-7-5-3-1-2-4-6-8-14-20(27)28/h17-18,21H,1-16H2,(H,23,26)(H,27,28)(H2,24,25,29)/t17-,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIFRMFPRBTNNH-WFXMLNOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609301
Record name 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135447-73-3
Record name 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Biotinyl-12-aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-12-aminododecanoic acid is a versatile biotinylation reagent widely employed in life sciences research and drug development. This molecule consists of a biotin (B1667282) moiety linked to a 12-carbon spacer arm, which terminates in a carboxylic acid. The extended spacer arm minimizes steric hindrance, allowing for efficient interaction between the biotin tag and its binding partners, avidin (B1170675) and streptavidin. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to this compound, with a focus on its activated N-hydroxysuccinimide (NHS) ester form, which is reactive towards primary amines.

Physicochemical Properties

This compound and its NHS ester derivative possess distinct physicochemical properties that are critical for their application in various biochemical assays. A summary of these properties is presented in the table below.

PropertyThis compoundThis compound, NHS ester
CAS Number 135447-73-3[1][2]216453-50-8
Molecular Formula C22H39N3O4S[1][2]C26H42N4O6S
Molecular Weight 441.63 g/mol [1][2]538.70 g/mol
Melting Point 215-217 °C[1]Not available
Solubility Slightly soluble in DMF and DMSO[1][3]Soluble in DMF and DMSO[4]
Storage Temperature -20°C[1][3]-20°C

The Biotin-Avidin/Streptavidin Interaction

The utility of this compound is rooted in the extraordinarily strong and specific interaction between biotin and the proteins avidin and streptavidin. This non-covalent bond is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[5] This high affinity ensures the formation of a stable complex that is resistant to changes in pH, temperature, and denaturing agents.

Binding PartnerDissociation Constant (Kd) for BiotinKey Characteristics
Avidin ~10⁻¹⁵ MGlycoprotein, positively charged at neutral pH, can exhibit non-specific binding.
Streptavidin ~10⁻¹⁴ M[5]Non-glycosylated, near-neutral isoelectric point, generally lower non-specific binding than avidin.[1]

Experimental Protocols

The primary application of this compound is for the biotinylation of molecules containing primary amine groups, such as proteins, peptides, and modified nucleic acids. For this purpose, the carboxylic acid group is activated as an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines in a pH-dependent manner to form a stable amide bond.

General Considerations for Biotinylation with NHS Esters
  • Buffer Selection: Use an amine-free buffer with a pH between 7.2 and 8.5. Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester and should be avoided.[6]

  • Reagent Preparation: this compound NHS ester is moisture-sensitive and should be dissolved in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[4][7]

  • Molar Excess: The optimal molar ratio of biotinylating reagent to the target molecule depends on the concentration of the target and the desired degree of labeling. A 10- to 20-fold molar excess is a common starting point for protein biotinylation.[7][8] For peptides, a 3- to 5-fold molar excess of peptide to biotin is often used to ensure single biotinylation.[9]

  • Reaction Time and Temperature: Reactions are typically carried out for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[6][7]

  • Quenching: After the desired reaction time, the reaction should be quenched by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[6]

  • Purification: Unreacted biotinylation reagent and byproducts can be removed by dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or spin desalting columns.[7]

Protocol for Biotinylation of Antibodies

This protocol provides a general guideline for the biotinylation of antibodies using this compound NHS ester.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification supplies (dialysis tubing or desalting column)

Procedure:

  • Prepare the antibody by exchanging its buffer to the reaction buffer.

  • Dissolve the this compound NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Calculate the required volume of the biotinylation reagent to achieve a 10- to 20-fold molar excess over the antibody.

  • Slowly add the biotinylation reagent to the antibody solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.

  • Incubate for an additional 15 minutes at room temperature.

  • Purify the biotinylated antibody using dialysis or a desalting column.

Antibody_Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Antibody Antibody in Storage Buffer Buffer_Exchange Buffer Exchange to Reaction Buffer (pH 8.3) Antibody->Buffer_Exchange Mix Mix Antibody and Biotin-NHS Buffer_Exchange->Mix Biotin_NHS Dissolve Biotin-NHS in DMSO/DMF Biotin_NHS->Mix Incubate Incubate (1h RT or 2h 4°C) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify (Dialysis/Desalting) Quench->Purify Biotinylated_Antibody Biotinylated Antibody Purify->Biotinylated_Antibody Peptide_Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_output Output Peptide Peptide in Reaction Buffer (pH 8.3) Mix Mix Peptide and Biotin-NHS (1:3-5 molar ratio) Peptide->Mix Biotin_NHS Dissolve Biotin-NHS in DMSO/DMF Biotin_NHS->Mix Incubate Incubate (1-2h RT) Mix->Incubate Biotinylated_Peptide Biotinylated Peptide Mixture Incubate->Biotinylated_Peptide Affinity_Chromatography_Workflow cluster_prep Column Preparation cluster_purification Purification cluster_output Output Beads Streptavidin-Coated Beads Immobilization Immobilize Ligand on Beads Beads->Immobilization Biotin_Ligand Biotinylated Ligand Biotin_Ligand->Immobilization Sample Apply Cell Lysate/Sample Immobilization->Sample Wash Wash to Remove Unbound Proteins Sample->Wash Elute Elute Bound Protein Wash->Elute Purified_Protein Purified Target Protein Elute->Purified_Protein

References

In-Depth Technical Guide: N-Biotinyl-12-aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-12-aminododecanoic acid is a widely utilized biotinylation reagent in biomedical research and drug development. It consists of a biotin (B1667282) moiety linked to a 12-carbon aliphatic chain terminating in a carboxylic acid. This structure provides a long spacer arm that minimizes steric hindrance when the biotin binds to avidin (B1170675) or streptavidin, making the terminal carboxylic acid readily available for conjugation to other molecules. This guide provides a comprehensive overview of its structure, synthesis, and key experimental protocols.

Chemical Structure and Properties

This compound is formed through a stable amide bond between the valeric acid side chain of biotin and the amino group of 12-aminododecanoic acid.[1]

Molecular Structure:

this compound Structure

Caption: Chemical structure of this compound.

PropertyValueReference
CAS Number 135447-73-3[2]
Molecular Formula C₂₂H₃₉N₃O₄S[2]
Molecular Weight 441.63 g/mol [2]
Appearance White solid
Purity >98% (commercially available)[2]

Synthesis of this compound

The synthesis of this compound is typically achieved by the coupling of an activated biotin derivative, most commonly Biotin N-hydroxysuccinimide ester (Biotin-NHS), with 12-aminododecanoic acid. The NHS ester of biotin is a highly reactive compound that readily forms a stable amide bond with the primary amine of 12-aminododecanoic acid.

Synthesis Workflow

Synthesis_Workflow cluster_activation Activation of Biotin cluster_coupling Coupling Reaction Biotin Biotin Biotin_NHS Biotin-NHS Ester Biotin->Biotin_NHS + NHS, DCC NHS N-hydroxysuccinimide DCC DCC Product This compound Biotin_NHS->Product + 12-Aminododecanoic Acid Amino_acid 12-Aminododecanoic Acid Purification Purification Product->Purification

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of Biotin N-hydroxysuccinimide Ester (Biotin-NHS)

This protocol describes the activation of biotin's carboxylic acid group to form an NHS ester, a common precursor for biotinylation reactions.

Materials and Reagents:

  • (+)-Biotin

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dry N,N-dimethylformamide (DMF)

Procedure:

  • Suspend (+)-Biotin (1.0 equivalent) in dry DMF and dissolve by gentle heating.

  • After cooling the solution to room temperature, add NHS (1.2 equivalents) and DCC (1.3 equivalents).

  • Stir the reaction mixture for 19 hours at room temperature.

  • A precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

  • Concentrate the filtrate under high vacuum at 95°C to obtain the crude Biotin-NHS ester.

  • The crude product can be further purified by recrystallization.

Synthesis of this compound

This protocol details the coupling reaction between Biotin-NHS and 12-aminododecanoic acid.

Materials and Reagents:

  • Biotin-NHS

  • 12-Aminododecanoic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Triethylamine (optional, as a base)

  • Dialysis tubing or desalting column

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

  • Dissolve 12-aminododecanoic acid in anhydrous DMSO or DMF.

  • Prepare a fresh solution of Biotin-NHS in anhydrous DMSO at a concentration of approximately 6 mg/mL (around 6.5 mM).[3]

  • Add the Biotin-NHS solution to the 12-aminododecanoic acid solution. A molar excess of Biotin-NHS may be used to ensure complete reaction of the amino acid.

  • The reaction can be carried out at room temperature for 30-60 minutes or at 4°C for a minimum of 2 hours with gentle agitation.[3] The reaction pH should be maintained between 7-9 for optimal efficiency.[3]

  • To quench the reaction, add a solution of 1 M Tris-HCl (pH 7.5-8.0) and incubate for an additional 15-30 minutes at room temperature.[3]

Purification of this compound

Purification is crucial to remove unreacted starting materials and byproducts.

Procedure:

  • Dialysis: Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off and dialyze against a large volume of PBS (pH 7.2-7.5). Perform at least 2-3 buffer changes over a 12-24 hour period to ensure complete removal of unreacted Biotin-NHS and quenching reagents.[3]

  • Desalting Column: Alternatively, for faster purification, use a pre-packed desalting column equilibrated with PBS. Apply the reaction mixture to the column and collect the fractions containing the purified product according to the manufacturer's instructions.[3]

  • Lyophilization: The purified solution can be lyophilized to obtain the final product as a white solid.

Quantitative Data

While a specific peer-reviewed publication detailing the yield for the synthesis of this compound was not identified, similar biotinylation reactions of primary amines with Biotin-NHS esters are generally efficient. The purity of the final product is critical for subsequent applications and is often reported by commercial suppliers to be greater than 98%.[2]

ParameterTypical Value
Reaction Yield High (exact percentage is reaction-dependent)
Purity >98%

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its synthesis, primarily through the coupling of Biotin-NHS with 12-aminododecanoic acid, is a straightforward and efficient process. The detailed protocols provided in this guide offer a solid foundation for the successful synthesis and purification of this versatile biotinylation reagent, enabling its effective use in a wide range of applications from immunoassays to targeted drug delivery systems.

References

N-Biotinyl-12-aminododecanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Biotinyl-12-aminododecanoic Acid, a widely utilized biotinylation reagent in various life science research and drug development applications. This document details its physicochemical properties, provides experimental protocols for its use, and illustrates relevant workflows.

Core Physicochemical Properties

This compound is a compound formed by the linkage of biotin (B1667282) to 12-aminododecanoic acid via an amide bond.[1][2] This structure features a long C12 spacer arm that minimizes steric hindrance when the biotin moiety interacts with avidin (B1170675) or streptavidin, making it a valuable tool for labeling and detecting biomolecules.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 441.63 g/mol [3][4][5][6][7]
Molecular Formula C₂₂H₃₉N₃O₄S[3][4][5][6][7]
CAS Number 135447-73-3[3][4][5][6]
Melting Point 215-217°C[4]
Boiling Point 735°C at 760 mmHg[4]
Flash Point 398.3°C[4]
Density 1.113 g/cm³[4]
Purity >98%[5][6]
Solubility DMSO (Slightly), DMF (Slightly)[4]

Experimental Protocols and Applications

This compound itself is not reactive towards functional groups on proteins. For biotinylation, it is typically activated, for example, as an N-hydroxysuccinimide (NHS) ester. The following protocols are representative of how the NHS ester of a long-chain biotin, such as this compound, is used for labeling proteins.

General Protein Biotinylation Protocol (Amine-Reactive)

This protocol describes the labeling of proteins through primary amines (e.g., lysine (B10760008) residues and the N-terminus) using an NHS-activated form of the biotinylation reagent.

Materials:

  • Protein of interest

  • This compound, NHS ester

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

Methodology:

  • Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[8] Ensure the buffer does not contain primary amines (like Tris or glycine) as they will compete with the reaction.[8]

  • Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 1-10 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution.[4] The optimal ratio may need to be determined empirically. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[4]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-100 mM to consume any unreacted NHS ester.[8] Incubate for an additional 15-30 minutes at room temperature.[8]

  • Purification: Remove excess, unreacted biotinylation reagent by either dialysis against PBS or by using a desalting column.[5][8] This step is crucial to prevent interference in downstream applications.[8] The purified biotinylated protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

Application in Enzyme-Linked Immunosorbent Assay (ELISA)

Biotinylated proteins are extensively used in various ELISA formats to enhance signal detection through the high-affinity biotin-streptavidin interaction. The following outlines a sandwich ELISA workflow.

Methodology:

  • Coating: A capture antibody specific for the target antigen is immobilized on the surface of a microplate well.

  • Blocking: Non-specific binding sites in the well are blocked using a solution of an irrelevant protein, such as Bovine Serum Albumin (BSA).

  • Sample Incubation: The sample containing the antigen of interest is added to the well. The capture antibody binds the antigen.

  • Detection Antibody Incubation: A biotinylated detection antibody, which recognizes a different epitope on the antigen, is added. This forms a "sandwich" with the antigen in the middle.

  • Streptavidin-Enzyme Conjugate Incubation: A streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) is added, which binds to the biotin on the detection antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable signal (e.g., a color change).[9] The intensity of the signal is proportional to the amount of antigen present in the sample.[10]

Application in Affinity Chromatography

Biotinylated molecules can be used to purify their binding partners. This protocol describes the general workflow for purifying a streptavidin-fused protein using an immobilized biotinylated bait protein.

Methodology:

  • Immobilization: A biotinylated "bait" protein is captured on a solid support matrix coated with streptavidin (e.g., streptavidin-agarose beads).

  • Sample Loading: A complex mixture, such as a cell lysate containing the "prey" protein of interest (which is expected to bind to the bait), is passed over the column.

  • Binding: The prey protein binds to the immobilized bait protein.

  • Washing: The column is washed with buffer to remove non-specifically bound proteins.

  • Elution: The bound prey protein is eluted from the column. This can be achieved by changing the pH, increasing the salt concentration, or using a competitive binder.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p Protein Solution (Amine-free buffer) mix Mix & Incubate (RT, 30-60 min) p->mix b Biotin-NHS Ester (in DMSO/DMF) b->mix quench Quench Reaction (e.g., Tris buffer) mix->quench purify Remove Excess Biotin (Dialysis / Desalting Column) quench->purify product Biotinylated Protein purify->product

Caption: General workflow for protein biotinylation.

elisa_workflow cluster_elisa Sandwich ELISA Workflow s1 1. Coat Plate (Capture Antibody) s2 2. Block Plate (e.g., BSA) s1->s2 s3 3. Add Sample (Antigen binds) s2->s3 s4 4. Add Detection Ab (Biotinylated) s3->s4 s5 5. Add Conjugate (Streptavidin-HRP) s4->s5 s6 6. Add Substrate (Color development) s5->s6 s7 7. Read Plate s6->s7

Caption: Workflow of a sandwich ELISA with biotin detection.

affinity_chromatography cluster_affinity Affinity Chromatography Workflow a1 1. Immobilize Bait (Biotinylated protein on Streptavidin beads) a2 2. Load Sample (Cell lysate with 'prey' protein) a1->a2 a3 3. Wash (Remove non-specific binders) a2->a3 a4 4. Elute (Release bound 'prey' protein) a3->a4 a5 5. Analyze Purified Protein a4->a5

Caption: Workflow for affinity purification.

References

An In-Depth Technical Guide to N-Biotinyl-12-aminododecanoic Acid (CAS 135447-73-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Biotinyl-12-aminododecanoic acid, identified by CAS number 135447-73-3, is a versatile long-chain biotinylating reagent. Its extended 12-carbon spacer arm minimizes steric hindrance, making it an invaluable tool in various biochemical and proteomics applications. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in enzyme-characterization and as a building block for specialized molecular probes. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in the laboratory.

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in modern life sciences research. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10-15 M) forms the basis for highly sensitive and specific detection, purification, and labeling applications. This compound is a specialized biotinylating agent characterized by a long aliphatic spacer arm. This structural feature is critical for overcoming the steric hindrance that can occur when biotin is in close proximity to a larger molecule, thereby ensuring efficient binding to avidin or streptavidin.

This guide will delve into the technical details of this compound, providing researchers with the necessary information for its successful implementation in their experimental workflows.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 135447-73-3[1][2]
Molecular Formula C₂₂H₃₉N₃O₄S[1][2]
Molecular Weight 441.63 g/mol [1][2]
Melting Point 215-217 °C[1]
Appearance White Solid[1]
Purity >98%[2]
Solubility Soluble in DMSO
Storage Temperature -20°C[1]

Synthesis and Structure

This compound is synthesized by forming an amide bond between the carboxylic acid group of biotin and the primary amine of 12-aminododecanoic acid. The resulting structure features the biotin moiety, a flexible 12-carbon linker, and a terminal carboxylic acid group, which can be further functionalized.

G cluster_biotin Biotin Moiety cluster_linker 12-Aminododecanoic Acid Linker cluster_carboxyl Terminal Carboxyl Group Biotin Biotin Linker -(CH₂)₁₁- Biotin->Linker Amide Bond Carboxyl -COOH Linker->Carboxyl

Caption: Molecular structure of this compound.

Key Applications and Experimental Protocols

The primary utility of this compound lies in its function as a biotinylation reagent for biochemical assays and as a precursor for the synthesis of more complex molecular probes.

Characterization of the Aminocoumarin Ligase SimL

A significant application of this compound is in the characterization of the aminocoumarin ligase SimL, an enzyme involved in the biosynthesis of the antibiotic simocyclinone.[3][4][5][6] The long chain of this biotinylated fatty acid serves as a substrate mimic, allowing for the study of the enzyme's ligation activity.

Experimental Protocol: SimL Ligation Assay

This protocol is adapted from the methodology described by Pacholec et al. (2005).

1. Materials:

  • Purified SimL enzyme

  • This compound (Substrate)

  • Aminocoumarin substrate (e.g., 8-methylaminocoumarin)

  • ATP

  • Reaction Buffer (e.g., Tris-HCl with MgCl₂)

  • Streptavidin-coated plates or beads

  • Detection system (e.g., HRP-conjugated anti-biotin antibody and colorimetric substrate)

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, aminocoumarin substrate, and varying concentrations of this compound.

  • Initiate the reaction by adding the purified SimL enzyme.

  • Incubate the reaction mixture at the optimal temperature for SimL activity (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated product to bind.

  • Wash the plate to remove unbound components.

  • Add a detection antibody (e.g., HRP-conjugated anti-aminocoumarin antibody) to detect the ligated product.

  • Add a suitable substrate for the detection enzyme (e.g., TMB for HRP) and measure the signal (e.g., absorbance at a specific wavelength).

Logical Workflow for SimL Ligation Assay

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection A Prepare Reaction Mixture (Buffer, ATP, Aminocoumarin, This compound) B Add SimL Enzyme A->B C Incubate at Optimal Temperature B->C D Stop Reaction C->D E Bind to Streptavidin Plate D->E F Wash Unbound Components E->F G Add Detection Antibody F->G H Add Substrate & Measure Signal G->H

Caption: Workflow for the SimL enzyme ligation assay.

Quantitative Data:

Intermediate in the Synthesis of N-Biotinylated Phenylarsonous Acids

This compound serves as a crucial intermediate in the synthesis of bifunctional reagents like N-biotinylated phenylarsonous acids. These reagents are designed to target and crosslink spatially close thiols in proteins, such as in reduced antibodies or at the agonist binding sites of receptors.

Signaling Pathway Visualization (Hypothetical Application)

The biotinylated phenylarsonous acids can be used to probe protein structures and interactions within signaling pathways. For example, they could be used to identify proteins with vicinal dithiols that are in close proximity to a biotin-labeled component of a signaling cascade.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor (Biotin-Labeled) ProteinA Protein A (with vicinal dithiols) Receptor->ProteinA Proximity ProteinB Protein B ProteinA->ProteinB Downstream Downstream Signaling ProteinB->Downstream Probe N-Biotinylated Phenylarsonous Acid Probe->ProteinA Crosslinks Thiols

Caption: Probing protein proximity using a bifunctional reagent.

Applications in Proteomics and Drug Development

The long spacer arm of this compound makes it particularly suitable for applications where steric hindrance is a concern.

  • Affinity Purification: It can be used to biotinylate proteins or other biomolecules for subsequent capture on streptavidin-coated resins, enabling the purification of binding partners from complex mixtures.

  • Immunoassays: Its use in ELISA and Western blotting can enhance the sensitivity of detection by providing better access of the biotin moiety to streptavidin- HRP conjugates.

  • Drug Targeting: The terminal carboxylic acid can be conjugated to drug molecules, creating biotinylated drugs for targeted delivery studies or for identifying drug-protein interactions.

Conclusion

This compound is a valuable tool for researchers in biochemistry, proteomics, and drug development. Its long spacer arm provides a distinct advantage in overcoming steric hindrance, leading to more efficient biotin-streptavidin interactions. The detailed information and protocols provided in this guide are intended to empower scientists to effectively utilize this reagent in their research endeavors, from fundamental enzyme characterization to the development of novel therapeutic and diagnostic agents.

References

An In-depth Technical Guide to Biotinylation Using Long-Chain Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of biotinylation with a focus on long-chain reagents. It delves into the advantages of utilizing extended spacer arms, offers detailed experimental protocols, and presents quantitative data to inform experimental design.

Core Principles of Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (B7), to a molecule of interest, such as a protein, antibody, or nucleic acid.[1] This technique leverages the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin.[2][3][4][5] The biotin-streptavidin bond is one of the strongest known biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[2][4][6] This robust interaction is resistant to heat, extreme pH, and denaturing agents, making it a versatile tool in a wide array of biochemical assays.[1][6][7]

The small size of biotin (244.31 g/mol ) is a key advantage, as it is unlikely to interfere with the normal function of the labeled molecule.[1][5] Furthermore, the valeric acid side chain of biotin can be easily modified to incorporate a variety of reactive groups without affecting its binding to streptavidin.[5][8]

The Significance of Long-Chain Reagents

Biotinylation reagents consist of three main components: the biotin moiety, a spacer arm, and a reactive group that targets a specific functional group on the target molecule. The length of the spacer arm is a critical factor in the success of many biotinylation applications.[8]

Advantages of Long-Chain Reagents:

  • Reduced Steric Hindrance: The biotin-binding site in streptavidin is located deep within the protein's structure.[1] A longer spacer arm extends the biotin moiety away from the surface of the labeled molecule, making it more accessible to the binding pocket of streptavidin.[1] This is particularly important when biotinylating large or complex molecules where the biotin attachment site might be sterically hindered.

  • Enhanced Detection and Purification: By improving the accessibility of biotin to streptavidin, long-chain reagents can lead to stronger signal detection in assays like ELISAs and western blots, and more efficient capture in affinity purification.[8]

  • Increased Solubility: Some long-chain spacer arms, particularly those incorporating polyethylene (B3416737) glycol (PEG) moieties, can increase the solubility of the biotinylation reagent and the resulting biotinylated molecule.[7][8] This can help prevent aggregation of labeled proteins.[7]

The general workflow for a biotinylation experiment can be visualized as a three-step process: labeling the target molecule, removing excess biotin, and then detecting or purifying the biotinylated molecule.

Caption: A generalized workflow for a typical biotinylation experiment.

Quantitative Data and Reagent Selection

The choice of a long-chain biotinylation reagent depends on the target molecule, the specific application, and the desired experimental conditions. The following table summarizes key quantitative data for several common long-chain biotinylation reagents.

ReagentReactive GroupSpacer Arm Length (Å)Target Functional GroupKey Features
NHS-LC-Biotin NHS Ester22.4Primary Amines (-NH₂)Membrane permeable, suitable for intracellular labeling.[9][10][11]
Sulfo-NHS-LC-Biotin Sulfo-NHS Ester22.4Primary Amines (-NH₂)Water-soluble, ideal for cell surface labeling as it does not permeate the cell membrane.[12][13]
NHS-LC-LC-Biotin NHS Ester30.5Primary Amines (-NH₂)Extra-long spacer arm for applications with significant steric hindrance.[14]
Biotin-HPDP Pyridyldithiol29.2Sulfhydryls (-SH)Forms a cleavable disulfide bond, allowing for the release of the biotinylated molecule.[13]
Iodoacetyl-LC-Biotin Iodoacetyl27.1Sulfhydryls (-SH)Reacts with sulfhydryl groups to form a stable thioether bond.[13]

Biotin-Streptavidin Interaction:

ParameterValueReference
Dissociation Constant (Kd) ~10⁻¹⁴ - 10⁻¹⁵ M[2][4][6]
Association Rate (kon) ~10⁷ M⁻¹s⁻¹
Dissociation Rate (koff) ~10⁻⁶ s⁻¹

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common applications of long-chain biotinylation reagents.

This protocol describes the labeling of proteins on the surface of living cells using a membrane-impermeable long-chain biotinylation reagent like Sulfo-NHS-LC-Biotin.[12]

Materials:

  • Cells cultured in appropriate plates

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Sulfo-NHS-LC-Biotin

  • Quenching solution: 100 mM glycine (B1666218) in PBS

  • Lysis buffer (e.g., RIPA buffer)

  • Streptavidin-agarose beads or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Wash cells three times with ice-cold PBS to remove any primary amines from the culture medium.[12]

  • Prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (typically 0.25-1 mg/mL).

  • Incubate the cells with the biotinylation reagent solution for 30 minutes at 4°C with gentle rocking.[12][15]

  • Quench the reaction by washing the cells three times with quenching solution, incubating for 5-10 minutes during each wash.[12][15][16]

  • Lyse the cells in an appropriate lysis buffer and centrifuge to pellet cellular debris.

  • Incubate the cell lysate with streptavidin beads for 1-2 hours at 4°C to capture biotinylated proteins.[15]

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by western blotting or mass spectrometry.

Caption: Workflow for cell surface protein biotinylation and pulldown.

This protocol describes the labeling of a purified protein in solution.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS)

  • NHS-LC-Biotin

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Method for removing excess biotin (e.g., dialysis, gel filtration)

Procedure:

  • Prepare a 10 mM stock solution of NHS-LC-Biotin in anhydrous DMSO or DMF.[17]

  • Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Add a 10-20 fold molar excess of the biotinylation reagent to the protein solution.[17] The optimal ratio should be determined empirically.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.[17]

  • Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM.

  • Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.

  • The biotinylated protein is now ready for use in downstream applications.

This protocol is used to identify proteins that interact with a biotinylated "bait" protein.

Materials:

  • Biotinylated "bait" protein

  • Cell lysate or protein mixture containing potential "prey" proteins

  • Streptavidin-agarose beads or magnetic beads

  • Binding buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)

  • Wash buffer (same as binding buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Incubate the biotinylated bait protein with the cell lysate for 1-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.[18]

  • Add streptavidin beads to the mixture and incubate for an additional 1 hour at 4°C to capture the biotinylated bait and any interacting prey proteins.[19]

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.[18]

  • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by western blotting using an antibody against the suspected prey protein or by mass spectrometry for unbiased identification of interacting partners.

Caption: Workflow for a biotin-streptavidin pulldown assay.

Signaling Pathway Visualization Example

Biotinylation can be a key tool in elucidating signaling pathways by identifying protein-protein interactions. For example, to study the interaction of a receptor tyrosine kinase (RTK) with its downstream signaling partners, one could biotinylate the RTK and perform a pull-down assay.

signaling_pathway cluster_membrane Plasma Membrane RTK Biotinylated RTK Grb2 Grb2 RTK->Grb2 Recruitment via SH2 domain Ligand Ligand Ligand->RTK Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription

Caption: A simplified RTK signaling pathway that can be studied using biotinylation.

This guide provides a foundational understanding of biotinylation using long-chain reagents. For specific applications and troubleshooting, it is always recommended to consult the manufacturer's instructions for the chosen reagents and to optimize protocols for your particular experimental system.

References

An In-depth Technical Guide to N-Biotinyl-12-aminododecanoic Acid for Labeling Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-12-aminododecanoic acid is a versatile biotinylation reagent used to label biomolecules containing primary amines, such as proteins, peptides, and amino-modified nucleic acids. This reagent consists of a biotin (B1667282) moiety, a long 12-carbon spacer arm (aminododecanoic acid), and a carboxylic acid group that can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to facilitate covalent bond formation with primary amines. The extended spacer arm minimizes steric hindrance between the biotin and the labeled molecule, which can be crucial for maintaining the biological activity of the protein and ensuring efficient binding of biotin to avidin (B1170675) or streptavidin.[1]

Biotinylation, the process of attaching biotin to a molecule, is a cornerstone technique in biotechnology and drug discovery.[2] The exceptionally high affinity and specificity of the biotin-avidin (or streptavidin) interaction (Kd ≈ 10⁻¹⁵ M) make it a powerful tool for a wide range of applications, including:

  • Immunoassays: ELISA, Western blotting, and immunohistochemistry.

  • Affinity Purification: Isolation of proteins and protein complexes.

  • Protein-Protein Interaction Studies: Pull-down assays and co-immunoprecipitation.

  • Cell Surface Labeling: Identification and tracking of cell surface proteins.

  • Drug Discovery: Screening for drug targets and development of targeted therapies like PROTACs.

This technical guide provides a comprehensive overview of this compound, its properties, detailed protocols for its use in labeling primary amines, and its applications in research and drug development.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for its effective use in labeling experiments.

PropertyValueReference
Molecular Formula C₂₂H₃₉N₃O₄S[3]
Molecular Weight 441.63 g/mol [3]
CAS Number 135447-73-3[3]
Purity >98%[3]
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMSO and DMF.
Storage Store at -20°C, protected from moisture.

The Chemistry of Labeling Primary Amines

The most common method for labeling primary amines with this compound involves the use of its N-hydroxysuccinimide (NHS) ester derivative. The NHS ester reacts with primary amines (found on the N-terminus of proteins and the side chain of lysine (B10760008) residues) under mild, slightly alkaline conditions (pH 7.2-8.5) to form a stable amide bond.

Experimental Protocols

This section provides a detailed protocol for labeling proteins with this compound NHS ester.

Materials
  • This compound, N-hydroxysuccinimide ester

  • Protein to be labeled

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine)

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification

Step-by-Step Protocol for Protein Biotinylation
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the NHS ester.[3] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the Biotinylation Reagent Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvents and prepare the solution fresh.[4]

  • Perform the Labeling Reaction:

    • The molar ratio of biotin reagent to protein will influence the degree of labeling. A 10-20 fold molar excess of the biotin reagent over the protein is a common starting point.[5] The optimal ratio should be determined empirically for each specific protein and application.

    • Add the calculated amount of the biotin reagent stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times at lower temperatures can be used for sensitive proteins.[4]

  • Quench the Reaction:

    • Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[3] Incubate for an additional 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess NHS ester.

  • Purify the Biotinylated Protein:

    • Remove excess, unreacted biotin reagent and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.[3]

Quantification of Biotinylation

It is often necessary to determine the degree of biotin incorporation. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for this.[1][6]

Principle: HABA dye binds to avidin, producing a colorimetric signal at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[6]

Quantitative Data Table (Template):

SampleProtein Concentration (mg/mL)Molar Ratio (Biotin:Protein)Reaction Time (min)Reaction Temperature (°C)Degree of Labeling (Biotin/Protein)
1210:16025* empirically determined
2220:16025* empirically determined
3510:16025* empirically determined
4520:16025* empirically determined
5220:11204* empirically determined

Applications in Research and Drug Development

Protein-Protein Interaction Studies using Pull-Down Assays

Biotin-labeled proteins are widely used as "bait" to identify and isolate interacting "prey" proteins from cell lysates. The biotinylated bait protein is immobilized on streptavidin-coated beads, which are then incubated with the cell lysate. After washing away non-specific binders, the interacting proteins are eluted and identified, typically by mass spectrometry.[7][8]

Analysis of G-Protein Coupled Receptor (GPCR) Signaling

Cell surface biotinylation is a powerful technique to study the trafficking of membrane proteins like GPCRs.[9] By labeling cell surface proteins with a membrane-impermeable biotinylation reagent, researchers can track the internalization and recycling of receptors in response to ligand binding. The long spacer arm of this compound can be advantageous in labeling accessible primary amines on the extracellular domains of these receptors.

Targeted Protein Degradation: PROTACs

PROteolysis-TArgeting Chimeras (PROTACs) are emerging as a novel therapeutic modality.[10] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[11] this compound can be incorporated into the linker of PROTACs. While not the primary mode of action, the biotin tag can be used as a chemical handle for purification, detection, or to study the distribution of the PROTAC molecule.

Conclusion

This compound is a valuable tool for researchers, scientists, and drug development professionals. Its ability to efficiently label primary amines, coupled with the long spacer arm that preserves biomolecular function, makes it suitable for a wide array of applications. From fundamental studies of protein interactions to the development of novel therapeutics, the principles and protocols outlined in this guide provide a solid foundation for the successful application of this versatile biotinylation reagent. As with any labeling procedure, empirical optimization of reaction conditions is key to achieving the desired degree of labeling and preserving the functionality of the target molecule.

References

Unlocking Cellular Secrets: A Technical Guide to the Theoretical Applications of Long-Chain Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and therapeutic development, the precise labeling and detection of biomolecules are paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, has long been a cornerstone technique, leveraging the remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin. While the core principle remains the same, the evolution of biotinylation reagents has introduced nuanced capabilities, with long-chain reagents emerging as powerful tools for overcoming steric hindrance and enhancing detection sensitivity. This in-depth technical guide explores the theoretical applications of long-chain biotinylation reagents, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core principles, comparative data, detailed experimental protocols, and visual workflows to illuminate the expansive potential of these versatile reagents.

The primary advantage of long-chain biotinylation reagents lies in their extended spacer arm, a chemical linker that positions the biotin moiety further away from the labeled molecule. This increased distance minimizes steric hindrance, allowing for more efficient binding of bulky streptavidin complexes, which is crucial in a variety of applications from cell surface labeling to immunoassays and drug target identification.

Core Applications and Advantages of Long-Chain Biotinylation Reagents

Long-chain biotinylation reagents, such as NHS-LC-Biotin and its water-soluble counterpart Sulfo-NHS-LC-Biotin, offer significant advantages over their short-chain counterparts. The extended spacer arm, typically a 6-carbon chain, enhances the accessibility of the biotin molecule for binding to streptavidin, which can be sterically hindered when the biotin is too close to a large protein.[1][2] This seemingly simple modification has profound implications for a wide range of applications.

Cell Surface Proteomics

One of the most powerful applications of long-chain biotinylation reagents is the selective labeling and identification of cell surface proteins. Water-soluble reagents like Sulfo-NHS-LC-Biotin are membrane-impermeable, ensuring that only proteins with extracellular domains are labeled.[3][4] This specificity is critical for studying receptor-ligand interactions, identifying biomarkers, and understanding the dynamic changes in the cell surface proteome in response to stimuli or disease states.[5][6] The long spacer arm is particularly beneficial in this context, as it projects the biotin tag away from the crowded cell surface, facilitating efficient capture on streptavidin-coated beads for subsequent analysis by mass spectrometry.[4][5]

Protein-Protein Interaction Studies

Long-chain biotinylation is instrumental in elucidating protein-protein interactions. A biotinylated "bait" protein can be used to capture its interacting "prey" proteins from a cell lysate in techniques like co-immunoprecipitation (Co-IP).[7][8] The strength of the biotin-streptavidin interaction allows for stringent wash conditions, reducing non-specific binding and improving the reliability of the results.[7] Furthermore, the development of proximity-dependent biotinylation techniques, such as BioID, which utilizes a promiscuous biotin ligase fused to a protein of interest, has revolutionized the study of transient and weak interactions.[9][10] Long-chain linkers on the biotinylating enzyme's substrate can enhance the labeling radius and efficiency.

Immunoassays

In immunoassays like ELISA and Western blotting, signal amplification is often crucial for detecting low-abundance targets. Biotinylating detection antibodies with long-chain reagents can significantly enhance the signal-to-noise ratio.[11] The extended spacer arm allows for multiple streptavidin-enzyme conjugates to bind to a single biotinylated antibody with reduced steric hindrance, leading to a substantial amplification of the detectable signal.[12] However, it is important to be aware of potential biotin interference in clinical immunoassays, where high levels of exogenous biotin in patient samples can lead to erroneous results.[13]

Drug Development and Target Deconvolution

In the realm of drug development, biotinylating small molecule drugs or drug candidates is a key strategy for target identification and deconvolution.[14] A biotinylated version of a drug can be used as a probe to isolate its protein targets from a cell lysate through affinity purification.[5][10] The long chain is advantageous as it minimizes the risk of the biotin tag interfering with the drug's binding to its target. This approach is invaluable for understanding a drug's mechanism of action and identifying potential off-target effects.[14]

Quantitative Data Summary

The selection of a biotinylation reagent is often guided by the specific experimental context. The following tables summarize key quantitative data to aid in this decision-making process.

ParameterNHS-LC-BiotinSulfo-NHS-LC-BiotinShort-Chain Biotin (e.g., NHS-Biotin)Reference(s)
Spacer Arm Length 22.4 Å22.4 Å13.5 Å[15]
Membrane Permeability PermeableImpermeablePermeable[1][15]
Solubility Soluble in organic solvents (DMSO, DMF)Water-solubleSoluble in organic solvents (DMSO, DMF)[15]
Primary Target Primary amines (-NH2)Primary amines (-NH2)Primary amines (-NH2)[3][15]

Table 1: Physicochemical Properties of Common Biotinylation Reagents. This table provides a comparison of the key properties of long-chain and short-chain NHS-ester biotinylation reagents.

ApplicationLong-Chain Reagent AdvantageQuantitative FindingReference(s)
Drug Delivery Longer retention of biotinylated proteins on cell surfaces.Biotin half-life on endothelial cells: 38.0 hours (NHS-LC-Biotin) vs. 10.8 hours (Sulfo-NHS-LC-Biotin).[1]
LC-MS/MS Peptide ID Higher percentage of biotinylated peptides identified.On average, 88% of peptides were biotinylated with biotin-SS-NHS (long-chain, cleavable) compared to 76% with biotin-NHS (short-chain).[7]
Antibody Labeling Higher degree of biotin incorporation per antibody.A 20-fold molar excess of Sulfo-NHS-LC-Biotin resulted in 4-6 biotin groups per antibody molecule.[15]
Immunoassay Signal Potential for increased signal due to reduced steric hindrance.Results indicated that longer linker lengths produce superior reagents in a direct binding assay.

Table 2: Performance Comparison of Long-Chain vs. Short-Chain Biotinylation Reagents. This table highlights quantitative data demonstrating the advantages of long-chain reagents in various applications.

Key Experimental Protocols

This section provides detailed methodologies for key experiments utilizing long-chain biotinylation reagents.

Protocol 1: Cell Surface Protein Biotinylation and Analysis by Mass Spectrometry

This protocol describes the labeling of cell surface proteins on live cells using Sulfo-NHS-LC-Biotin for subsequent identification by LC-MS/MS.[4][16]

Materials:

  • Cells of interest (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0

  • EZ-Link™ Sulfo-NHS-LC-Biotin

  • Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., high salt buffer, urea (B33335) buffer)

  • Elution Buffer (e.g., 5% SDS, 50 mM DTT in PBS)

  • Trypsin

  • LC-MS/MS instrumentation

Methodology:

  • Cell Preparation: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS (pH 8.0). For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS (pH 8.0).

  • Biotinylation: Immediately before use, dissolve Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.25-1 mg/mL. Resuspend the cell pellet or cover the adherent cells with the biotinylation solution and incubate for 30 minutes at 4°C with gentle agitation.

  • Quenching: Remove the biotinylation solution and add ice-cold Quenching Buffer. Incubate for 15 minutes at 4°C to quench any unreacted biotinylation reagent.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with periodic vortexing.

  • Affinity Purification: Clarify the lysate by centrifugation. Incubate the supernatant with pre-washed streptavidin-agarose beads for 2 hours at 4°C with gentle rotation to capture biotinylated proteins.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., Lysis Buffer, high salt buffer, urea buffer, and PBS) is recommended.

  • Elution and Digestion: Elute the bound proteins from the beads by boiling in Elution Buffer. Reduce and alkylate the eluted proteins, followed by in-solution tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the cell surface proteins.

Protocol 2: Co-Immunoprecipitation (Co-IP) with a Long-Chain Biotinylated Bait Protein

This protocol outlines the use of a biotinylated antibody to pull down a target protein and its interacting partners.[17]

Materials:

  • Cell lysate containing the protein of interest

  • Primary antibody specific to the bait protein, biotinylated with NHS-LC-Biotin

  • Streptavidin-magnetic beads

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Biotinylate Primary Antibody: Biotinylate the primary antibody using NHS-LC-Biotin according to the manufacturer's protocol. A typical molar excess of biotin reagent to antibody is 20-fold. Remove excess, unreacted biotin using a desalting column.

  • Pre-clear Lysate: Incubate the cell lysate with streptavidin-magnetic beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Add the biotinylated primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture Immune Complex: Add pre-washed streptavidin-magnetic beads to the lysate-antibody mixture and incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.

  • Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and suspected interacting partners. For discovery proteomics, the eluted proteins can be identified by mass spectrometry.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways where long-chain biotinylation reagents are applied.

experimental_workflow_cell_surface_proteomics cluster_sample_prep Sample Preparation cluster_biotinylation Biotinylation cluster_purification Affinity Purification cluster_analysis Analysis start Live Cells wash1 Wash (PBS, pH 8.0) start->wash1 biotinylation Incubate with Sulfo-NHS-LC-Biotin wash1->biotinylation quench Quench Reaction (Glycine) biotinylation->quench lysis Cell Lysis quench->lysis capture Capture on Streptavidin Beads lysis->capture wash2 Wash Beads capture->wash2 elution Elute Proteins wash2->elution digest Tryptic Digest elution->digest ms LC-MS/MS digest->ms logical_relationship_co_ip cluster_complex Captured Protein Complex Bait Bait Protein Prey Prey Protein (Interacting Partner) Bait->Prey Interaction in vivo BiotinAb Biotinylated Primary Antibody (Long-Chain) Bait->BiotinAb Specific Binding StrepBead Streptavidin Bead BiotinAb->StrepBead High-Affinity Binding signaling_pathway_egfr EGF EGF Ligand EGFR EGFR (Cell Surface) EGF->EGFR Binding & Activation Biotinylation Cell Surface Biotinylation (Sulfo-NHS-LC-Biotin) EGFR->Biotinylation Labeling Internalization Internalization EGFR->Internalization Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Internalization->Downstream

References

Methodological & Application

Application Notes and Protocols for Cell Surface Protein Biotinylation using N-Biotinyl-12-aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface proteins are integral to a myriad of physiological processes, including signal transduction, cell adhesion, and transport. Consequently, they represent a major class of therapeutic drug targets. The ability to specifically label and isolate these proteins is crucial for their characterization, understanding their function, and for the development of targeted therapies. N-Biotinyl-12-aminododecanoic Acid is a long-chain biotinylation reagent designed for the covalent labeling of cell surface proteins. This document provides detailed application notes and protocols for its use in cell surface protein biotinylation for subsequent analysis by Western blotting or mass spectrometry.

To effectively label cell surface proteins, this compound must first be activated to react with primary amines (e.g., on lysine (B10760008) residues) of proteins. This is typically achieved by converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. The NHS ester of this compound is a membrane-impermeant molecule, ensuring that only proteins on the outer surface of the plasma membrane are labeled in intact cells. The long 12-carbon spacer arm minimizes steric hindrance, allowing for efficient binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin conjugates in downstream applications.

Application Notes

Principle of the Method

The process involves three main stages:

  • Biotinylation: Intact cells are incubated with the NHS ester of this compound. The reactive NHS ester forms a stable amide bond with primary amines on extracellular domains of membrane proteins.

  • Cell Lysis and Capture: After quenching the unreacted biotinylation reagent, the cells are lysed. The biotinylated proteins are then captured from the cell lysate using an avidin or streptavidin affinity resin.

  • Elution and Analysis: The captured proteins are eluted from the resin and analyzed by downstream methods such as SDS-PAGE and Western blotting or mass spectrometry-based proteomics.

Advantages of this compound NHS Ester
  • Long Spacer Arm: The extended dodecanoic acid linker (approximately 20 angstroms) reduces steric hindrance, which can be a significant issue when biotinylated proteins interact with the binding pockets of avidin or streptavidin. This leads to more efficient capture and potentially higher yields of labeled proteins.[1]

  • Membrane Impermeability: When activated as a sulfo-NHS or used under specific conditions, the reagent is unable to cross the cell membrane, ensuring the specific labeling of cell surface proteins.

  • Amine Reactivity: The NHS ester chemistry provides a reliable method for labeling accessible lysine residues and N-termini of proteins.

Key Experimental Considerations
  • Reagent Preparation: The NHS ester of this compound is moisture-sensitive. It should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and then diluted into the aqueous labeling buffer.

  • Cell Health: It is crucial to maintain cell viability and membrane integrity throughout the labeling process to prevent the labeling of intracellular proteins. All steps should be performed on ice or at 4°C, and all buffers should be ice-cold.

  • Quenching: A quenching step is essential to stop the biotinylation reaction and inactivate any unreacted reagent. This is typically achieved by using a buffer containing a primary amine, such as Tris or glycine.

  • Controls: To ensure the specificity of cell surface labeling, it is important to include appropriate controls. A key control is to perform a Western blot for a known intracellular protein (e.g., GAPDH or actin) on the captured biotinylated protein fraction. The absence or significant reduction of this protein indicates successful cell surface-specific labeling.

Quantitative Data Summary

The choice of biotinylation reagent can significantly impact the yield and coverage of cell surface proteome analysis. The long spacer arm of this compound is expected to provide similar or superior performance to other long-chain biotinylation reagents.

ParameterShort-Chain Reagent (e.g., NHS-Biotin)Long-Chain Reagent (e.g., this compound NHS Ester)Reference
Spacer Arm Length ~13.5 Å~24.3 Å[1]
Relative Binding Efficiency Lower due to potential steric hindranceHigher due to reduced steric hindrance[1]
Identified Cell Surface Proteins (LC-MS/MS) Fewer identificationsMore identifications[2]
Signal Intensity in Western Blot May be weakerGenerally stronger[1]
Experimental ConditionRecommended RangeNotes
Reagent Concentration 0.25 - 1.0 mg/mLOptimal concentration should be determined empirically for each cell type.
Incubation Time 15 - 30 minutesLonger incubation times may increase labeling efficiency but also risk loss of cell viability.
Incubation Temperature 4°C or on iceEssential for maintaining membrane integrity.
pH of Labeling Buffer 7.2 - 8.0Reaction with primary amines is more efficient at slightly alkaline pH.

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation for Western Blot Analysis

This protocol is designed for a 10 cm dish of adherent cells. Adjust volumes accordingly for different plate sizes.

Materials:

  • This compound, N-succinimidyl ester

  • Anhydrous DMSO

  • Ice-cold Phosphate Buffered Saline (PBS), pH 8.0

  • Quenching Buffer (100 mM Glycine or Tris in PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

  • Streptavidin or NeutrAvidin agarose (B213101) beads

  • Wash Buffers (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE sample buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)

Procedure:

  • Grow cells to 80-90% confluency.

  • Place the dish on ice and wash the cells twice with ice-cold PBS, pH 8.0.

  • Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 0.5 mg/mL in ice-cold PBS, pH 8.0. Prepare this solution immediately before use.

  • Add the biotinylation solution to the cells, ensuring the entire surface is covered. Incubate on a rocking platform for 30 minutes at 4°C.

  • Aspirate the biotinylation solution and wash the cells once with Quenching Buffer.

  • Incubate the cells with Quenching Buffer for 10 minutes on ice to ensure all unreacted biotin is quenched.

  • Wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding ice-cold Lysis Buffer with protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube. This is the total cell lysate. A small aliquot can be saved for analysis.

  • Add pre-washed streptavidin/NeutrAvidin agarose beads to the lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.

  • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant.

  • Wash the beads three times with Lysis Buffer and twice with PBS containing 0.1% Tween-20.

  • After the final wash, add SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the biotinylated proteins.

  • Centrifuge to pellet the beads, and collect the supernatant for SDS-PAGE and Western blot analysis.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general workflow for preparing biotinylated cell surface proteins for identification by mass spectrometry.

Materials:

  • Same as Protocol 1, with the addition of:

  • Ammonium (B1175870) Bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

Procedure:

  • Follow steps 1-15 from Protocol 1.

  • After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Cool to room temperature and alkylate the free thiols by adding IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

  • Add trypsin to the bead slurry (e.g., 1 µg of trypsin per 50 µg of expected protein) and incubate overnight at 37°C with shaking.

  • Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.

  • Desalt the peptides using a C18 StageTip or similar desalting column.

  • The desalted peptides are now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_labeling Cell Surface Biotinylation cluster_capture Protein Capture cluster_analysis Downstream Analysis start Adherent Cells (80-90% Confluent) wash1 Wash with ice-cold PBS (pH 8.0) start->wash1 biotinylation Incubate with this compound NHS Ester (0.5 mg/mL) at 4°C wash1->biotinylation quench Quench with 100 mM Glycine biotinylation->quench wash2 Wash with ice-cold PBS quench->wash2 lysis Cell Lysis (RIPA buffer + Protease Inhibitors) wash2->lysis centrifugation Centrifuge to pellet debris lysis->centrifugation capture Incubate lysate with Streptavidin/NeutrAvidin beads centrifugation->capture wash_beads Wash beads capture->wash_beads elution_wb Elute with SDS-PAGE buffer wash_beads->elution_wb elution_ms On-bead digestion (Trypsin) wash_beads->elution_ms sds_page SDS-PAGE & Western Blot elution_wb->sds_page lc_ms LC-MS/MS Analysis elution_ms->lc_ms

Caption: Experimental workflow for cell surface protein biotinylation.

logical_relationship reagent This compound NHS Ester properties Key Properties reagent->properties long_arm Long Spacer Arm (~24.3 Å) properties->long_arm membrane_impermeable Membrane Impermeable properties->membrane_impermeable amine_reactive Amine-Reactive (NHS Ester) properties->amine_reactive advantages Advantages properties->advantages reduced_steric_hindrance Reduced Steric Hindrance long_arm->reduced_steric_hindrance surface_specificity Cell Surface Specificity membrane_impermeable->surface_specificity advantages->reduced_steric_hindrance high_capture_efficiency High Capture Efficiency advantages->high_capture_efficiency advantages->surface_specificity applications Applications advantages->applications reduced_steric_hindrance->high_capture_efficiency western_blot Western Blotting applications->western_blot proteomics Mass Spectrometry (Proteomics) applications->proteomics drug_target_id Drug Target Identification applications->drug_target_id

Caption: Logical relationships of this compound NHS Ester.

References

Application Notes: N-Biotinyl-12-aminododecanoic Acid for Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pull-down assays are a powerful in-vitro technique used to isolate and identify proteins that interact with a specific "bait" molecule.[1] This method is a form of affinity purification, analogous to immunoprecipitation, but instead of an antibody, it utilizes a tagged bait molecule to capture its binding partners ("prey") from a cell lysate or other complex protein mixture.[1][2] This application note details a protocol for using N-Biotinyl-12-aminododecanoic acid as a key component in pull-down assays, particularly for identifying the protein targets of small molecules in drug discovery and chemical biology.

This compound features a biotin (B1667282) moiety for high-affinity binding to streptavidin-coated beads and a terminal carboxylic acid connected by a long 12-carbon spacer arm. This long spacer is crucial as it minimizes steric hindrance, allowing the conjugated "bait" molecule to freely interact with its target proteins. The carboxylic acid group provides a convenient handle for covalent conjugation to a small molecule, peptide, or other ligand of interest, transforming it into a biotinylated probe.

The fundamental principle relies on the exceptionally strong and specific interaction between biotin and streptavidin (or avidin).[3] The biotinylated bait is first immobilized on streptavidin-conjugated beads. These beads are then incubated with a cell lysate. If the bait molecule interacts with its target protein(s), these proteins will be captured and retained on the beads. After washing away non-specific binders, the captured proteins are eluted and identified using downstream methods like Western Blotting or, for unbiased discovery, mass spectrometry (MS).[4][3]

Experimental Protocols

Part 1: Preparation of Biotinylated Bait Molecule

This initial step involves conjugating your small molecule of interest (which must contain a reactive amine group) to the carboxylic acid of this compound. This is typically achieved via standard amide bond formation chemistry (e.g., using EDC/NHS couplers). This protocol assumes the biotinylated bait has been successfully synthesized and purified.

Part 2: Pull-Down Assay Protocol

This protocol is optimized for identifying binding partners from a whole-cell lysate.

Materials and Reagents:

  • Beads: Streptavidin-conjugated magnetic beads or agarose (B213101) resin.[5]

  • Biotinylated Bait: Your small molecule of interest conjugated to this compound.

  • Cell Lysate: Prepared from cultured cells expressing the putative target protein(s).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitor cocktail immediately before use.[6]

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150-300 mM NaCl, 0.1% NP-40.[7] The salt concentration can be increased to enhance stringency and reduce non-specific binding.

  • Elution Buffer: 2X SDS-PAGE sample buffer (Laemmli buffer).[7][8]

  • Control Compound: Non-biotinylated version of the small molecule bait for competition assays.

  • Equipment: Magnetic rack (for magnetic beads), end-over-end rotator, microcentrifuge, heating block.

Methodology:

  • Bead Preparation and Equilibration: a. Resuspend the streptavidin bead slurry by gentle vortexing. b. Transfer the required amount of beads (e.g., 50 µL of slurry per pull-down reaction) to a fresh microcentrifuge tube.[5] c. Place the tube on a magnetic rack to pellet the beads, then carefully aspirate and discard the supernatant.[5] d. To equilibrate, add 500 µL of Lysis Buffer to the beads, resuspend, pellet on the magnetic rack, and discard the supernatant. Repeat this wash step twice for a total of three washes.[5]

  • Immobilization of Biotinylated Bait: a. Resuspend the washed beads in 200 µL of Lysis Buffer. b. Add the biotinylated bait molecule to the bead suspension. The optimal concentration must be determined empirically, but a starting point is 1-10 µM. c. Incubate for 1-2 hours at 4°C with gentle end-over-end rotation to allow the biotinylated bait to bind to the streptavidin beads. d. Pellet the beads on the magnetic rack and discard the supernatant. e. Wash the beads three times with 500 µL of ice-cold Lysis Buffer to remove any unbound bait.

  • Protein Binding (Capture of Prey): a. Prepare whole-cell lysate by incubating cultured cells with ice-cold Lysis Buffer for 30 minutes on ice, followed by centrifugation at ~16,000 x g for 10 minutes at 4°C to pellet cell debris.[6] The supernatant is the protein lysate. Determine protein concentration using a standard method (e.g., BCA assay). b. Add 500 µg to 1 mg of protein lysate to the beads with the immobilized bait.[9] c. Incubate the mixture for 2-4 hours (or overnight) at 4°C with gentle end-over-end rotation.[10]

  • Washing to Remove Non-Specific Binders: a. Pellet the beads on the magnetic rack and carefully aspirate the lysate supernatant (this can be saved as the "unbound" fraction for analysis). b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. Incubate for 5 minutes with rotation.[7] c. Pellet the beads and discard the supernatant. d. Repeat the wash step (4b-4c) a total of 3 to 5 times. Increasing the salt concentration (e.g., to 300 mM NaCl) in the final washes can improve stringency.[7]

  • Elution of Bound Proteins: a. After the final wash, carefully remove all residual wash buffer. b. Add 50 µL of 2X SDS-PAGE sample buffer directly to the beads.[7] c. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins and break the biotin-streptavidin interaction.[7][8] d. Place the tube on the magnetic rack to pellet the beads. e. Carefully collect the supernatant, which contains the eluted proteins. This sample is ready for analysis.

  • Downstream Analysis: a. Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for a suspected interacting protein.[7] b. Mass Spectrometry: For unbiased identification of all interacting partners, the eluted sample can be submitted for proteomic analysis. This typically involves in-gel or in-solution digestion of the proteins with trypsin, followed by LC-MS/MS analysis.[3][11]

Experimental Controls:

  • Negative Control (Beads Only): Perform a parallel pull-down with streptavidin beads that have not been incubated with any biotinylated probe. This identifies proteins that bind non-specifically to the beads themselves.[7]

  • Competition Control: Pre-incubate the cell lysate with a 50-100 fold molar excess of the non-biotinylated small molecule for 1 hour before adding it to the bait-conjugated beads. A specific interaction will be outcompeted, leading to a significant reduction in the target protein signal in the eluate.[7]

  • Input Control: Run a small percentage (1-2%) of the initial cell lysate on the gel alongside the eluted samples to confirm the presence of the protein of interest in the starting material.[7]

Data Presentation

Quantitative data from pull-down experiments, especially when coupled with mass spectrometry, is crucial for identifying high-confidence interactors. Data is often presented as enrichment ratios comparing the abundance of a protein in the bait pull-down versus the negative control.

Table 1: Representative Quantitative Mass Spectrometry Data This table shows example data for a hypothetical experiment identifying protein targets of a biotinylated drug candidate ("Biotin-Drug-X"). Values represent label-free quantification (LFQ) intensities.

Protein IDGene NameLFQ Intensity (Biotin-Drug-X)LFQ Intensity (Beads Only Control)Fold Enrichment (Bait/Control)p-value
P08684VIM1.2E+085.1E+05235.31.5E-06
P60709ACTB9.5E+078.8E+0610.80.045
Q06830HSPA52.4E+091.1E+07218.28.9E-07
P14618HSP90AA14.5E+087.9E+075.70.091
P04637TP537.8E+081.5E+06520.02.2E-08

Data is for illustrative purposes only.

Visualizations

Experimental Workflow Diagram

Pull_Down_Workflow start Start: Prepare Reagents bead_prep 1. Equilibrate Streptavidin Beads start->bead_prep immobilize 2. Immobilize Biotinylated Bait bead_prep->immobilize bind_prey 3. Incubate with Cell Lysate (Prey) immobilize->bind_prey wash 4. Wash to Remove Non-Specific Binders bind_prey->wash elute 5. Elute Captured Proteins wash->elute analysis 6. Analyze by WB or MS elute->analysis end End: Identify Interactors analysis->end Interaction_Principle cluster_bead Streptavidin Bead cluster_complex Captured Complex streptavidin Streptavidin bait Biotinylated Bait (Drug + Linker + Biotin) streptavidin->bait High-Affinity Binding (Biotin-Streptavidin) prey Target Protein (Prey) bait->prey Specific Interaction (Drug-Target) lysate->prey Capture from Lysate

References

Application Notes and Protocols for Affinity Purification using N-Biotinyl-12-aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a powerful and widely used technique in life sciences. The remarkably strong and specific interaction between biotin (Vitamin H) and streptavidin (or avidin) forms the basis for numerous applications, including affinity purification, immunoassays, and protein-protein interaction studies. N-Biotinyl-12-aminododecanoic Acid is a long-chain biotinylation reagent that, when activated (e.g., as an N-hydroxysuccinimide ester), allows for the efficient labeling of proteins and other biomolecules. The extended 12-carbon spacer arm minimizes steric hindrance, facilitating the binding of the biotin moiety to streptavidin, which is particularly advantageous when purifying large proteins or protein complexes.

These application notes provide detailed protocols for the use of this compound NHS Ester for protein biotinylation and subsequent affinity purification using streptavidin-functionalized resins.

Properties of this compound

PropertyValue
Molecular Formula C22H39N3O4S
Molecular Weight 441.63 g/mol
Appearance White solid
Solubility Slightly soluble in DMF and DMSO
Storage Temperature -20°C

Table 1: Physicochemical properties of this compound.[1]

Principle of Biotin-Streptavidin Affinity Purification

The biotin-streptavidin affinity purification system is founded on one of the strongest known non-covalent biological interactions (Kd = 10⁻¹⁵ M).[2] This near-irreversible binding allows for the capture of biotinylated molecules with high specificity and efficiency. The general workflow involves:

  • Biotinylation: The target molecule (e.g., a protein) is covalently labeled with this compound NHS Ester. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins) to form a stable amide bond.[3]

  • Binding: The biotinylated molecule is incubated with a solid support (e.g., agarose (B213101) beads) that is covalently coated with streptavidin. The biotinylated molecule is captured on the support via the biotin-streptavidin interaction.

  • Washing: Unbound molecules are washed away, leaving the purified biotinylated molecule attached to the resin.

  • Elution: The purified molecule is released from the streptavidin resin. Due to the strength of the interaction, this step often requires harsh, denaturing conditions.[4][5]

Experimental Protocols

Protocol 1: Protein Biotinylation using this compound NHS Ester

This protocol describes the labeling of a protein with this compound NHS Ester.

Materials:

  • This compound NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein of interest

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for biotinylation.[3]

  • Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Biotinylation Reaction:

    • Calculate the required amount of the biotinylation reagent. A molar excess of 10-20 fold of the biotin reagent over the protein is a good starting point, but the optimal ratio should be determined empirically for each protein.

    • Add the calculated volume of the biotinylation reagent stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Affinity Purification of Biotinylated Protein using Streptavidin Resin

This protocol outlines the procedure for capturing and purifying a biotinylated protein using streptavidin-agarose resin.

Materials:

  • Biotinylated protein solution (from Protocol 1)

  • Streptavidin-agarose resin slurry

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (see Table 3 for options)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Microcentrifuge tubes or chromatography columns

Procedure:

  • Prepare Streptavidin Resin:

    • Resuspend the streptavidin-agarose resin slurry.

    • Transfer the desired amount of resin to a microcentrifuge tube or column. The amount of resin required will depend on its binding capacity (see Table 2) and the amount of biotinylated protein.

    • Equilibrate the resin by washing it three times with 5-10 bed volumes of Binding/Wash Buffer. Centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes between washes and carefully aspirate the supernatant.

  • Binding of Biotinylated Protein:

    • Add the biotinylated protein solution to the equilibrated streptavidin resin.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.

  • Washing:

    • Centrifuge the tube to pellet the resin and collect the supernatant (this is the unbound fraction, which can be saved for analysis).

    • Wash the resin at least three times with 10-15 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add the chosen Elution Buffer to the resin.

    • Incubate for 5-10 minutes at room temperature with gentle agitation. For some elution buffers, heating may be required.

    • Centrifuge the tube and carefully collect the supernatant containing the purified protein.

    • Repeat the elution step 1-2 more times and pool the eluates.

    • If a harsh elution buffer was used, immediately neutralize the eluate by adding a Neutralization Buffer.

Data Presentation

Binding Capacity of Streptavidin Resins

The binding capacity of streptavidin resins can vary depending on the manufacturer, the nature of the biotinylated molecule, and the experimental conditions. It is important to consult the manufacturer's specifications for the specific resin being used.

Resin TypeTypical Binding Capacity (Free Biotin)Typical Binding Capacity (Biotinylated BSA)
Standard Streptavidin Agarose>120 nmol/mL of resin[1][6]1-3 mg/mL of resin[7]
High Capacity Streptavidin Agarose->10 mg/mL of resin[7]

Table 2: Representative binding capacities of different streptavidin-agarose resins. Note that the binding capacity for a specific biotinylated protein may differ and should be determined empirically.

Elution Conditions for Biotin-Streptavidin Affinity Chromatography

Due to the high affinity of the biotin-streptavidin interaction, elution often requires denaturing conditions. The choice of elution buffer depends on the downstream application and the stability of the purified protein.

Elution BufferConditionsComments
Competitive Elution
2 mM Biotin in PBSMild, non-denaturingGenerally inefficient for streptavidin; more effective with monomeric avidin (B1170675) resins which have a lower binding affinity.[2]
Denaturing Elution
8 M Guanidine-HCl, pH 1.5Harsh, denaturingHighly effective for disrupting the biotin-streptavidin interaction.[2][8] Requires immediate neutralization or buffer exchange.
0.1 M Glycine-HCl, pH 2.5-2.8Acidic, denaturingEffective for many proteins, but may cause denaturation. Requires neutralization.
0.4% SDS, 25 mM Biotin, 95°CHarsh, denaturingA combination of detergent, heat, and competitive elution that can be very effective.[9]
6 M Urea, 2 M Thiourea, 2% SDS, 30 mM Biotin, pH 12Very harsh, denaturingUsed for quantitative elution, particularly for mass spectrometry-based proteomics.[4]

Table 3: Common elution buffers for biotin-streptavidin affinity purification. The optimal elution strategy should be determined for each specific application.

Visualizations

experimental_workflow cluster_biotinylation Protein Biotinylation cluster_purification Affinity Purification protein Protein of Interest reaction Biotinylation Reaction (pH 7.2-8.0) protein->reaction biotin_reagent N-Biotinyl-12-aminododecanoic Acid NHS Ester biotin_reagent->reaction quench Quench Reaction reaction->quench purified_biotinylated_protein Purified Biotinylated Protein quench->purified_biotinylated_protein binding Binding purified_biotinylated_protein->binding streptavidin_resin Streptavidin Resin streptavidin_resin->binding washing Washing binding->washing elution Elution washing->elution purified_protein Purified Protein elution->purified_protein

Caption: Experimental workflow for biotinylation and affinity purification.

signaling_pathway_concept cluster_cell Cellular Context cluster_purification_pull_down Pull-Down Assay bait_protein Bait Protein (Biotinylated) prey_protein1 Interacting Protein 1 (Prey) bait_protein->prey_protein1 Interaction prey_protein2 Interacting Protein 2 (Prey) bait_protein->prey_protein2 Interaction cell_lysate Cell Lysate non_interacting_protein Non-Interacting Protein captured_complex Captured Complex on Beads cell_lysate->captured_complex streptavidin_beads Streptavidin Beads streptavidin_beads->captured_complex purified_complex Purified Interacting Proteins captured_complex->purified_complex Wash & Elute

Caption: Application in protein-protein interaction studies.

References

Application Notes and Protocols for N-Biotinyl-12-aminododecanoic Acid in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Biotinyl-12-aminododecanoic Acid in flow cytometry. This document outlines the principles of biotinylation, experimental workflows, and data interpretation for the successful application of this reagent in cellular analysis.

Introduction to this compound in Flow Cytometry

This compound is a biotinylation reagent that features a long 12-carbon spacer arm. This extended spacer minimizes steric hindrance, ensuring that the biotin (B1667282) moiety is readily accessible for binding to avidin (B1170675) or streptavidin. In flow cytometry, this reagent is typically used to covalently label proteins, such as antibodies, which can then be used as probes to detect specific cellular targets.

The core of this technique lies in the high-affinity interaction between biotin and streptavidin.[1] Streptavidin, a protein isolated from Streptomyces avidinii, has four binding sites for biotin, forming a stable complex.[1] When streptavidin is conjugated to a fluorophore, it can be used to detect biotinylated molecules with high specificity and sensitivity.

Key Advantages of the Biotin-Streptavidin System in Flow Cytometry:

  • Signal Amplification: Multiple biotin molecules can be conjugated to a single primary antibody, and each of these can bind to a streptavidin-fluorophore conjugate, resulting in significant signal amplification. This is particularly useful for detecting antigens with low expression levels.[1]

  • Flexibility: A single fluorescently labeled streptavidin conjugate can be used to detect a wide range of different biotinylated primary antibodies, regardless of their isotype.[1] This simplifies multicolor panel design and can be more cost-effective than using directly conjugated primary antibodies for every target.

  • Low Background Staining: The streptavidin-biotin interaction is highly specific, leading to minimal non-specific binding and low background fluorescence.[1]

  • Availability of Reagents: A wide variety of fluorescently labeled streptavidin conjugates are commercially available, covering the full spectrum of common laser lines used in flow cytometry.[1]

Flow cytometry is a powerful technique for analyzing multiple characteristics of single cells, including the expression of cell surface and intracellular proteins.[2] The use of biotinylated probes, such as those prepared with this compound, is a common strategy in immunophenotyping, receptor occupancy assays, and other cellular analyses.[2]

Experimental Protocols

2.1. Protocol 1: Biotinylation of Primary Antibodies

This protocol describes the general procedure for labeling a primary antibody with an NHS-ester derivative of this compound.

Materials:

  • Purified primary antibody (1 mg/mL in amine-free buffer, e.g., PBS)

  • This compound, NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.0)

  • 1 M NH₄Cl

  • Dialysis tubing or desalting column

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare the antibody by dialyzing it against 0.1 M sodium bicarbonate buffer (pH 8.0) to remove any amine-containing preservatives.[3]

  • Dissolve the this compound NHS ester in DMSO to a concentration of 1 mg/mL.[3]

  • Add the appropriate volume of the biotinylation reagent to the antibody solution. A common starting point is a 20-fold molar excess of biotin to antibody. This ratio may need to be optimized.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.[3]

  • To quench the reaction, add NH₄Cl to a final concentration of 50 mM and incubate for 10 minutes at room temperature.[3]

  • Remove the excess, unreacted biotin by dialysis against PBS at 4°C or by using a desalting column.[3]

  • Determine the concentration of the biotinylated antibody using a protein assay (e.g., BCA).

  • Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

2.2. Protocol 2: Two-Step (Indirect) Staining for Flow Cytometry

This is the most common method for using biotinylated antibodies.[1]

Materials:

  • Single-cell suspension (0.5–1x10⁶ cells per tube)[4]

  • FACS Buffer (e.g., PBS + 0.1% BSA)[5]

  • Fc receptor blocking agent (optional)[6]

  • Biotinylated primary antibody (titrated for optimal concentration)

  • Fluorophore-conjugated streptavidin (titrated for optimal concentration)

  • 5 mL FACS tubes[5]

Procedure:

  • Prepare a single-cell suspension and aliquot 0.5–1x10⁶ cells into each FACS tube.[4]

  • Wash the cells by adding 2-3 mL of FACS buffer and centrifuging at 400 x g for 5 minutes. Discard the supernatant.[7][8]

  • (Optional) Resuspend the cells in FACS buffer containing an Fc receptor blocking agent and incubate for 10 minutes at room temperature to reduce non-specific antibody binding.[4][6]

  • Add the predetermined optimal concentration of the biotinylated primary antibody to the cells.

  • Incubate for 30 minutes on ice or at 4°C, protected from light.[5][6][7]

  • Wash the cells twice with 2-3 mL of FACS buffer, centrifuging after each wash.[6][7]

  • Resuspend the cells in the residual buffer and add the predetermined optimal concentration of fluorophore-conjugated streptavidin.

  • Incubate for 30 minutes on ice or at 4°C, protected from light.[4][6]

  • Wash the cells twice with 2-3 mL of FACS buffer.[6][7]

  • Resuspend the cells in 250-500 µL of FACS buffer for analysis on a flow cytometer.[5][7]

2.3. Protocol 3: One-Step Staining with Pre-mixed Complexes

An alternative method involves pre-mixing the biotinylated antibody with fluorescently-labeled streptavidin before adding the complex to the cells.[1]

Materials:

  • Same as Protocol 2.2.

Procedure:

  • Prepare the staining complex by mixing the biotinylated primary antibody with the fluorophore-conjugated streptavidin at an optimized molar ratio (e.g., 4:1 antibody to streptavidin).[1][8]

  • Incubate the mixture for at least 3 minutes at room temperature.[8]

  • Prepare and wash the cells as described in steps 1-3 of Protocol 2.2.

  • Add the pre-mixed antibody-streptavidin complex to the cells.

  • Incubate for 30-60 minutes on ice or at 4°C, protected from light.[1][6]

  • Wash the cells twice with 2-3 mL of FACS buffer.[6][7]

  • Resuspend the cells in 250-500 µL of FACS buffer for analysis on a flow cytometer.[5][7]

Data Presentation: Quantitative Analysis

For optimal results, it is crucial to titrate both the biotinylated primary antibody and the fluorophore-conjugated streptavidin.[1] The following tables provide a template for organizing titration data.

Table 1: Titration of Biotinylated Primary Antibody

Biotinylated Antibody DilutionStreptavidin-Fluorophore Concentration (Constant)Mean Fluorescence Intensity (MFI)Staining Index*
1:50e.g., 1 µg/mL
1:100e.g., 1 µg/mL
1:200e.g., 1 µg/mL
1:400e.g., 1 µg/mL
1:800e.g., 1 µg/mL
Unstained Control0
Isotype Controle.g., 1 µg/mL

*Staining Index = (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population)

Table 2: Titration of Fluorophore-Conjugated Streptavidin

Streptavidin-Fluorophore DilutionBiotinylated Antibody Concentration (Optimal)Mean Fluorescence Intensity (MFI)Staining Index
1:100e.g., 1:200
1:200e.g., 1:200
1:400e.g., 1:200
1:800e.g., 1:200
1:1600e.g., 1:200
Unstained Control0

Visualizations: Diagrams and Workflows

Ab Primary Antibody (with -NH2 group) Biotin_Ab Biotinylated Antibody Ab->Biotin_Ab Covalent Bond Formation (pH 8.0) Biotin N-Biotinyl-12-aminododecanoic Acid NHS Ester Biotin->Biotin_Ab

Caption: Antibody Biotinylation Workflow.

Start Start: Single-Cell Suspension Step1 Step 1: Incubate with Biotinylated Primary Antibody Start->Step1 Wash1 Wash Cells (2x) Step1->Wash1 Step2 Step 2: Incubate with Fluorophore-Streptavidin Wash1->Step2 Wash2 Wash Cells (2x) Step2->Wash2 End Analyze on Flow Cytometer Wash2->End Cell Cell Surface |  Antigen Antibody Biotinylated Antibody Antibody:f0->Cell:f1 Binds to Antigen Streptavidin Streptavidin Fluorophore Fluorophore Fluorophore Fluorophore Streptavidin:f0->Antibody:f0 Binds to Biotin Ligand Ligand (e.g., Chemokine) Receptor Cell Surface Receptor (Target for Biotinylated Ab) Ligand->Receptor Binding & Activation Signaling Intracellular Signaling Cascade Receptor->Signaling Signal Transduction Response Cellular Response (e.g., Proliferation, Cytokine Release) Signaling->Response

References

Application Notes and Protocols for Labeling Peptides with N-Biotinyl-12-aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally high affinity between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Kd ≈ 10-15 M) forms the basis for numerous applications in detection, purification, and immobilization of proteins, peptides, and nucleic acids.[1] N-Biotinyl-12-aminododecanoic Acid provides a biotin moiety with a long, flexible 12-carbon spacer arm, which helps to minimize steric hindrance and ensures efficient binding of the biotin to avidin or streptavidin, particularly when the peptide is interacting with other macromolecules.[1][2]

These application notes provide detailed protocols for the labeling of peptides with this compound N-hydroxysuccinimide (NHS) ester, subsequent purification and analysis of the conjugate, and its application in pull-down assays to study protein-protein interactions.

Principle of the Reaction

The N-hydroxysuccinimide (NHS) ester of this compound reacts efficiently with primary amino groups (-NH₂) present at the N-terminus of a peptide and on the side chain of lysine (B10760008) residues.[3][4] The reaction forms a stable amide bond, resulting in a biotinylated peptide. The reaction is highly pH-dependent, with optimal labeling occurring in the pH range of 7-9.[5]

Data Presentation

Table 1: Recommended Molar Excess of this compound-NHS Ester for Peptide Labeling
Target Labeling LevelMolar Excess of Biotin Reagent to PeptideExpected Outcome
Mono-labeling (preferential N-terminal)5-foldFavors modification of the more reactive N-terminal α-amino group, especially at a controlled pH of ~6.5.[3]
Multi-labeling10 to 20-foldAims to label multiple available primary amines (N-terminus and lysine residues).[6]
Table 2: Illustrative Purification and Analysis of a Biotinylated Peptide
Analysis StepUnlabeled PeptideBiotinylated PeptideObservation
RP-HPLC Retention Time 15.7 min21.9 minIncreased hydrophobicity of the biotinylated peptide leads to a longer retention time on a C18 column.[7][8]
Mass Spectrometry (m/z) 1500.8 Da1942.4 DaA mass shift corresponding to the addition of the this compound moiety (441.6 Da) is observed.[9][10]
Labeling Efficiency N/A>90%Determined by comparing the peak areas of the labeled and unlabeled peptide in the HPLC chromatogram.[11]

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound-NHS Ester

This protocol describes a general method for labeling peptides with this compound-NHS ester.

Materials:

  • Peptide of interest

  • This compound-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3][12]

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[4][12]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., desalting column or HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL.[3]

  • Biotin Reagent Preparation: Immediately before use, dissolve the this compound-NHS Ester in DMF or DMSO to a concentration of 10 mM.[3]

  • Reaction: Add the desired molar excess (see Table 1) of the dissolved biotin reagent to the peptide solution. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.[5]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3][12]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin reagent and byproducts by gel filtration (desalting column) or reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

  • Analysis: Confirm successful biotinylation by mass spectrometry (verifying the expected mass increase) and assess purity by RP-HPLC.[7][8]

  • Storage: Store the purified biotinylated peptide lyophilized or in a suitable buffer at -20°C or -80°C.

Protocol 2: Pull-Down Assay Using Biotinylated Peptides to Identify Protein Interactions

This protocol outlines the use of a biotinylated peptide to isolate interacting proteins from a cell lysate.[13][14]

Materials:

  • Biotinylated peptide

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysate containing potential interacting proteins

  • Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% Triton X-100, pH 7.5

  • Elution Buffer: 2% SDS in 50 mM Tris-HCl, pH 7.5 (for denaturing elution) or a buffer containing a high concentration of free biotin (for competitive elution)

  • SDS-PAGE gels and reagents

  • Western blotting equipment and antibodies

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads in Binding/Wash Buffer. Wash the beads three times with the buffer to remove any preservatives.[13]

  • Peptide Immobilization: Add the biotinylated peptide to the washed streptavidin beads. Incubate for 1-3 hours at room temperature with gentle rotation to allow the peptide to bind to the beads.[13]

  • Blocking: Wash the peptide-bound beads three times with Binding/Wash Buffer to remove any unbound peptide.

  • Binding of Interacting Proteins: Add the cell lysate to the peptide-bound beads. Incubate for 3 hours to overnight at 4°C with gentle rotation.[13]

  • Washing: Pellet the beads and discard the supernatant (flow-through). Wash the beads extensively (3-5 times) with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.[15]

  • Elution: Elute the bound proteins from the beads using the Elution Buffer. For denaturing elution, boil the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or western blotting with antibodies against expected interacting partners. Proteins can also be identified by mass spectrometry.[14]

Visualizations

experimental_workflow cluster_labeling Peptide Biotinylation cluster_purification Purification & Analysis cluster_application Pull-Down Assay peptide Peptide Solution (pH 8.3-8.5) reaction Incubation (RT, 1-4h or 4°C, overnight) peptide->reaction biotin N-Biotinyl-12-aminododecanoic Acid-NHS Ester in DMSO/DMF biotin->reaction hplc RP-HPLC Purification reaction->hplc ms Mass Spectrometry (Confirmation) hplc->ms labeled_peptide Purified Biotinylated Peptide immobilization Immobilization labeled_peptide->immobilization beads Streptavidin Beads beads->immobilization pull_down Incubation & Washing immobilization->pull_down cell_lysate Cell Lysate cell_lysate->pull_down analysis Elution & Analysis (SDS-PAGE, Western Blot, MS) pull_down->analysis signaling_pathway cluster_pull_down Pull-Down Assay Components cluster_cellular_context Cellular Signaling Context biotin_peptide Biotinylated Peptide (e.g., Phospho-peptide mimic) streptavidin_bead Streptavidin Bead biotin_peptide->streptavidin_bead High Affinity Binding reader_protein Reader Protein (e.g., Kinase, Phosphatase) streptavidin_bead->reader_protein Captures from Cell Lysate protein_x Protein X reader_protein->protein_x Interacts with downstream_effect Downstream Signaling (e.g., Gene Expression) protein_x->downstream_effect Regulates

References

Preparing N-Biotinyl-12-aminododecanoic Acid Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-12-aminododecanoic acid (CAS: 135447-73-3) is a long-chain, amine-reactive biotinylation reagent commonly employed in proteomics and other biochemical assays.[1][2][3] Its extended 12-carbon spacer arm minimizes steric hindrance, facilitating efficient binding of biotin (B1667282) to avidin (B1170675) or streptavidin. This document provides detailed protocols for the preparation of stock and working solutions of this compound, ensuring reliable and reproducible results in your research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for proper handling, storage, and solution preparation.

PropertyValueReference
CAS Number 135447-73-3[4]
Molecular Formula C22H39N3O4S[4]
Molecular Weight 441.63 g/mol [4]
Appearance White Solid[4]
Melting Point 215-217°C[4]
Solubility Slightly soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO)[4]
Storage Temperature -20°C[4]

Experimental Protocols

Materials and Equipment
  • This compound (purity >98%)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dimethylformamide (DMF)

  • Sterile, nuclease-free water

  • Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris)

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes

  • -20°C freezer

Preparation of Stock Solution (10 mM)

Due to its limited solubility in aqueous solutions, a concentrated stock solution of this compound should be prepared in an organic solvent like anhydrous DMSO or DMF.

Protocol:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh out a precise amount of the reagent. For a 10 mM stock solution, you would dissolve 4.42 mg in 1 mL of solvent.

  • Add the appropriate volume of anhydrous DMSO or DMF to the solid reagent.

  • Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution into the desired aqueous buffer immediately before use. The final concentration of the working solution will depend on the specific application.

Protocol:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Determine the required final concentration of the working solution for your experiment.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your chosen aqueous buffer.

  • Add the calculated volume of the stock solution to the appropriate volume of the aqueous buffer.

  • Mix the solution gently but thoroughly. It is important to note that the final concentration of DMSO or DMF in the working solution should be kept to a minimum (typically <1%) to avoid adverse effects on biological systems.

Example Dilution Calculation:

To prepare 1 mL of a 100 µM working solution from a 10 mM stock solution:

  • Use the formula: C1V1 = C2V2

    • (10 mM) * V1 = (0.1 mM) * (1 mL)

    • V1 = 0.01 mL or 10 µL

  • Add 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer.

Data Presentation

The following tables provide recommended concentration ranges for stock and working solutions, as well as storage and stability information.

Table 2: Recommended Solution Concentrations

Solution TypeRecommended SolventConcentration Range
Stock SolutionAnhydrous DMSO or DMF10 - 50 mM
Working SolutionAqueous Buffer (e.g., PBS, HEPES, Tris)1 - 100 µM (for general labeling) or specific molar ratios for protein biotinylation

Table 3: Storage and Stability

SolutionStorage TemperatureRecommended Storage DurationNotes
Solid Reagent-20°CAs per manufacturer's recommendationsKeep desiccated and protected from light.
Stock Solution (in anhydrous DMSO/DMF)-20°CUp to 6 monthsStore in small aliquots to avoid repeated freeze-thaw cycles. Protect from moisture.
Working Solution (in aqueous buffer)2-8°CPrepare fresh for each useProne to hydrolysis; should be used within a few hours of preparation.

Mandatory Visualizations

Experimental Workflow for Solution Preparation

The following diagram illustrates the workflow for preparing this compound working solutions.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Equilibrate Reagent to Room Temperature B Weigh Reagent A->B C Add Anhydrous DMSO or DMF B->C D Vortex to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C E->F G Thaw Stock Solution Aliquot F->G For Immediate Use H Dilute in Aqueous Buffer G->H I Mix Gently H->I J Use Immediately in Experiment I->J

Caption: Workflow for preparing this compound solutions.

Logical Relationship of Reagents and Solutions

This diagram shows the logical relationship between the starting material and the final working solution.

G reagent This compound (Solid) stock 10 mM Stock Solution reagent->stock + solvent Anhydrous DMSO/DMF solvent->stock + working Working Solution (e.g., 100 µM) stock->working Dilute with buffer Aqueous Buffer buffer->working

Caption: Relationship of components for solution preparation.

References

Applications of N-Biotinyl-12-aminododecanoic Acid in Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-12-aminododecanoic Acid and its activated forms, such as the N-hydroxysuccinimide (NHS) ester, are powerful biochemical tools in the field of proteomics. The long 12-carbon spacer arm minimizes steric hindrance, allowing for efficient interaction between the biotin (B1667282) moiety and its binding partners, primarily streptavidin and avidin. This strong and highly specific interaction (Kd ≈ 10⁻¹⁵ M) is leveraged in a variety of applications to isolate, identify, and characterize proteins and their interactions.[1]

This document provides detailed application notes and protocols for the use of this compound derivatives in key proteomics workflows, including protein labeling, affinity purification, and chemical cross-linking for the study of protein-protein interactions.

Key Applications

The versatility of this compound stems from its ability to be incorporated into various reagents that target specific functional groups on proteins. The most common applications in proteomics include:

  • Protein Labeling: Covalent attachment of the biotin tag to proteins of interest for subsequent detection, purification, or tracking.[2] This is frequently achieved using the NHS ester derivative, which reacts with primary amines on lysine (B10760008) residues and the N-terminus of proteins.[1][3]

  • Affinity Purification Mass Spectrometry (AP-MS): A widely used technique to isolate a protein of interest (the "bait") along with its interacting partners (the "prey") from a complex mixture, such as a cell lysate.[4][5] The biotinylated bait protein is captured on a streptavidin-coated solid support, and after washing away non-specific binders, the protein complexes are eluted and identified by mass spectrometry.[6][7]

  • Chemical Cross-Linking Mass Spectrometry (XL-MS): This technique provides spatial constraints on the three-dimensional structure of proteins and protein complexes.[4][8] Homobifunctional cross-linkers containing a biotin tag in the spacer region are used to covalently link interacting proteins. The biotin tag then facilitates the enrichment of these cross-linked peptides, simplifying their identification by mass spectrometry.[9][10]

Data Presentation: Experimental Parameters

The following tables summarize typical experimental parameters for protein biotinylation and affinity purification. These values should be considered as a starting point and may require optimization for specific proteins and experimental systems.

Table 1: Typical Parameters for Protein Biotinylation with this compound NHS Ester

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations generally lead to more efficient labeling.[11]
Molar Ratio (Biotin:Protein)5:1 to 20:1The optimal ratio should be determined empirically. A lower ratio can help prevent the biotinylation of critical lysine residues that may affect protein activity.[11]
Reaction BufferAmine-free buffer (e.g., PBS, Bicarbonate, HEPES)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and should be avoided.[3][11]
Reaction pH7.2 - 8.5A slightly alkaline pH deprotonates primary amines, making them more nucleophilic and increasing reaction efficiency.[3][11]
Reaction Temperature4°C to Room TemperatureA lower temperature (4°C) can be used to minimize protein degradation, though the reaction may proceed more slowly.[1]
Incubation Time30 minutes to 2 hoursLonger incubation times may be necessary at lower temperatures.[1][12]
Quenching Reagent10 - 100 mM Glycine or TrisAdded after the incubation period to stop the reaction by consuming excess NHS-biotin reagent.[11]

Table 2: Parameters for Affinity Purification of Biotinylated Proteins

ParameterRecommended ConditionsNotes
Affinity MatrixStreptavidin-agarose or magnetic beadsMagnetic beads can offer lower non-specific binding and easier handling.[7]
Binding BufferPBS or TBS with 0.05-0.1% Tween-20 (PBST/TBST)The addition of a mild detergent helps to reduce non-specific binding.
Incubation with Matrix1 - 4 hours at 4°CIncubation time can be optimized based on the affinity of the interaction.
Wash BufferBinding buffer with increased salt concentration (e.g., 300-500 mM NaCl) or additional detergents.Stringent washes are crucial to remove non-specifically bound proteins. Washing with 8M urea (B33335) can be very effective.[7]
Elution MethodCompetitive elution (free biotin), denaturing conditions (SDS-PAGE loading buffer), or on-bead digestion.For mass spectrometry, on-bead digestion with trypsin is a common method that avoids harsh elution conditions.[7]

Experimental Protocols

Protocol 1: Biotinylation of a Purified Protein

This protocol describes the labeling of a purified protein with this compound NHS Ester.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Adjust the concentration of the purified protein to 1-10 mg/mL in an amine-free buffer.

  • Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve the this compound NHS Ester in DMSO to a concentration of 10 mg/mL.

  • Biotinylation Reaction: Add a 10 to 20-fold molar excess of the biotinylation reagent to the protein solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[11]

  • Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Affinity Purification of a Biotinylated Protein and its Interactors

This protocol outlines the steps for capturing a biotinylated "bait" protein and its interacting "prey" proteins from a cell lysate.

Materials:

  • Cell lysate containing the biotinylated bait protein

  • Streptavidin-agarose beads or streptavidin-coated magnetic beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20 and 500 mM NaCl)

  • Elution buffer or digestion buffer (for on-bead digestion)

Procedure:

  • Prepare Affinity Matrix: Wash the streptavidin beads twice with lysis buffer to equilibrate them.

  • Bind Bait Protein: Add the cell lysate to the equilibrated beads and incubate for 2-4 hours at 4°C on a rotator.

  • Wash: Pellet the beads by centrifugation (or using a magnetic stand) and discard the supernatant. Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.

  • Elute or Digest:

    • Elution: Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the bound proteins. The eluate can then be analyzed by SDS-PAGE and western blotting or prepared for mass spectrometry.

    • On-Bead Digestion: For mass spectrometry analysis, resuspend the washed beads in a digestion buffer containing trypsin and incubate overnight at 37°C. The resulting peptides are then collected for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the key workflows described in this document.

experimental_workflow_biotinylation cluster_start Preparation cluster_reaction Labeling Reaction cluster_quench Quenching cluster_purification Purification cluster_end Final Product protein Purified Protein (in amine-free buffer) reaction Incubate at RT (1-2 hours) protein->reaction biotin_reagent N-Biotinyl-12-aminododecanoic Acid NHS Ester in DMSO biotin_reagent->reaction quench Add Tris or Glycine reaction->quench purify Dialysis or Desalting Column quench->purify biotinylated_protein Biotinylated Protein purify->biotinylated_protein

Caption: Workflow for protein biotinylation.

experimental_workflow_ap_ms start Cell Lysate with Biotinylated Bait Protein bind Incubate with Streptavidin Beads start->bind wash Wash to Remove Non-specific Binders bind->wash elute Elution or On-Bead Digestion wash->elute ms LC-MS/MS Analysis elute->ms identify Protein Identification ms->identify

Caption: Workflow for Affinity Purification-Mass Spectrometry.

signaling_pathway_crosslinking proteinA Protein A crosslinked_complex Covalently Linked Protein Complex proteinB Protein B crosslinker Biotinylated Homobifunctional Cross-linker crosslinker->crosslinked_complex enrich Enrichment on Streptavidin Beads crosslinked_complex->enrich digest Tryptic Digestion enrich->digest ms_analysis Mass Spectrometry digest->ms_analysis identification Identification of Cross-linked Peptides ms_analysis->identification

Caption: Chemical cross-linking with a biotinylated reagent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Biotinyl-12-aminododecanoic Acid to Protein Molar Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during protein biotinylation experiments using N-Biotinyl-12-aminododecanoic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound NHS ester to protein?

A1: The optimal molar ratio is dependent on several factors, including the protein concentration, the number of available primary amines on the protein, and the desired degree of biotinylation. For initial experiments, it is recommended to test a range of molar ratios.[1] A common starting point is a 10:1 to 40:1 molar excess of the biotin (B1667282) reagent to the protein.[1] For more dilute protein solutions (e.g., 2 mg/mL), a higher molar excess (e.g., ≥ 20-fold) is often required compared to more concentrated protein solutions (e.g., 10 mg/mL), which may only need a ≥ 12-fold molar excess.[2][3][4]

Q2: How does the long spacer arm of this compound affect my experiment?

A2: The long 12-aminododecanoic acid spacer arm can be advantageous as it helps to minimize steric hindrance when the biotinylated protein interacts with avidin (B1170675) or streptavidin.[5] This can lead to more efficient binding and detection in downstream applications.

Q3: What are the critical parameters to control during the biotinylation reaction?

A3: Key parameters include pH, buffer composition, protein concentration, and incubation time and temperature. The reaction with N-hydroxysuccinimide (NHS) esters is most efficient at a pH of 7-9.[3][6] It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[2][6][7]

Q4: How can I remove excess, unreacted this compound after the labeling reaction?

A4: Excess biotinylation reagent can be removed using methods that separate molecules based on size, such as dialysis or gel filtration (desalting columns).[3][8] These methods are effective at separating the small biotin reagent from the much larger protein.

Q5: How do I determine the degree of biotinylation (molar incorporation ratio)?

A5: The degree of biotinylation, which is the average number of biotin molecules per protein molecule, can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[8][9][10] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[9][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Biotinylation Inactive Biotin Reagent: The NHS ester on the biotin reagent is susceptible to hydrolysis.Ensure the this compound NHS ester is stored properly under dry conditions. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the reagent solution immediately before use.[6][11][12][13]
Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for the biotin reagent.Perform a buffer exchange to a non-amine-containing buffer such as Phosphate Buffered Saline (PBS) at a pH of 7.2-8.5 before starting the biotinylation reaction.[6][7]
Suboptimal pH: The reaction pH is too low, leading to protonation of the primary amines and reduced reactivity.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[7]
Insufficient Molar Ratio: The molar excess of the biotin reagent is too low for the given protein concentration.Increase the molar ratio of the biotin reagent to the protein. Consider performing a titration experiment with different molar ratios to find the optimal condition. For dilute protein solutions, a higher molar excess is generally required.[1][3][4]
Protein Precipitation Over-biotinylation: A high degree of biotinylation can alter the protein's isoelectric point and solubility, leading to precipitation.Reduce the molar excess of the biotin reagent in the reaction. A lower degree of labeling may be sufficient for your application and can help maintain protein solubility.[14]
Hydrophobic Nature of Biotin: The addition of the hydrophobic biotin molecule can cause some proteins to aggregate.While this compound has a relatively long and flexible spacer, for particularly sensitive proteins, consider a biotinylation reagent with a more hydrophilic spacer, such as one containing polyethylene (B3416737) glycol (PEG).
Inconsistent Results Variability in Reaction Conditions: Minor differences in pH, temperature, or incubation time between experiments can lead to inconsistent labeling.Standardize all reaction parameters. Ensure accurate measurement of all components and consistent timing for each step of the protocol.[15]
Incomplete Removal of Excess Biotin: Residual free biotin can interfere with downstream assays.Ensure the purification step (dialysis or gel filtration) is performed thoroughly. Increasing the dialysis time or the number of buffer changes can improve the removal of free biotin.[15]

Experimental Protocols

Protocol 1: Protein Biotinylation with this compound NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound NHS Ester

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer.[16]

  • Prepare the Biotin Reagent Stock Solution: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.[3]

  • Calculate the Volume of Biotin Reagent: Determine the volume of the 10 mM biotin reagent stock solution needed to achieve the desired molar excess for your protein solution.

  • Reaction: Add the calculated volume of the biotin reagent to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6][17]

  • Quench the Reaction (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM.

  • Purification: Remove the excess, unreacted biotin reagent and reaction byproducts by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer.[3][17]

Protocol 2: Determining the Degree of Biotinylation using the HABA Assay

Materials:

  • Biotinylated protein sample (with excess biotin removed)

  • HABA/Avidin solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[9][18]

  • Add Biotinylated Sample: Add 100 µL of the purified biotinylated protein sample to the cuvette, mix well, and wait for the absorbance reading to stabilize (approximately 15 seconds).[8][9]

  • Measure Final Absorbance: Measure the absorbance of the solution at 500 nm (A500 HABA/Avidin/Biotin Sample).[8][9]

  • Calculate the Degree of Biotinylation: Use the change in absorbance to calculate the moles of biotin per mole of protein. The calculation is based on the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex (ε500 = 34,000 M-1cm-1).[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer reaction Incubate Protein and Biotin Reagent protein_prep->reaction biotin_prep Prepare Fresh Biotin Reagent Solution biotin_prep->reaction purification Remove Excess Biotin (Dialysis/Desalting) reaction->purification analysis Determine Degree of Biotinylation (HABA Assay) purification->analysis

Caption: A general workflow for protein biotinylation.

troubleshooting_logic start Low/No Biotinylation? check_buffer Buffer contains amines (e.g., Tris, Glycine)? start->check_buffer Yes check_ph pH outside 7.2-8.5 range? check_buffer->check_ph No solution_buffer Solution: Buffer exchange to amine-free buffer. check_buffer->solution_buffer Yes check_reagent Biotin reagent hydrolyzed? check_ph->check_reagent No solution_ph Solution: Adjust pH to 7.2-8.5. check_ph->solution_ph Yes check_ratio Molar ratio too low? check_reagent->check_ratio No solution_reagent Solution: Use fresh, properly stored reagent. check_reagent->solution_reagent Yes solution_ratio Solution: Increase molar ratio of biotin. check_ratio->solution_ratio Yes

Caption: Troubleshooting logic for low biotinylation efficiency.

optimization_factors center Optimal Biotin:Protein Molar Ratio protein_conc Protein Concentration center->protein_conc reaction_ph Reaction pH center->reaction_ph incubation_time Incubation Time center->incubation_time buffer_comp Buffer Composition center->buffer_comp desired_dol Desired Degree of Labeling center->desired_dol amine_availability Amine Availability on Protein center->amine_availability

Caption: Factors influencing the optimal molar ratio.

References

how to improve solubility of N-Biotinyl-12-aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling N-Biotinyl-12-aminododecanoic Acid in their experiments.

Troubleshooting Guide

Encountering solubility issues with this compound is a common challenge due to its long hydrocarbon chain and multiple functional groups. This guide provides a systematic approach to overcoming these issues.

Problem: The compound is not dissolving in my chosen solvent.

Below is a troubleshooting workflow to guide you through the process of improving the solubility of this compound.

Figure 1. A troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Based on its chemical properties, the recommended starting solvents are high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] this compound is reported to be slightly soluble in both DMF and DMSO.[1] For many biotinylated compounds and long-chain fatty acids, these polar aprotic solvents are effective.

Q2: I need to use the compound in an aqueous buffer for a biological experiment. How can I dissolve it?

A2: Direct dissolution in neutral aqueous buffers is challenging. The recommended method is to first prepare a concentrated stock solution in DMSO or DMF. This stock solution can then be diluted into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Alternatively, the solubility in aqueous solutions can be significantly influenced by pH due to the presence of both a carboxylic acid and an amino group. Adjusting the pH of the aqueous buffer can increase solubility.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: The solubility of molecules containing both acidic and basic functional groups is lowest at their isoelectric point (pI), where the net charge is zero.

  • At basic pH (above the pI): The carboxylic acid group (-COOH) will be deprotonated to a carboxylate (-COO⁻), increasing the molecule's polarity and solubility in water.

  • At acidic pH (below the pI): The amino group (-NH₂) will be protonated to an ammonium (B1175870) group (-NH₃⁺), which also increases its polarity and aqueous solubility.

Therefore, adjusting the pH of your aqueous buffer to be either acidic or basic can significantly improve the solubility of this compound.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can be an effective method to increase the solubility of this compound, particularly in organic solvents like DMSO and DMF. It is recommended to warm the solution to 30-40°C. For aqueous solutions, gentle warming in conjunction with pH adjustment can also be beneficial. Avoid excessive heat, as it may degrade the compound.

Q5: Is sonication helpful for dissolving this compound?

A5: Yes, sonication can be a useful technique to aid in the dissolution of this compound. It helps to break down solid aggregates and increase the surface area of the solute exposed to the solvent, thereby accelerating the dissolution process. Use a bath sonicator to avoid localized overheating.

Data Presentation

The following tables summarize the solubility of this compound and related compounds in various solvents. Please note that exact quantitative data for this compound is limited, and some values are estimations based on the properties of its constituent parts and similar molecules.

Table 1: Solubility of this compound in Organic Solvents

SolventEstimated SolubilityRemarks
Dimethyl Sulfoxide (DMSO)Slightly soluble to solubleA good starting solvent for making stock solutions.
N,N-Dimethylformamide (DMF)Slightly solubleAnother viable option for stock solutions.[1]
EthanolPoorly solubleMay be used as a co-solvent.
MethanolPoorly solubleSimilar to ethanol.

Table 2: Estimated Aqueous Solubility of this compound under Different pH Conditions

Aqueous MediumEstimated SolubilityRationale
Neutral Buffer (pH ~7)Very lowThe molecule is likely near its isoelectric point, minimizing solubility.
Acidic Buffer (pH < 4)Increased solubilityProtonation of the amino group increases polarity.
Basic Buffer (pH > 8)Increased solubilityDeprotonation of the carboxylic acid group increases polarity.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath or heating block

  • Sonicator bath

Procedure:

  • Weigh the desired amount of this compound in a suitable vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex the mixture for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution to 30-40°C for 10-15 minutes.

  • If solids persist, place the vial in a sonicator bath for 15-30 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

This protocol outlines the steps to dissolve this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Add the desired amount of this compound to the aqueous buffer.

  • Place the solution on a stir plate.

  • For basic solubilization: Slowly add 0.1 M NaOH dropwise while monitoring the pH. Continue adding until the compound dissolves. A pH between 8 and 9 is a good target.

  • For acidic solubilization: Slowly add 0.1 M HCl dropwise while monitoring the pH. Continue adding until the compound dissolves. A pH below 4 is a good target.

  • Once the compound is dissolved, you can adjust the pH back towards your desired experimental pH, but be aware that the compound may precipitate if you get too close to its isoelectric point.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.

Visualizations

The principles of improving the solubility of this compound through pH modification are illustrated below.

Figure 2. Effect of pH on the ionization and solubility of this compound.

References

preventing protein precipitation during biotinylation with N-Biotinyl-12-aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein biotinylation. This guide provides detailed troubleshooting advice and frequently asked questions to help you prevent protein precipitation when using N-Biotinyl-12-aminododecanoic Acid and its activated derivatives (e.g., NHS esters).

Frequently Asked Questions (FAQs)

Q1: Why is my protein precipitating during or after biotinylation with this compound?

Protein precipitation during biotinylation with this reagent is a common issue primarily due to the introduction of its long, hydrophobic 12-carbon aliphatic chain. Several factors can contribute to this:

  • Increased Hydrophobicity: The this compound molecule itself is hydrophobic. Attaching multiple of these long hydrocarbon chains to the protein surface can significantly increase the overall hydrophobicity of the protein, leading to aggregation and precipitation as the modified protein seeks to minimize its interaction with the aqueous buffer.[1][2]

  • Over-Biotinylation: Excessive modification of surface lysines can drastically alter the protein's isoelectric point (pI) and charge distribution.[3] This disruption of the native charge landscape can lead to instability and precipitation.[4]

  • Reagent Solubility: this compound has low aqueous solubility and is typically dissolved in an organic co-solvent like DMSO or DMF.[5][6] Adding a high concentration of this organic solvent to your protein solution can denature the protein. Furthermore, if the reagent is not fully dissolved or precipitates upon addition to the aqueous buffer, it can seed protein precipitation.

  • Suboptimal Buffer Conditions: Factors like pH, ionic strength, and the presence of certain salts can influence protein stability.[7] If the protein is already near its pI or in a buffer that does not favor its solubility, the added stress of biotinylation can easily cause it to precipitate.[1]

Q2: How can I improve the solubility of the this compound reagent itself?

The reagent must be fully dissolved before it is added to the protein solution.

  • Use High-Quality, Anhydrous Solvent: Always use fresh, anhydrous DMSO or DMF to prepare your stock solution.[3] Water contamination can cause the hydrolysis of activated esters (like NHS esters) and reduce the solubility of the hydrophobic reagent.

  • Prepare Fresh Stock Solutions: Prepare the stock solution immediately before use.[8] Do not store the reagent in solvent for extended periods, as this can lead to degradation and precipitation.

  • Gentle Warming: If the reagent is difficult to dissolve, gentle warming (e.g., to 37°C) may help. However, be cautious and ensure the reagent is stable at that temperature.

  • Avoid Shock Precipitation: When adding the reagent stock to your aqueous protein solution, add it slowly and with gentle vortexing. This helps prevent localized high concentrations of the organic solvent and reagent, which can cause both the reagent and the protein to precipitate.

Q3: What are the optimal reaction conditions to minimize precipitation?

Optimizing your reaction setup is critical. Key parameters to consider include the molar ratio of the biotin (B1667282) reagent to the protein, protein concentration, and reaction buffer composition.

  • Reduce Molar Excess: Start with a lower molar ratio of biotin reagent to protein (e.g., 5:1 or 10:1) and gradually increase it if the labeling efficiency is too low. Over-modification is a primary cause of precipitation.[3][4]

  • Adjust Protein Concentration: While a higher protein concentration (e.g., >2 mg/mL) can be beneficial for labeling efficiency, very high concentrations can exacerbate aggregation. Conversely, very low concentrations may be difficult to label effectively.[3] If precipitation occurs, try reducing the protein concentration.

  • Reaction Buffer: Use a non-amine-containing buffer (e.g., PBS, HEPES, Bicarbonate) at a pH of 7.5-8.5 for efficient amine labeling.[9] Ensure the buffer's ionic strength is sufficient to maintain protein solubility but not so high that it causes "salting out".[1]

Q4: How can I rescue my protein if it precipitates after the reaction?

If precipitation occurs after the reaction is complete, you may be able to resolubilize the protein.

  • pH Adjustment: Try adjusting the pH of the solution. Adding a small amount of a high pH buffer, such as 1 M Tris at pH 9.0, can sometimes help re-suspend the precipitated protein by moving the pH further away from the modified protein's new isoelectric point.[3]

  • Use of Mild Solubilizing Agents: Consider adding mild, non-denaturing detergents (e.g., Tween-20, Triton X-100) or solubility-enhancing agents like glycerol (B35011) or polyethylene (B3416737) glycol (PEG) at low concentrations.[7]

Q5: Are there alternative biotinylation reagents I should consider if precipitation persists?

Yes. If this compound consistently causes precipitation, consider reagents with built-in solubility enhancers.

  • PEGylated Reagents: Biotinylation reagents that incorporate a polyethylene glycol (PEG) spacer arm (e.g., NHS-PEG4-Biotin) are an excellent alternative.[10][11] The PEG chain is highly hydrophilic and helps to counteract the hydrophobicity of the biotin and linker, improving the solubility of the labeled protein.[6]

  • Sulfo-NHS Reagents: For cell surface labeling or applications intolerant of organic solvents, water-soluble Sulfo-NHS esters of biotin are recommended.[11] These reagents have a sulfonate group that makes them soluble in aqueous buffers, eliminating the need for DMSO or DMF.[11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving protein precipitation during biotinylation.

Troubleshooting Flowchart

G start Problem: Protein Precipitation Occurs q_when When does precipitation occur? start->q_when cause_reagent Possible Cause: Reagent Precipitation q_when->cause_reagent During Reaction cause_overmod Possible Cause: Over-Biotinylation q_when->cause_overmod During Reaction cause_buffer Possible Cause: Suboptimal Buffer/Protein Conc. q_when->cause_buffer During Reaction cause_removal Possible Cause: Post-Reaction Instability q_when->cause_removal After Reaction / Dialysis sol_reagent Solution: - Use fresh, anhydrous DMSO/DMF. - Prepare reagent stock immediately before use. - Add stock slowly with gentle mixing. cause_reagent->sol_reagent sol_overmod Solution: - Decrease molar excess of biotin reagent. - Reduce reaction time or temperature. - Quantify degree of labeling. cause_overmod->sol_overmod sol_buffer Solution: - Optimize protein concentration. - Ensure buffer pH is 7.5-8.5 and non-amine. - Add solubility enhancers (e.g., 5% glycerol). cause_buffer->sol_buffer sol_removal Solution: - Adjust pH to resolubilize (e.g., Tris pH 9.0). - Remove unreacted biotin promptly via  desalting column or dialysis. cause_removal->sol_removal alt_reagent If problem persists: Consider Alternative Reagents (e.g., NHS-PEG4-Biotin) sol_reagent->alt_reagent sol_overmod->alt_reagent sol_buffer->alt_reagent sol_removal->alt_reagent

Caption: Troubleshooting flowchart for protein precipitation during biotinylation.

Quantitative Data Summary

For successful biotinylation, it is essential to control the concentration and ratios of your components. The following tables provide recommended starting points.

Table 1: Properties of this compound

Property Value Source
Molecular Weight 441.63 g/mol [5]
Solubility Slightly soluble in DMSO and DMF [5]
Storage Temperature -20°C [5]

| Appearance | White Solid |[5] |

Table 2: Recommended Reaction Parameters

Parameter Recommended Range Notes
Protein Concentration 1 - 10 mg/mL Higher concentrations can improve reaction kinetics but may increase aggregation risk.[9][12]
Biotin Reagent:Protein Molar Ratio 5:1 to 20:1 Start low to avoid over-modification. A 20-fold molar excess is a common starting point for many protocols.[6]
Organic Co-solvent (DMSO/DMF) < 10% (v/v) Keep the final concentration of organic solvent in the reaction mixture as low as possible to prevent protein denaturation.[6]
Reaction pH 7.5 - 8.5 Optimal for the reaction of NHS esters with primary amines (lysine residues).[6]

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures (4°C or on ice) for longer incubation times (e.g., 2 hours) can help maintain protein stability.[8][12] |

Experimental Protocols

Protocol: Biotinylation of a Protein with an NHS-activated long-chain biotin

This protocol provides a general workflow for biotinylating a protein with an N-hydroxysuccinimide (NHS) ester of this compound, incorporating steps to minimize precipitation.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer like PBS, pH 7.5)

  • This compound, NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin column or dialysis cassette (e.g., Zeba™ Spin Desalting Columns)[12][13]

Procedure:

  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete for reaction with the NHS ester.[3]

  • Prepare Biotin Reagent Stock: Immediately before use, dissolve the biotin reagent in anhydrous DMSO to a concentration of 10 mM.[8]

  • Calculate Reagent Volume: Determine the volume of biotin stock needed to achieve the desired molar excess (e.g., start with a 10-fold molar excess).

  • Biotinylation Reaction:

    • Place the protein solution in a microcentrifuge tube.

    • While gently vortexing, slowly add the calculated volume of the biotin reagent stock solution to the protein solution.

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[8]

  • Stop the Reaction: Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS-ester. Incubate for 15 minutes.[8]

  • Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and quenching buffer components using a desalting spin column or dialysis.[13] This step is critical, as excess free biotin can interfere with downstream applications.[14]

  • Protein Quantification: Determine the concentration of the final biotinylated protein using a standard protein assay (e.g., BCA).

Experimental Workflow Diagram

G prep_protein 1. Prepare Protein (1-10 mg/mL in PBS, pH 7.5) reaction 3. Mix & Incubate (Add biotin to protein slowly) RT for 30 min or 4°C for 2h prep_protein->reaction prep_biotin 2. Prepare Biotin Reagent (10 mM in anhydrous DMSO) prep_biotin->reaction quench 4. Quench Reaction (Add 1M Tris-HCl, pH 8.0) reaction->quench purify 5. Purify Protein (Desalting column or dialysis) quench->purify final_product 6. Final Product (Biotinylated Protein) purify->final_product G cluster_reactants protein {Protein | H2N―} product {Protein-NH-CO-Linker-Biotin | Stable Amide Bond} biotin_nhs {Biotin-Linker-NHS Ester} biotin_nhs->product pH 7.5 - 8.5 plus + plus2 + nhs_byproduct NHS Byproduct

References

N-Biotinyl-12-aminododecanoic Acid reaction quenching methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Biotinyl-12-aminododecanoic Acid. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a reaction involving this compound NHS ester?

Quenching is a critical step to stop the biotinylation reaction. After your target molecule (e.g., a protein) has been sufficiently labeled, there will likely be an excess of unreacted this compound N-hydroxysuccinimide (NHS) ester. If not neutralized, this excess reagent can react with other primary amine-containing molecules in downstream applications, leading to high background signals and non-specific binding.[1] Quenching deactivates the excess biotinylation reagent, ensuring that the biotin (B1667282) label is only attached to your molecule of interest.

Q2: What are the most common quenching reagents for this compound NHS ester reactions?

The most common and effective quenching reagents are small molecules that contain primary amines. These include:

  • Tris (tris(hydroxymethyl)aminomethane): Widely used due to its effectiveness and common availability in labs.[2][3]

  • Glycine (B1666218): Another simple and effective primary amine-containing molecule.[1][4]

  • Hydroxylamine (B1172632): Can be used to hydrolyze unreacted NHS esters.[4][5]

  • Methylamine (B109427): A highly efficient quenching reagent, particularly for removing O-derivative "overlabeling" on serine, threonine, and tyrosine residues.[6][7]

Q3: How do I choose the right quenching reagent for my experiment?

For most standard applications, Tris or glycine are excellent choices. If you are concerned about "overlabeling" of your protein on amino acids other than primary amines (a phenomenon more prevalent in mass spectrometry-based proteomics), methylamine has been shown to be superior to hydroxylamine in reversing these modifications.[6][7] The choice may also depend on the downstream application and the need to avoid certain chemical groups.

Troubleshooting Guide

Issue 1: High Background or Non-Specific Binding in Downstream Assays

High background is often a result of unquenched or insufficiently quenched biotinylation reagent.

Potential Cause Recommended Solution
Incomplete Quenching Ensure the quenching reagent is added at a sufficient final concentration (see table below). Extend the quenching incubation time to ensure the reaction goes to completion.[1][2]
Hydrolysis of NHS Ester This compound NHS ester is moisture-sensitive. Prepare the reagent solution immediately before use and avoid repeated freeze-thaw cycles.[2][8][9]
Reactive Buffer Components Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) during the biotinylation step, as they will compete with your target molecule.[2][9] Use buffers like PBS, HEPES, or bicarbonate.[1]

Issue 2: Low or No Biotin Labeling of the Target Molecule

This issue can arise from several factors related to the reaction conditions and reagents.

Potential Cause Recommended Solution
Suboptimal pH The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[1][10] At lower pH, the primary amines are protonated and less reactive.
Inactive Biotinylation Reagent The NHS ester may have hydrolyzed due to improper storage or handling. Use a fresh vial of the reagent. The activity of the NHS ester can be tested.[8][11][12]
Insufficient Molar Excess Increase the molar excess of the this compound NHS ester to your target molecule. Optimization may be required.[2]
Presence of Competing Amines Ensure no extraneous primary amine-containing molecules are in your sample. Consider buffer exchange if necessary.[1][13]

Quantitative Data Summary

The following table summarizes typical concentrations and incubation times for common quenching reagents.

Quenching ReagentTypical Final ConcentrationTypical Incubation TimeTemperature
Tris 20-100 mM15-30 minutesRoom Temperature
Glycine 20-100 mM15-30 minutesRoom Temperature
Hydroxylamine 10-50 mM15-60 minutesRoom Temperature
Methylamine ~0.4 M60 minutesRoom Temperature

Note: These are general guidelines. Optimal conditions may vary depending on the specific experiment.

Experimental Protocols

Protocol 1: Standard Quenching of this compound NHS Ester Reaction

This protocol is suitable for general protein biotinylation applications.

  • Perform Biotinylation: React your target molecule with this compound NHS ester at a pH of 7.2-8.5 for 30-60 minutes at room temperature or 2 hours at 4°C.[1][2]

  • Prepare Quenching Solution: Prepare a stock solution of your chosen quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Add Quenching Reagent: Add the quenching solution to your reaction mixture to achieve the desired final concentration (e.g., 50-100 mM for Tris).[1]

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[2]

  • Purification: Remove the quenched biotinylation reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[8][9]

Protocol 2: Enhanced Quenching and Reversal of O-acylation with Methylamine

This protocol is adapted for applications where minimizing "overlabeling" is critical, such as in quantitative proteomics.[6]

  • Perform Biotinylation: Label your peptides or proteins with this compound NHS ester.

  • Prepare Methylamine Solution: Prepare a fresh solution of methylamine to a final concentration of approximately 0.4 M.

  • Quench Reaction: Add the methylamine solution to your reaction mixture.

  • Incubate: Incubate for 1 hour to ensure complete quenching and reversal of any O-acylation.[6]

  • Acidify and Desalt: Acidify the sample (e.g., with 10% TFA to pH <3) and proceed with desalting.[6]

Visualizations

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_purification Purification Target Target Molecule (e.g., Protein) Reaction Biotinylation (pH 7.2-8.5) Target->Reaction Biotin N-Biotinyl-12-aminododecanoic Acid NHS Ester Biotin->Reaction Quench Add Quenching Reagent (e.g., Tris, Glycine) Reaction->Quench Excess Biotin Reagent Purify Desalting / Dialysis Quench->Purify Final Purified Biotinylated Product Purify->Final

Caption: Experimental workflow for biotinylation and quenching.

troubleshooting_flowchart Start High Background Signal? CheckQuenching Was quenching performed? Start->CheckQuenching CheckReagent Is quenching reagent concentration sufficient? CheckQuenching->CheckReagent Yes Solution1 Perform quenching step. CheckQuenching->Solution1 No CheckTime Was incubation time adequate? CheckReagent->CheckTime Yes Solution2 Increase reagent concentration. CheckReagent->Solution2 No CheckBuffer Is reaction buffer amine-free? CheckTime->CheckBuffer Yes Solution3 Increase incubation time. CheckTime->Solution3 No Solution4 Use amine-free buffer (e.g., PBS, HEPES). CheckBuffer->Solution4 No

Caption: Troubleshooting high background signals.

References

effect of pH on N-Biotinyl-12-aminododecanoic Acid labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Ce guide fournit des informations techniques, des protocoles et des conseils de dépannage pour les chercheurs utilisant l'acide N-Biotinyl-12-aminododécanoïque pour le marquage de biomolécules. L'efficacité de cette réaction dépend fortement du pH.

Foire aux questions (FAQ)

Q1 : Quel est le rôle du pH dans la réaction de marquage ?

Le pH est un paramètre critique car il influence deux processus concurrents : l'activation du groupe amine cible et la stabilité du réactif de biotinylation.[1] Pour que la réaction se produise, le groupe amine primaire (par exemple, sur une lysine (B10760008) dans une protéine) doit être déprotoné et donc nucléophile.[1][2] Cela est favorisé à un pH alcalin. Cependant, à un pH plus élevé, le réactif de biotine activé (généralement un ester de NHS) devient plus sensible à l'hydrolyse, ce qui le désactive.[1][3][4] Par conséquent, un pH optimal est un compromis pour maximiser le marquage tout en minimisant l'hydrolyse.[1]

Q2 : Quelle est la plage de pH optimale pour le marquage avec l'acide N-Biotinyl-12-aminododécanoïque activé par le NHS ?

La plage de pH optimale pour les réactions de couplage d'esters de NHS se situe généralement entre 7,2 et 8,5.[5] De nombreux protocoles recommandent spécifiquement un pH de 8,3 à 8,5 pour obtenir le meilleur équilibre entre la réactivité des amines et la stabilité de l'ester.[4][6]

Q3 : Que se passe-t-il si le pH est trop bas ?

Si le pH est trop acide (inférieur à 7), la plupart des groupes amines primaires seront protonés (-NH3+).[1] Cette forme protonée n'est pas nucléophile et ne réagira pas avec l'ester de NHS, ce qui entraînera une efficacité de marquage très faible ou nulle.[4][6]

Q4 : Que se passe-t-il si le pH est trop élevé ?

Si le pH est trop alcalin (supérieur à 9), l'hydrolyse de l'ester de NHS s'accélère considérablement.[1][3][7] Le réactif de biotine sera inactivé par l'eau plus rapidement qu'il ne pourra réagir avec la protéine cible, ce qui réduira le rendement du conjugué.[1][4] Par exemple, la demi-vie d'un ester de NHS peut chuter de plusieurs heures à pH 7 à seulement quelques minutes à pH 9.[7][8]

Q5 : Quels tampons sont recommandés pour la réaction de biotinylation ?

Il est crucial d'utiliser des tampons qui ne contiennent pas d'amines primaires, car ils entreraient en compétition avec la molécule cible pour le réactif de biotine.[5][9] Les tampons recommandés comprennent :

  • Phosphate-Buffered Saline (PBS) à un pH ajusté entre 7,2 et 8,0.[10]

  • Tampons au bicarbonate/carbonate (0,1 M) à pH 8,3-8,5.[1][4][11]

  • Tampon HEPES.[5]

  • Tampon borate (B1201080) (0,1 M) à pH 8,5.[5][12]

Évitez les tampons comme le Tris (tris(hydroxyméthyl)aminométhane) ou la glycine , car ils contiennent des amines qui désactiveront la réaction.[5][9][13]

Guide de dépannage

ProblèmeCause possible liée au pHSolution suggérée
Faible efficacité de marquage ou absence de marquage Le pH du tampon de réaction est trop bas (< 7,0).Vérifiez le pH de votre tampon de réaction. Ajustez à la plage recommandée de 7,2-8,5. Préparez un tampon frais si nécessaire.
Le tampon de réaction contient des amines (par ex. Tris, glycine).Préparez votre protéine dans un tampon sans amine recommandé (par ex. PBS, Bicarbonate, HEPES) en utilisant la dialyse ou une colonne de dessalage.[9]
Résultats incohérents entre les expériences Le pH du tampon a changé avec le temps ou une hydrolyse significative de l'ester de NHS s'est produite lors de réactions à grande échelle, acidifiant le mélange.[4][6]Utilisez toujours un tampon fraîchement préparé. Pour les réactions à grande échelle, surveillez le pH pendant la réaction ou utilisez un tampon plus concentré.[4][6]
L'hydrolyse du réactif de biotine est due à un pH trop élevé (> 9,0).Abaissez le pH à la plage optimale de 8,3-8,5. Assurez-vous que le réactif de biotine est dissous et ajouté à la solution protéique immédiatement.[9]
Précipitation de la protéine après le marquage Le marquage a modifié le point isoélectrique (pI) de la protéine, provoquant son agrégation au pH de la réaction.[13][14]Effectuez la réaction à un pH d'au moins 2 unités au-dessus du pI de l'anticorps biotinylé.[14] Après la réaction, l'ajout de Tris à 1 M (pH 9,0) peut parfois aider à resolubiliser la protéine en augmentant le pH.[13]

Données quantitatives : pH, stabilité de l'ester de NHS et efficacité de la réaction

L'efficacité du marquage est une course entre la réaction d'amidation souhaitée et la réaction d'hydrolyse concurrente.

Tableau 1 : Demi-vie typique de l'ester de NHS en fonction du pH

pHTempérature (°C)Demi-vie approximativeRéférence
7,044-5 heures[5]
8,025~3,5 heures[3]
8,525~3 heures[3]
8,6410 minutes[5][7]
9,025~2 heures[3]

Ces valeurs sont approximatives et peuvent varier en fonction de la structure spécifique de la molécule de biotine et des conditions du tampon.

Tableau 2 : Effet du pH sur le rendement de la réaction

pHTaux d'amidation relatifTaux d'hydrolyse relatifRendement de conjugaison relatif
7,5ModéréFaibleBon
8,5ÉlevéModéréExcellent
9,0Très élevéÉlevéBon à modéré

Ce tableau illustre que, bien que l'hydrolyse augmente avec le pH, le taux de la réaction d'amidation souhaitée augmente plus significativement, conduisant à un rendement optimal autour de pH 8,5.[1][3]

Protocoles expérimentaux

Activation de l'acide N-Biotinyl-12-aminododécanoïque à l'aide d'EDC/NHS

L'acide N-Biotinyl-12-aminododécanoïque doit d'abord être activé pour former un ester de NHS réactif aux amines. Cela se fait généralement à l'aide d'EDC (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et de NHS (N-hydroxysuccinimide).

Matériaux :

  • Acide N-Biotinyl-12-aminododécanoïque

  • EDC (carbodiimide)

  • NHS ou Sulfo-NHS

  • Tampon d'activation : tampon MES (2-(N-morpholino)éthanesulfonique), 0,1 M, pH 4,7-6,0

  • Solvant organique aprotique (si nécessaire, par ex. DMSO ou DMF)

Procédure :

  • Dissoudre l'acide N-Biotinyl-12-aminododécanoïque dans le tampon d'activation (ou une quantité minimale de DMSO/DMF, puis diluer dans le tampon d'activation).

  • Ajouter 1,5 équivalent molaire de NHS ou Sulfo-NHS à la solution de biotine et mélanger doucement.

  • Ajouter 1,5 équivalent molaire d'EDC à la solution.

  • Laisser la réaction d'activation se dérouler pendant 15 à 30 minutes à température ambiante. La réaction d'activation est plus efficace à un pH de 4,5 à 7,2.[15]

  • Le mélange activé est maintenant prêt à être ajouté à la protéine pour la réaction de conjugaison.

Protocole général pour le marquage des protéines

Matériaux :

  • Protéine d'intérêt (1-10 mg/mL) dans un tampon de réaction sans amine.

  • Réactif de biotine activé par le NHS (préparé comme ci-dessus ou un réactif commercial).

  • Tampon de réaction : tampon phosphate (B84403) 0,1 M ou tampon bicarbonate 0,1 M, pH 8,3-8,5.[1][4]

  • Tampon de désactivation : Tris-HCl 1 M, pH 8,0 ou glycine.[1]

  • Colonne de dessalage ou équipement de dialyse pour la purification.[1]

Procédure :

  • Préparation de la protéine : S'assurer que la solution protéique est dans le tampon de réaction approprié à une concentration de 1 à 10 mg/mL.[1][4] Si la protéine est dans un tampon contenant des amines, effectuer un échange de tampon par dialyse ou chromatographie de dessalage.[9]

  • Préparation du réactif de biotine : Immédiatement avant utilisation, dissoudre le réactif de biotine activé par le NHS dans du DMSO ou du DMF de haute qualité, puis le diluer dans le tampon de réaction.[10]

  • Réaction de conjugaison : Ajouter un excès molaire de 10 à 20 fois du réactif de biotine activé à la solution protéique. Le rapport optimal doit être déterminé empiriquement.

  • Incuber la réaction pendant 30 minutes à 2 heures à température ambiante ou pendant 2 à 4 heures à 4°C.[5]

  • Désactivation de la réaction : Arrêter la réaction en ajoutant un tampon de désactivation (par ex. Tris ou glycine) à une concentration finale de 20 à 50 mM.[7] Incuber pendant 15 minutes.

  • Purification : Retirer l'excès de réactif de biotine non réagi et les sous-produits de réaction en utilisant une colonne de dessalage ou une dialyse.[9]

Visualisations

G cluster_activation Étape 1 : Activation de la biotine (pH 4,5-6,0) cluster_conjugation Étape 2 : Conjugaison à la protéine (pH 7,2-8,5) cluster_hydrolysis Réaction concurrente : Hydrolyse (accélérée à pH > 8,5) Biotin_COOH Biotine-COOH Biotin_NHS Biotine-NHS Ester (Activé) Biotin_COOH->Biotin_NHS + EDC, NHS EDC EDC NHS NHS Biotin_NHS_2 Biotine-NHS Ester Protein_NH2 Protéine-NH2 Conjugate Protéine-Biotine (Liaison amide stable) Protein_NH2->Conjugate + Biotine-NHS Biotin_NHS_3 Biotine-NHS Ester Hydrolyzed_Biotin Biotine-COOH (Inactive) Biotin_NHS_3->Hydrolyzed_Biotin + H2O (pH élevé) H2O H2O

Légende : Flux de travail de la réaction de biotinylation en deux étapes et voie d'hydrolyse concurrente.

G pH6 pH < 7.0 Amine_Protonated Protonée (NH3+) Non réactive pH7 pH 7.2-8.0 Amine_Mixed Partiellement déprotonée pH8 pH 8.0-8.5 (Optimal) Amine_Deprotonated Déprotonée (NH2) Très réactive pH9 pH > 9.0 Amine_Deprotonated_2 Déprotonée (NH2) Très réactive NHS_Stable Stable NHS_Slightly_Unstable Légèrement instable NHS_Unstable Instable NHS_Very_Unstable Très instable (Hydrolyse rapide)

Légende : Relation entre le pH, la réactivité des amines et la stabilité de l'ester de NHS.

References

Technical Support Center: Biotinylating Low-Concentration Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully biotinylating low-concentration proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with dilute protein samples.

Troubleshooting Guide

Low protein concentration can lead to inefficient biotinylation, making downstream applications challenging. This guide addresses common issues and provides systematic solutions.

Problem 1: Low or No Biotinylation Efficiency

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Protein Concentration Concentrate your protein sample to at least 0.5-1 mg/mL using methods like ultrafiltration (e.g., spin columns) or dialysis against a concentrating solution (e.g., PEG). If concentration is not feasible, increase the molar excess of the biotinylation reagent and extend the incubation time.[1][2][3]
Inappropriate Molar Ratio of Biotin (B1667282) to Protein For dilute protein solutions (<0.5 mg/mL), a higher molar coupling ratio (MCR) of biotin reagent to protein is often required.[3] Start with a 20:1 or 50:1 MCR and optimize by testing a range of ratios (e.g., 10:1 to 100:1).[1]
Suboptimal Reaction Buffer pH The optimal pH for amine-reactive biotinylation (e.g., using NHS esters) is typically between 7.0 and 8.5.[1][2] Ensure your protein is in a buffer within this pH range. Avoid buffers with primary amines like Tris or glycine, as they will compete with the protein for the biotinylation reagent.[1][4] Phosphate-buffered saline (PBS) or HEPES buffers are good alternatives.
Presence of Interfering Substances Buffers containing primary amines (Tris, glycine), sodium azide, or high concentrations of salts can interfere with the biotinylation reaction.[2][4] Remove these substances by dialysis or using desalting columns prior to biotinylation.[1][3]
Inactive Biotinylation Reagent NHS-ester biotinylation reagents are moisture-sensitive and can hydrolyze.[5] Use fresh, high-quality reagents and dissolve them in anhydrous DMSO or DMF immediately before use.[5]
Short Incubation Time or Low Temperature For low-concentration proteins, extending the incubation time (e.g., 2 hours at room temperature or overnight at 4°C) can improve efficiency.[1]

Problem 2: Protein Precipitation During or After Biotinylation

Possible Causes and Solutions:

CauseRecommended Action
Over-Biotinylation Excessive modification of surface lysines can alter the protein's isoelectric point and lead to aggregation. Reduce the molar coupling ratio of the biotin reagent.
Inappropriate Buffer Conditions Ensure the buffer pH is not close to the protein's isoelectric point. The addition of stabilizing agents such as glycerol (B35011) (5-10%) or non-ionic detergents (e.g., Tween-20 at 0.01%) may help prevent precipitation.
Protein Instability The protein itself may be inherently unstable. Perform the biotinylation reaction at a lower temperature (e.g., 4°C) for a longer duration.

Problem 3: High Background in Downstream Applications (e.g., Western Blot, ELISA)

Possible Causes and Solutions:

CauseRecommended Action
Excess Unreacted Biotin Free biotin will bind to streptavidin, causing high background. It is crucial to remove all unreacted biotin after the labeling reaction using desalting columns or dialysis.[6][7]
Endogenous Biotin Some samples, particularly cell lysates, contain naturally biotinylated proteins.[8] To mitigate this, consider using streptavidin-agarose beads to pre-clear the sample of endogenous biotin before adding your biotinylated protein of interest.[9]
Non-specific Binding Inadequate blocking can lead to high background. Use an appropriate blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C).[10][11]

Logical Workflow for Troubleshooting Biotinylation

troubleshooting_workflow start Start: Low Biotinylation Signal check_conc Is Protein Concentration > 0.5 mg/mL? start->check_conc concentrate Concentrate Protein (Spin Column/Dialysis) check_conc->concentrate No check_buffer Check Buffer Composition: - pH 7.0-8.5? - No primary amines (Tris)? check_conc->check_buffer Yes increase_mcr Increase Molar Coupling Ratio (e.g., 50:1) & Incubation Time concentrate->increase_mcr increase_mcr->check_buffer buffer_exchange Buffer Exchange into PBS or HEPES check_buffer->buffer_exchange No check_reagent Use Fresh Biotinylation Reagent check_buffer->check_reagent Yes buffer_exchange->check_reagent assess_efficiency Assess Biotinylation Efficiency (HABA Assay / Western Blot) check_reagent->assess_efficiency success Successful Biotinylation assess_efficiency->success Sufficient failure Persistent Low Signal: Consider Alternative Biotinylation Chemistry (e.g., Sulfhydryl-reactive) assess_efficiency->failure Insufficient

Caption: A flowchart for troubleshooting low biotinylation signals.

Frequently Asked Questions (FAQs)

Q1: What is the minimum recommended protein concentration for efficient biotinylation?

While biotinylation can be performed at lower concentrations, a concentration of at least 0.5-1 mg/mL is generally recommended for efficient labeling.[1][3] For concentrations below this, you will likely need to optimize the reaction by increasing the molar excess of the biotin reagent and the incubation time.[2][3]

Q2: How do I choose the right biotinylation reagent for my low-concentration protein?

For most applications, an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin is a good starting point as lysine (B10760008) residues are generally abundant on protein surfaces. If your protein has a critical lysine in its active site or is sensitive to amine modification, consider using a sulfhydryl-reactive reagent (targeting cysteine residues) or a carboxyl-reactive reagent.[12] For cell surface labeling, ensure you use a water-soluble, membrane-impermeable reagent like Sulfo-NHS-LC-Biotin.[12]

Q3: How can I determine the degree of biotinylation?

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward colorimetric method to estimate the moles of biotin incorporated per mole of protein.[6][7] Alternatively, you can perform a Western blot and detect the biotinylated protein with streptavidin-HRP.[10] A dot blot can also be a quick qualitative check. For more precise quantification, mass spectrometry can be employed.

Q4: My protein precipitates after adding the biotinylation reagent. What should I do?

Protein precipitation is often a sign of over-biotinylation. Reduce the molar coupling ratio of the biotin reagent to the protein. You can also try performing the reaction at 4°C for a longer period. Ensuring the buffer pH is not near the protein's isoelectric point can also help maintain solubility.

Q5: What are the best practices for removing unreacted biotin?

Complete removal of free biotin is critical to avoid high background in downstream applications. Size-exclusion chromatography using desalting spin columns is a rapid and effective method. Dialysis is also a thorough method, especially for larger sample volumes.[3]

Experimental Protocols

Protocol 1: Biotinylation of a Low-Concentration Protein (Amine-Reactive)

This protocol is optimized for proteins at a concentration of less than 0.5 mg/mL.

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS, pH 7.4)

  • EZ-Link™ Sulfo-NHS-LC-Biotin or similar amine-reactive biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

Procedure:

  • Prepare Protein Sample: Ensure your protein is in an amine-free buffer (e.g., PBS). If not, perform a buffer exchange using a desalting column or dialysis. Determine the protein concentration.

  • Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Calculate Reagent Volume: For low-concentration proteins, start with a 50-fold molar excess of biotin reagent.

    • Volume of Biotin Reagent (µL) = (moles of protein × 50) / (10 mM)

  • Reaction: Add the calculated volume of the 10 mM biotin reagent stock solution to your protein solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Remove Excess Biotin: Remove non-reacted biotin using a desalting spin column according to the manufacturer's instructions.

  • Storage: Store the biotinylated protein at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: HABA Assay for Determining Biotin Incorporation

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with excess biotin removed)

  • Non-biotinylated protein (as a control)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀). This is your baseline reading.[6][7]

  • Add Biotinylated Sample: Add 100 µL of your biotinylated protein sample to the cuvette. Mix well by gently pipetting.[6][7]

  • Measure Final Absorbance: Wait for the reading to stabilize (approximately 30 seconds) and record the absorbance at 500 nm.[7]

  • Calculation: The decrease in absorbance is proportional to the amount of biotin in your sample. Use the manufacturer's provided formula or an online calculator to determine the moles of biotin per mole of protein.

Protocol 3: Western Blot Detection of Biotinylated Proteins

Materials:

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE and Transfer: Separate your biotinylated protein sample using SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[10][11]

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically 1:1000 to 1:20,000 dilution) for 1 hour at room temperature.[10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.[10][11]

  • Detection: Add the chemiluminescent substrate to the membrane and acquire the image using an appropriate imaging system.

Biotinylation Reaction and Detection Workflow

biotinylation_workflow start Start: Low Concentration Protein Sample buffer_exchange Buffer Exchange (if needed into PBS, pH 7.4) start->buffer_exchange biotinylation Add Amine-Reactive Biotin (e.g., Sulfo-NHS-LC-Biotin) at high molar excess buffer_exchange->biotinylation incubation Incubate (2h at RT or O/N at 4°C) biotinylation->incubation removal Remove Excess Biotin (Desalting Column) incubation->removal assessment Assess Biotinylation removal->assessment haba HABA Assay (Quantitative) assessment->haba Option 1 western Western Blot with Streptavidin-HRP (Qualitative/Semi-Quantitative) assessment->western Option 2 downstream Proceed to Downstream Application haba->downstream western->downstream

Caption: A general workflow for biotinylating and assessing low-concentration proteins.

References

minimizing steric hindrance with long-chain biotin reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-chain biotin (B1667282) reagents to minimize steric hindrance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of biotin-avidin interactions, and how can it affect my experimental results?

A: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that hinders a chemical reaction. In biotin-avidin binding, the bulky nature of avidin (B1170675) or streptavidin can be physically blocked from binding to a biotin molecule that is attached too closely to a large biomolecule (e.g., an antibody or enzyme). This can lead to reduced binding efficiency, lower signal detection, and inaccurate quantification in assays such as ELISAs, Western blots, and immunoprecipitation.

Q2: How do long-chain biotin reagents help to overcome steric hindrance?

A: Long-chain biotin reagents incorporate a spacer arm between the biotin molecule and the reactive group that conjugates to the target molecule. This spacer arm increases the distance between the biotin and the biomolecule, projecting the biotin away from the surface. This increased distance and flexibility reduce the physical blockage, allowing for more efficient binding of avidin or streptavidin.

Q3: When should I choose a long-chain biotin reagent over a short-chain one?

A: You should consider using a long-chain biotin reagent when:

  • You are labeling large or sterically hindered proteins.

  • You are working with antibodies where the biotinylation target site may be close to the antigen-binding site.

  • You are experiencing low signal or poor binding efficiency in your avidin-biotin-based assays.

  • Your target molecule is part of a larger complex.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no signal in a biotin-based assay (e.g., ELISA, Western Blot) Steric Hindrance: The biotin label is too close to the molecule of interest, preventing avidin/streptavidin binding.Switch to a long-chain biotin reagent with an extended spacer arm (e.g., NHS-LC-Biotin or NHS-PEG4-Biotin) to increase the distance between the biotin and the target molecule.
Inefficient Biotinylation: The molar ratio of biotin reagent to the target molecule is too low, or the reaction conditions (pH, temperature, time) are suboptimal.Optimize the molar ratio of the biotin reagent to your target protein. A common starting point is a 20-fold molar excess of biotin reagent. Ensure the reaction buffer pH is optimal for the reactive group (e.g., pH 7-9 for NHS esters).
High background signal Over-biotinylation: Too many biotin molecules have been attached to the target, leading to non-specific binding.Reduce the molar excess of the biotin reagent in the labeling reaction. Perform a titration experiment to find the optimal ratio that provides good signal without high background.
Non-specific binding of avidin/streptavidin: The detection reagent is binding to other components in your sample.Use a suitable blocking buffer (e.g., BSA or non-fat dry milk) to block non-specific binding sites. Ensure adequate washing steps are performed.
Inconsistent results between experiments Variability in Biotinylation Efficiency: Inconsistent reaction conditions can lead to batch-to-batch differences in the degree of biotinylation.Standardize your biotinylation protocol carefully, including reagent concentrations, reaction times, and temperatures. Quantify the degree of biotinylation after each labeling reaction using a method like the HABA assay.

Quantitative Data Summary

The choice of spacer arm length can significantly impact the binding efficiency of biotinylated molecules to streptavidin. The following table summarizes the relative binding efficiencies of different biotin reagents.

Biotin ReagentSpacer Arm Length (Å)Relative Binding Efficiency (%)
NHS-Biotin13.5100
NHS-LC-Biotin22.4~150-200
NHS-PEG4-Biotin29.1~200-300

Data are approximate and can vary depending on the specific application and biomolecule being labeled.

Experimental Protocols

Protocol: Biotinylation of an Antibody with NHS-LC-Biotin

  • Antibody Preparation: Dissolve the antibody in a suitable buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. The antibody solution should be free of primary amines (e.g., Tris or glycine).

  • Biotin Reagent Preparation: Immediately before use, dissolve the NHS-LC-Biotin in a water-miscible organic solvent such as DMSO or DMF.

  • Biotinylation Reaction: Add a 20-fold molar excess of the dissolved NHS-LC-Biotin to the antibody solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Removal of Unreacted Biotin: Remove the excess, unreacted biotin reagent by dialysis against PBS or by using a desalting column.

  • Quantification of Biotin Incorporation (Optional but Recommended): Determine the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

  • Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Visualizations

StericHindrance cluster_short_chain Short-Chain Biotin Reagent cluster_long_chain Long-Chain Biotin Reagent Protein_S Protein Biotin_S Biotin Protein_S->Biotin_S Avidin_S Avidin Biotin_S->Avidin_S Hindered Binding Protein_L Protein Spacer Spacer Arm Protein_L->Spacer Biotin_L Biotin Spacer->Biotin_L Avidin_L Avidin Biotin_L->Avidin_L Efficient Binding

Caption: Overcoming steric hindrance with a long-chain biotin reagent.

BiotinylationWorkflow Start Start: Prepare Antibody & Biotin Reagent Reaction Incubate Antibody with NHS-LC-Biotin Start->Reaction Purification Remove Excess Biotin (Dialysis/Desalting) Reaction->Purification Quantification Quantify Biotin Incorporation (HABA Assay) Purification->Quantification Storage Store Biotinylated Antibody Quantification->Storage End End: Ready for Assay Storage->End

Caption: Experimental workflow for antibody biotinylation.

N-Biotinyl-12-aminododecanoic Acid side reactions with amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Biotinyl-12-aminododecanoic Acid for bioconjugation. The information focuses on understanding and mitigating potential side reactions with amino acids during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of activated this compound with proteins?

A1: Activated this compound, typically as an N-hydroxysuccinimide (NHS) ester, primarily reacts with primary amines on a protein.[1] These include the epsilon-amino group of lysine (B10760008) residues and the alpha-amino group of the N-terminus, forming a stable amide bond.[1]

Q2: What are the most common side reactions to be aware of?

A2: The two most common side reactions are the hydrolysis of the NHS ester and reactions with other nucleophilic amino acid side chains. Hydrolysis, the reaction with water, is a significant competing reaction that reduces the efficiency of biotinylation.[][3] Side reactions with other amino acid residues such as serine, threonine, tyrosine, and to a lesser extent arginine and cysteine, can also occur.[1][4][5]

Q3: How does pH affect the biotinylation reaction and its side reactions?

A3: The pH of the reaction buffer is a critical factor. The optimal pH for the reaction with primary amines is typically between 7.2 and 8.5.[][6] At lower pH, primary amines are protonated and less nucleophilic, reducing the reaction rate. At higher pH (above 8.5), the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower biotinylation efficiency.[3][6] Reactions with hydroxyl-containing amino acids (serine, threonine, tyrosine) are more favored at or below neutral pH, though they are generally less efficient than the reaction with primary amines.[7]

Q4: Are the products of side reactions stable?

A4: The stability of the linkage formed depends on the amino acid involved. The amide bond formed with primary amines (lysine, N-terminus) is very stable.[7] In contrast, the ester bonds formed with the hydroxyl groups of serine and threonine, and the thioester bonds with the sulfhydryl group of cysteine, are more labile and susceptible to hydrolysis.[7] The acyl-imidazole linkage with histidine and the acyl-guanidinium with arginine are also considered labile.[7]

Q5: How can I minimize side reactions?

A5: To minimize side reactions, it is crucial to optimize the reaction conditions. This includes:

  • Controlling pH: Maintain the pH in the optimal range of 7.2-8.5.

  • Using Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for the biotinylation reagent.[6]

  • Reagent Preparation: Prepare the activated this compound solution immediately before use to minimize hydrolysis.

  • Molar Ratio: Use an appropriate molar excess of the biotinylation reagent to the protein to favor the desired reaction without excessive modification that could lead to protein precipitation or loss of activity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Biotinylation Efficiency 1. Hydrolyzed Reagent: The this compound NHS ester has lost its reactivity due to moisture.1. Use a fresh aliquot of the reagent. Store the reagent under desiccated conditions. Equilibrate to room temperature before opening to prevent condensation.
2. Suboptimal pH: The reaction buffer pH is too low (<7.2).2. Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.
3. Presence of Competing Amines: The buffer contains primary amines (e.g., Tris, glycine).3. Perform a buffer exchange into an amine-free buffer like PBS or borate (B1201080) buffer.
Protein Precipitation 1. High Concentration of Organic Solvent: The biotinylation reagent was dissolved in a high concentration of an organic solvent (e.g., DMSO, DMF).1. Minimize the volume of the organic solvent added to the protein solution (typically <10% of the total reaction volume).
2. Over-biotinylation: Too many biotin (B1667282) molecules have been attached to the protein, altering its solubility.2. Reduce the molar excess of the biotinylation reagent in the reaction.
Loss of Protein Activity 1. Modification of Critical Residues: Biotinylation has occurred at or near the active site or a binding interface.1. Reduce the molar excess of the biotinylation reagent. Consider using a different biotinylation chemistry that targets other amino acid residues.
High Background in Downstream Assays 1. Presence of Unreacted Biotin: Free, unreacted biotin is interfering with the assay.1. Ensure thorough removal of unreacted biotin by dialysis or gel filtration after the reaction.
2. Non-specific Binding: The biotinylated protein is binding non-specifically to other components in the assay.2. Optimize blocking steps and washing procedures in your downstream application.

Data Presentation: Relative Reactivity of Amino Acid Side Chains with NHS Esters

Amino Acid Nucleophilic Group Relative Reactivity Resulting Linkage Linkage Stability
Lysine ε-Amino (-NH₂)Very HighAmideVery Stable
N-Terminus α-Amino (-NH₂)HighAmideVery Stable
Cysteine Sulfhydryl (-SH)ModerateThioesterLabile
Tyrosine Phenolic Hydroxyl (-OH)Moderate (favored at pH < 8)EsterLabile
Serine/Threonine Aliphatic Hydroxyl (-OH)Low to ModerateEsterLabile
Histidine ImidazoleLowAcyl-imidazoleVery Labile
Arginine GuanidiniumVery LowAcyl-guanidiniumLabile

Disclaimer: This table provides a qualitative to semi-quantitative comparison based on established principles of NHS ester chemistry. Actual reaction rates can be influenced by factors such as the local microenvironment of the amino acid residue within the protein structure.

Experimental Protocols

Key Experiment: Biotinylation of a Protein with this compound NHS Ester

Objective: To covalently attach this compound to a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis cassette for purification

Methodology:

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., 1X PBS, pH 7.2-8.0). If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • Biotinylation Reagent Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Biotinylation Reaction:

    • Add a calculated molar excess of the biotinylation reagent stock solution to the protein solution. A common starting point is a 20-fold molar excess.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).

    • Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialyzing against an appropriate buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer reaction Incubate Protein with NHS-Biotin protein_prep->reaction reagent_prep Prepare NHS-Biotin Stock Solution reagent_prep->reaction quench Quench Reaction with Amine-Containing Buffer reaction->quench purify Remove Excess Biotin (Dialysis/Desalting) quench->purify analyze Analyze Biotinylated Protein purify->analyze

Caption: Experimental workflow for protein biotinylation.

reaction_pathways cluster_reactants Reactants cluster_products Products biotin_nhs N-Biotinyl-12-aminododecanoic Acid NHS Ester primary_amine_product Stable Amide Bond (Lys, N-Terminus) biotin_nhs->primary_amine_product Primary Reaction (pH 7.2-8.5) side_product Labile Ester/Thioester Bonds (Ser, Thr, Tyr, Cys) biotin_nhs->side_product Side Reactions hydrolysis_product Hydrolyzed Biotin biotin_nhs->hydrolysis_product Hydrolysis protein Protein protein->primary_amine_product protein->side_product

Caption: Primary vs. side reaction pathways.

References

Technical Support Center: Antibody Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers avoid the over-biotinylation of antibodies, ensuring optimal performance in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is antibody biotinylation and why is it used?

Antibody biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin, to an antibody molecule. This process is widely used in various immunoassays such as ELISA, Western blotting, immunohistochemistry (IHC), and flow cytometry.[1][2] The strong and specific interaction between biotin and avidin (B1170675) or streptavidin allows for highly sensitive detection and signal amplification.[3][4]

Q2: What are the negative consequences of over-biotinylation?

Over-biotinylation can lead to several adverse effects, including:

  • Reduced Antigen Binding: Excessive biotin conjugation, particularly on or near the antigen-binding sites (Fab region), can sterically hinder the antibody's ability to bind to its target antigen, reducing its effectiveness.[5][6][7]

  • Antibody Aggregation and Precipitation: Altering the isoelectric properties of the antibody through excessive modification of lysine (B10760008) residues can lead to protein aggregation and precipitation, resulting in loss of functional antibody.[8][9]

  • Increased Non-specific Binding: Over-biotinylated antibodies can exhibit increased non-specific binding in assays, leading to higher background signals and reduced signal-to-noise ratios.[10]

  • Inconsistent Results: Lack of control over the biotinylation process can lead to batch-to-batch variability, making experimental results difficult to reproduce.[11]

Q3: How many biotin molecules should be conjugated to a single antibody?

The optimal degree of biotinylation can vary depending on the antibody and its application. However, a general guideline is to aim for a molar substitution ratio (MSR), the number of biotin molecules per antibody, that provides a balance between strong signal and retained antibody function. While an IgG antibody has approximately 90 available lysine residues for biotinylation, typically a much lower degree of labeling is desired.[12] Many protocols suggest an average of 3 to 10 biotin molecules per antibody for optimal performance.[12] It is highly recommended to determine the optimal MSR for each specific antibody and application empirically.

Troubleshooting Guide

Problem: Low signal or no detection after using a biotinylated antibody.

Possible Cause Recommended Solution
Over-biotinylation masking the antigen-binding site. Reduce the molar ratio of biotin to antibody during the conjugation reaction. Perform a titration experiment with different ratios to find the optimal degree of labeling.[5][10]
Antibody precipitation due to over-modification. Decrease the biotin-to-antibody molar ratio. Ensure the antibody is at an appropriate concentration (typically >0.5 mg/mL) and in a suitable buffer before conjugation.[8]
Inefficient biotinylation. Verify that the antibody buffer is free of primary amines (e.g., Tris, glycine) and sodium azide (B81097), as these will compete with the antibody for reaction with the NHS-ester biotin.[5][13] Ensure the biotin reagent is fresh and properly dissolved in an anhydrous solvent like DMSO or DMF immediately before use.[5][10]
Sub-optimal antibody concentration. For consistent results, use a consistent antibody concentration, optimally at least 2 mg/ml. Lower concentrations can lead to sub-optimal conjugation.[10]

Problem: High background or non-specific signal in the assay.

Possible Cause Recommended Solution
Excessive biotinylation leading to non-specific binding. Optimize the biotin-to-antibody molar ratio by reducing the amount of biotinylation reagent used.[10]
Presence of endogenous biotin in samples. This is particularly relevant in tissues like the liver and kidney. Use an avidin/biotin blocking step before applying the biotinylated antibody to prevent binding to endogenous biotin.[3]
Inefficient removal of free, unreacted biotin. Ensure thorough removal of excess biotin after the conjugation reaction using dialysis or gel filtration.[10][13]

Quantitative Data Summary: Biotin-to-Antibody Molar Ratios

Optimizing the molar ratio of the biotinylation reagent to the antibody is crucial for achieving the desired degree of labeling. The following table provides a starting point for this optimization.

Biotin:Antibody Molar Ratio (Input)Expected Biotin Molecules per Antibody (Output)Potential Outcome
5:1 - 20:12 - 6Generally considered a good starting range for most applications.[14]
20:1 - 40:16 - 10May be optimal for some applications requiring higher signal amplification.[12][14]
>40:1>10High risk of over-biotinylation, leading to reduced antibody activity and precipitation.[6][12]

Note: The actual number of biotin molecules incorporated can vary depending on the antibody, buffer conditions, and reaction time. It is recommended to quantify the degree of biotinylation using methods like the HABA assay.[12][15]

Experimental Protocol: Controlled Antibody Biotinylation

This protocol is a general guideline for biotinylating an IgG antibody using an NHS-ester activated biotin.

1. Antibody Preparation:

  • The antibody should be purified and at a concentration of 1-2 mg/mL.[1][10]

  • The antibody must be in an amine-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-8.0. Buffers containing Tris or glycine (B1666218) are not suitable as they will react with the biotinylation reagent.[5] If necessary, dialyze the antibody against PBS.

  • Ensure that preservatives like sodium azide are removed, as they can interfere with the reaction.[13]

2. Biotinylation Reaction:

  • Allow the NHS-ester biotin reagent to equilibrate to room temperature before opening.

  • Immediately before use, dissolve the NHS-ester biotin in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1][5]

  • Add the dissolved biotin reagent to the antibody solution while gently vortexing. The amount to add will depend on the desired molar ratio (see table above). A common starting point is a 20-fold molar excess of biotin to antibody.[5]

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[5]

3. Quenching the Reaction:

  • To stop the reaction, add a quenching buffer such as 1M Tris-HCl, pH 8.0, or glycine to a final concentration of 50-100 mM.[2]

  • Incubate for an additional 15-30 minutes at room temperature.

4. Removal of Excess Biotin:

  • Separate the biotinylated antibody from unreacted biotin and byproducts using dialysis against PBS or a desalting column (e.g., Sephadex G-25).[10][13]

5. Quantification and Storage:

  • Determine the concentration of the biotinylated antibody using a spectrophotometer at 280 nm.

  • (Optional but recommended) Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[12]

  • Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage. Add a preservative like sodium azide if desired.[16]

Workflow for Troubleshooting Over-Biotinylation

G cluster_0 cluster_1 cluster_2 start Start: Suboptimal Assay Performance (Low Signal or High Background) q1 Is Over-Biotinylation Suspected? start->q1 troubleshoot_other Troubleshoot Other Assay Parameters (e.g., Antibody Concentration, Incubation Times) q1->troubleshoot_other No q2 Review Biotinylation Protocol q1->q2 Yes a1_yes Yes a1_no No check_ratio Check Biotin:Antibody Molar Ratio q2->check_ratio check_buffer Verify Amine-Free Buffer (e.g., PBS) q2->check_buffer check_reagent Confirm Freshness of Biotin Reagent q2->check_reagent optimize Optimize Biotinylation Reaction check_ratio->optimize check_buffer->optimize check_reagent->optimize titrate_ratio Perform Titration of Biotin:Antibody Ratio (e.g., 5:1, 10:1, 20:1) optimize->titrate_ratio quantify Quantify Degree of Labeling (e.g., HABA Assay) titrate_ratio->quantify validate Validate Optimized Antibody in Assay quantify->validate end End: Improved Assay Performance validate->end

Caption: Troubleshooting workflow for addressing suspected antibody over-biotinylation.

References

Validation & Comparative

A Researcher's Guide to Quantifying Biotinylation Efficiency: A Comparative Analysis of N-Biotinyl-12-aminododecanoic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent attachment of biotin (B1667282) to proteins and other macromolecules is a critical step in numerous applications, from affinity purification to immunoassays. The choice of biotinylation reagent and the method used to quantify its incorporation are paramount for experimental success and reproducibility. This guide provides an objective comparison of N-Biotinyl-12-aminododecanoic Acid and other common biotinylation reagents, supported by experimental data and detailed protocols for quantifying biotinylation efficiency.

Understanding Biotinylation and the Importance of Quantification

Biotinylation is the process of attaching biotin, a small vitamin, to a molecule of interest. The exceptionally high affinity between biotin and streptavidin or avidin (B1170675) is then exploited for detection, purification, or immobilization. The efficiency of this labeling process, often expressed as the molar ratio of biotin to the target molecule, directly impacts the performance of downstream applications. Over-biotinylation can lead to protein precipitation or loss of function, while under-biotinylation can result in weak signals or inefficient purification. Therefore, accurate quantification of biotin incorporation is essential.

Comparison of Common Biotinylation Reagents

This compound, particularly its N-hydroxysuccinimide (NHS) ester form, is an amine-reactive reagent that forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins). Its long 12-carbon spacer arm helps to minimize steric hindrance in biotin-avidin binding. However, a variety of alternative reagents exist, each with distinct characteristics.

Reagent Reactive Group Target Functional Group Key Features Typical Efficiency
This compound, NHS ester N-Hydroxysuccinimide (NHS) esterPrimary amines (-NH₂)Long spacer arm to reduce steric hindrance; membrane permeable.Dependent on reaction conditions and protein; generally high with optimized protocols.
NHS-Biotin N-Hydroxysuccinimide (NHS) esterPrimary amines (-NH₂)Shorter spacer arm compared to the dodecanoic acid variant; membrane permeable.High, but can be slightly lower than longer-chain variants in some applications due to steric hindrance.
Sulfo-NHS-Biotin Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) esterPrimary amines (-NH₂)Water-soluble and membrane-impermeable, ideal for cell surface labeling.Generally high; slightly lower intracellular protein labeling compared to NHS-LC-biotin when used on intact cells[1].
Biotin-PEG4-MeTz Methyltetrazine (MeTz)Trans-cyclooctene (TCO)Bioorthogonal "click chemistry" reagent; highly specific two-step labeling process.[2]Very high specificity and efficiency under mild conditions.
BirA Enzyme (Enzymatic Biotinylation) Biotin ligaseSpecific 15-amino-acid AviTag sequenceSite-specific biotinylation at a single lysine residue within the AviTag.Typically ranges from 50% to 80% in vivo and 80% to 100% in vitro[3].

Note: The biotinylation efficiency is influenced by several factors including the concentration of the protein and the biotinylation reagent, the reaction buffer pH and composition, temperature, and incubation time.[4]

Methods for Quantifying Biotinylation Efficiency

Several methods are available to determine the degree of biotinylation. The choice of method depends on the required sensitivity, the availability of specific instrumentation, and the nature of the biotinylated molecule.

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

The HABA assay is a widely used colorimetric method for estimating the amount of biotin incorporated into a protein.[5][6][7] The principle is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm.[8] This change in absorbance is proportional to the amount of biotin in the sample.

Experimental Protocol: HABA Assay

  • Preparation of Reagents:

    • Prepare a HABA/Avidin solution by dissolving HABA and avidin in an appropriate buffer such as PBS (phosphate-buffered saline), pH 7.4.[5][7] Avoid buffers containing potassium, as they can cause precipitation.[8]

    • Ensure the biotinylated protein sample is free of unconjugated biotin by performing dialysis or using a desalting column.[5]

  • Assay Procedure (Cuvette Format):

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

    • Measure the absorbance at 500 nm (A₅₀₀) and record this value.[5]

    • Add 100 µL of the biotinylated protein sample to the cuvette and mix well.

    • Measure the absorbance at 500 nm again once the reading stabilizes.[5]

  • Calculation of Biotin Concentration:

    • The number of moles of biotin per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.[5]

Fluorescent-Based Assays

Fluorescent assays offer higher sensitivity compared to the HABA assay and require less sample.[9] These assays often utilize a fluorescently labeled avidin and a quencher-labeled biotin analog. When the biotinylated sample is added, it displaces the quencher, resulting in an increase in fluorescence.[10][11]

Experimental Protocol: Fluorescent Biotin Quantitation Assay

  • Preparation of Standards and Samples:

    • Prepare a series of biotin standards (e.g., biocytin) of known concentrations.[9]

    • Dilute the biotinylated protein sample to fall within the linear range of the assay.

  • Assay Procedure (Microplate Format):

    • Pipette the standards and unknown samples into the wells of a microplate.

    • Add the fluorescent avidin/quencher reagent to each well.[9]

    • Incubate for a short period at room temperature.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~494/520 nm for fluorescein-based probes).[9]

  • Calculation of Biotin Concentration:

    • Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.

    • Determine the biotin concentration in the unknown samples by interpolating their fluorescence values on the standard curve.[9]

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate and detailed method for characterizing biotinylated proteins. It can not only quantify the overall degree of biotinylation but also identify the specific sites of modification.[12][13]

Experimental Workflow: Mass Spectrometry for Biotinylation Analysis

  • Sample Preparation:

    • The biotinylated protein is typically digested into smaller peptides using a protease like trypsin.[12]

    • The resulting peptide mixture can be analyzed directly or enriched for biotinylated peptides using streptavidin affinity chromatography.[13]

  • LC-MS/MS Analysis:

    • The peptides are separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).[13]

  • Data Analysis:

    • The mass shift caused by the biotin tag allows for the identification and quantification of biotinylated peptides.[12]

    • Specialized software is used to analyze the MS/MS data to determine the exact location of the biotin modification on the peptide sequence.

Proposed Experimental Design for Comparative Analysis

To directly compare the biotinylation efficiency of this compound, NHS-ester with other amine-reactive reagents like NHS-Biotin and Sulfo-NHS-Biotin, the following experimental workflow is proposed:

G cluster_prep Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_quantification Quantification cluster_analysis Analysis Protein Prepare Protein Solution (e.g., BSA or IgG in amine-free buffer) Reagent1 N-Biotinyl-12-aminododecanoic Acid, NHS ester Reagent2 NHS-Biotin Reagent3 Sulfo-NHS-Biotin Reaction1 Incubate Protein with Reagent 1 Reagent1->Reaction1 Reaction2 Incubate Protein with Reagent 2 Reagent2->Reaction2 Reaction3 Incubate Protein with Reagent 3 Reagent3->Reaction3 Purify1 Remove excess Reagent 1 (Desalting Column) Reaction1->Purify1 Purify2 Remove excess Reagent 2 (Desalting Column) Reaction2->Purify2 Purify3 Remove excess Reagent 3 (Desalting Column) Reaction3->Purify3 Quantify1 Quantify Biotin Incorporation (HABA or Fluorescent Assay) Purify1->Quantify1 Quantify2 Quantify Biotin Incorporation (HABA or Fluorescent Assay) Purify2->Quantify2 Quantify3 Quantify Biotin Incorporation (HABA or Fluorescent Assay) Purify3->Quantify3 Compare Compare Biotin:Protein Molar Ratios Quantify1->Compare Quantify2->Compare Quantify3->Compare

Signaling Pathways and Logical Relationships

The choice of biotinylation strategy is often dictated by the specific application and the nature of the biological system being studied. The following diagram illustrates the decision-making process for selecting an appropriate biotinylation method.

G Start Start: Need to Biotinylate a Molecule Q_Target What is the target molecule? Start->Q_Target Protein Protein Q_Target->Protein Protein Cell Intact Cells Q_Target->Cell Cells Other Other Biomolecule Q_Target->Other Other Q_SiteSpecific Is site-specific labeling required? Protein->Q_SiteSpecific Q_Location Targeting cell surface or intracellular proteins? Cell->Q_Location AmineReactive Amine-reactive (e.g., NHS esters) Other->AmineReactive Enzymatic Use Enzymatic Biotinylation (BirA) Q_SiteSpecific->Enzymatic Yes Chemical Use Chemical Biotinylation Q_SiteSpecific->Chemical No Surface Cell Surface Q_Location->Surface Surface Intracellular Intracellular Q_Location->Intracellular Intracellular SulfoNHS Use Sulfo-NHS ester biotin (membrane impermeable) Surface->SulfoNHS NHS Use NHS ester biotin (membrane permeable) Intracellular->NHS

Conclusion

The selection of a biotinylation reagent and the accurate quantification of its incorporation are critical for the success of a wide range of biological assays. This compound, with its long spacer arm, offers an effective means of biotinylating proteins. However, researchers should consider the specific requirements of their experiments when choosing between this and other reagents such as NHS-Biotin, Sulfo-NHS-Biotin for cell-surface labeling, or enzymatic methods for site-specific modifications. The use of robust quantification methods like the HABA assay, fluorescent assays, or mass spectrometry is essential to ensure reproducibility and to optimize downstream applications. By carefully considering the factors outlined in this guide and employing the detailed protocols, researchers can achieve consistent and reliable biotinylation results.

References

A Researcher's Guide to Quantifying Biotinylation: The HABA Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of biotin (B1667282) incorporation into proteins, antibodies, and other molecules is critical for the success of numerous applications, from immunoassays to affinity chromatography. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay has traditionally been a widely used method for this purpose. This guide provides an in-depth comparison of the HABA assay with modern alternatives, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.

The HABA Assay: A Colorimetric Mainstay

The HABA assay is a straightforward and cost-effective colorimetric method for estimating the degree of biotinylation.[1] Its principle relies on the interaction between HABA, avidin (B1170675) (or streptavidin), and biotin.[2][3] HABA binds to avidin, forming a yellow-orange complex that absorbs light at 500 nm.[3] Biotin, having a much higher affinity for avidin, will displace the HABA dye from the complex.[2][3][4] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.[3][4]

HABA_Principle HABA_Avidin HABA-Avidin Complex Absorbs at 500nm Biotin_Avidin Biotin-Avidin Complex High Affinity HABA_Avidin->Biotin_Avidin Biotin displaces HABA Free_HABA Free HABA Biotin_Protein Biotinylated Protein

Figure 1. Principle of the HABA assay.

Comparative Analysis of Biotinylation Quantification Assays

While the HABA assay is accessible, several alternatives offer improved sensitivity, accuracy, and wider dynamic ranges. The choice of assay can significantly impact the reliability of your biotinylation data.

FeatureHABA AssayFluorescent AssayChromophoric Biotin AssayMass Spectrometry
Principle Colorimetric; displacement of HABA from avidin by biotin.Fluorometric; displacement of a quencher (like HABA) from fluorescently-labeled avidin.[5][6]Colorimetric; direct measurement of a chromophore integrated into the biotin linker.[7][8]Measures the mass shift of a protein or peptide after biotinylation.[9][10]
Detection Absorbance at 500 nm.[1][3]Fluorescence emission (e.g., 520 nm).[11]Absorbance at a specific wavelength (e.g., 354 nm).[7]Mass-to-charge ratio.[9]
Sensitivity Lower; can detect down to ~2 nmol of biotin.[12]High; can detect as little as 4 pmol of biotin.[5][6]High; accurate at protein concentrations below 0.05 mg/mL.[7]Very high; sensitive enough to identify individual biotinylated peptides.[10]
Accuracy Can underestimate biotin levels due to steric hindrance.[9]Generally higher than HABA.High; not affected by steric hindrance.[7][13]Very high; considered a gold standard for accuracy.[9]
Sample Volume Requires larger sample volumes.Requires smaller sample volumes (e.g., 10 µL).[11]Small sample volume, and the sample is recoverable (non-destructive).[8]Varies depending on the instrument.
Interferences Potassium-containing buffers can cause precipitation.[2][4]Albumin can interfere with HABA:avidin binding; chromophoric proteins can interfere with fluorescence.[11]Fewer known interferences.Complex mixtures can be challenging to analyze.
Throughput Amenable to microplate format for moderate throughput.[2]High-throughput compatible.[5]High-throughput compatible.Lower throughput due to sample preparation and analysis time.
Cost Low.Moderate.Moderate.High (instrumentation and expertise).

Experimental Protocols

HABA Assay Protocol (Microplate Format)

This protocol is a generalized procedure adapted from various sources.[1][2][12]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with free biotin removed via dialysis or gel filtration)

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Sample Preparation: Ensure your biotinylated protein sample is free of unconjugated biotin.[1][2] Dilute the sample if necessary to fall within the assay's linear range.[2]

  • Assay Setup:

    • Pipette 180 µL of the HABA/Avidin solution into each well of the microplate.[2][12]

    • Add 20 µL of your biotinylated sample to the wells.

    • For a blank, add 20 µL of the same buffer used for your sample to a well containing 180 µL of the HABA/Avidin solution.

  • Incubation: Mix the contents of the wells by shaking on a plate shaker for 30-60 seconds.[12]

  • Measurement: Read the absorbance of each well at 500 nm using a microplate reader.

  • Calculation: The degree of biotinylation is calculated based on the change in absorbance between the blank and the sample, using the Beer-Lambert law. The extinction coefficient for the HABA/avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹.[4]

HABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare HABA/Avidin Solution A1 Add 180µL HABA/Avidin to microplate well P1->A1 P2 Purify Biotinylated Protein (Remove free biotin) A2 Add 20µL of Sample or Blank P2->A2 A1->A2 A3 Incubate and Mix A2->A3 D1 Measure Absorbance at 500nm A3->D1 D2 Calculate Biotin Concentration D1->D2

Figure 2. HABA assay experimental workflow.
Alternative Assay Protocols

This assay measures the increase in fluorescence that occurs when biotin displaces a quencher (like HABA) from a fluorescently labeled avidin.[5][11]

Materials:

  • Fluorescent avidin and quencher premix (e.g., DyLight Reporter)

  • Biotinylated sample (free of unconjugated biotin)

  • Biocytin (B1667093) standards

  • Black opaque 96-well microplate

  • Fluorescence plate reader (e.g., excitation at 494 nm, emission at 520 nm)

Procedure:

  • Prepare Standards: Create a dilution series of biocytin standards.

  • Assay Setup:

    • Pipette 10 µL of each standard and your biotinylated samples into separate wells of the black microplate.

    • Add the fluorescent avidin/quencher premix to all wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate as recommended by the manufacturer.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculation: Determine the biotin concentration in your sample by comparing its fluorescence to the standard curve.

This method utilizes a biotinylation reagent that contains a built-in UV-traceable chromophore, allowing for direct quantification of biotin incorporation.[7][8]

Materials:

  • Protein labeled with a chromophoric biotin (e.g., ChromaLINK Biotin)

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Sample Preparation: After the biotinylation reaction, remove excess, unreacted chromophoric biotin using dialysis or desalting.

  • Measurement:

    • Measure the absorbance of the purified biotinylated protein at two wavelengths: 280 nm (for protein concentration) and the specific wavelength for the chromophore (e.g., 354 nm for ChromaLINK Biotin).

  • Calculation: The degree of biotinylation is calculated using the absorbance values and the respective extinction coefficients for the protein and the chromophore, as provided by the reagent manufacturer. A key advantage is that the sample is not consumed and can be used for downstream applications.[7][8]

Mass spectrometry (MS) determines the degree of biotinylation by measuring the increase in mass of a protein or peptide after biotinylation.

Procedure:

  • Sample Preparation: The biotinylated protein is typically digested into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The mass spectra are analyzed to identify peptides that have been modified with biotin. The ratio of biotinylated to non-biotinylated peptides can be used to determine the degree of biotinylation. This method is highly accurate and can even identify specific biotinylation sites.[9]

Conclusion and Recommendations

The HABA assay remains a viable option for routine, cost-sensitive applications where high precision is not paramount. However, for research and development requiring greater accuracy, sensitivity, and reliability, modern alternatives are superior.

  • For high-throughput screening and sensitive detection: Fluorescence-based assays are an excellent choice, offering low sample consumption and high sensitivity.[5][11]

  • For a non-destructive, accurate, and straightforward method: Chromophoric biotin assays provide a significant advantage by allowing direct measurement without consuming the sample, overcoming the steric hindrance limitations of the HABA assay.[7][13]

  • For the highest level of accuracy and detailed characterization: Mass spectrometry is the gold standard, providing precise quantification and identification of biotinylation sites, though it requires specialized equipment and expertise.[9]

By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most suitable assay to ensure the quality and reproducibility of their biotinylation-dependent experiments.

References

Preserving Protein Potency: A Comparative Guide to Validating Biotinylated Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotinylation of proteins is a powerful tool for a multitude of applications, from immunoassays to targeted drug delivery. However, the very process of attaching biotin (B1667282) can sometimes compromise the protein's biological activity. This guide provides an objective comparison of key methods for validating the activity of biotinylated proteins post-labeling, supported by experimental data and detailed protocols to ensure the integrity of your research.

The covalent attachment of biotin to a protein, while a robust labeling technique, can potentially alter the protein's conformation or block active sites, thereby affecting its function. Therefore, it is crucial to validate the activity of biotinylated proteins to ensure that the labeling process has not rendered them inactive for their intended application. This guide explores and compares three widely used validation methods: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.

At a Glance: Comparing Validation Methods

To facilitate a clear and rapid comparison, the following table summarizes the key performance indicators for each validation method.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Surface Plasmon Resonance (SPR)Western Blotting
Principle Quantifies protein-protein interactions using enzyme-conjugated antibodies.Measures changes in refractive index caused by binding events on a sensor surface in real-time.Detects specific proteins in a sample after separation by size using gel electrophoresis.
Primary Output Quantitative (concentration)Quantitative (kinetics, affinity)Qualitative/Semi-quantitative (presence, size)
Sensitivity High (pg/mL to ng/mL range)[1][2]Very High (ng/mL to pg/mL range)[1]Moderate (ng/mL range)[3][4]
Throughput High (96-well or 384-well plates)[5]Low to Medium (depends on instrument)Low to Medium
Real-time Analysis No (endpoint assay)YesNo
Label Requirement Labeled secondary antibody/streptavidinLabel-freeLabeled secondary antibody/streptavidin
Cost per Sample Low to ModerateHighModerate
Instrumentation Cost Low to ModerateHigh[6]Low to Moderate
Sample Consumption LowLowModerate
Information Provided Binding activity, concentrationBinding kinetics (on/off rates), affinity (KD)[7]Presence of biotinylation, protein size and integrity

In-Depth Analysis of Validation Techniques

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile and widely used method for quantifying the binding activity of a biotinylated protein to its target. In a typical format, the target protein is immobilized on a microplate, and the biotinylated protein is added. The binding is then detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric or chemiluminescent reaction. The intensity of the signal is proportional to the amount of active biotinylated protein bound.

Alternative Products:

  • Thermo Fisher Scientific Pierce Biotin Quantitation Kit: Utilizes the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay for colorimetric determination of biotinylation levels.

  • Abcam Biotinylation Kit (ab201795): Provides a rapid method for biotin labeling and can be used in conjunction with ELISA for activity validation.

  • Various suppliers offer pre-coated plates with streptavidin or NeutrAvidin for capturing biotinylated molecules in ELISA formats. [8]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time quantitative data on the binding kinetics and affinity of a biotinylated protein to its interaction partner.[7] In a typical SPR experiment, the target molecule is immobilized on a sensor chip. The biotinylated protein is then flowed over the chip surface, and the binding interaction is monitored by measuring changes in the refractive index. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[1]

Alternative Products:

  • Cytiva (formerly GE Healthcare Life Sciences) Biacore™ Systems and Sensor Chips: A widely used platform for SPR analysis.[9][10]

  • Nicoya OpenSPR™: A benchtop SPR instrument offering a more accessible option for kinetic analysis.

  • Bruker SPR Systems: Offer a range of SPR instruments and consumables.

Western Blotting

Western blotting can be used as a qualitative or semi-quantitative method to confirm the successful biotinylation of a protein and to assess its ability to bind to a target in a more complex sample. After separating proteins by size via SDS-PAGE and transferring them to a membrane, the biotinylated protein can be detected using enzyme-conjugated streptavidin. To assess activity, a far-western blot can be performed where a target protein is used to probe the membrane containing the separated biotinylated protein.

Alternative Products:

  • Bio-Rad Trans-Blot® Turbo™ Transfer System and V3 Western Workflow™ Starter Kit: Offers rapid and efficient protein transfer for western blotting.[11][12]

  • Thermo Fisher Scientific Pierce™ Fast Western Blot Kits: Provide reagents for accelerated western blotting protocols.

  • LI-COR Odyssey® Imaging Systems: Offer fluorescent detection for quantitative western blotting.

Experimental Protocols

Protocol 1: Validating Biotinylated Antibody Activity using ELISA

This protocol describes a direct ELISA to assess the binding activity of a biotinylated antibody to its target antigen.

  • Coating: Dilute the target antigen to 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL of the antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Biotinylated Antibody Incubation: Prepare serial dilutions of the biotinylated antibody in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Streptavidin-HRP Incubation: Dilute Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Development: Add 100 µL of a suitable substrate (e.g., TMB) to each well. Incubate in the dark until a color change is observed.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Protocol 2: Kinetic Analysis of a Biotinylated Protein using SPR

This protocol outlines a general procedure for analyzing the interaction between a biotinylated protein (analyte) and its immobilized ligand using SPR.

  • Sensor Chip Preparation: Equilibrate a streptavidin-coated sensor chip with running buffer (e.g., HBS-EP+).

  • Biotinylated Protein Capture: Inject the biotinylated protein over the sensor surface at a low flow rate to achieve the desired immobilization level.

  • Ligand Immobilization (Alternative): Alternatively, immobilize the ligand on a suitable sensor chip (e.g., CM5) using amine coupling chemistry.

  • Analyte Injection: Prepare a series of dilutions of the analyte (the interaction partner of the biotinylated protein) in running buffer. Inject the analyte solutions over the sensor surface at a constant flow rate for a defined association time.

  • Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the analyte from the captured biotinylated protein.

  • Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Protocol 3: Detection of Biotinylated Protein by Western Blot

This protocol details the detection of a biotinylated protein using western blotting.

  • Sample Preparation: Mix the protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the prepared samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Dilute Streptavidin-HRP conjugate in blocking buffer. Incubate the membrane with the diluted conjugate for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_binding_detection Binding and Detection cluster_signal_readout Signal Readout Coat Coat Plate with Target Antigen Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Biotin_Protein Add Biotinylated Protein Wash2->Add_Biotin_Protein Wash3 Wash Add_Biotin_Protein->Wash3 Add_Strep_HRP Add Streptavidin-HRP Wash3->Add_Strep_HRP Wash4 Wash Add_Strep_HRP->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance

Caption: ELISA workflow for validating biotinylated protein activity.

SPR_Workflow cluster_surface_prep Surface Preparation cluster_interaction_analysis Interaction Analysis cluster_data_processing Data Processing Equilibrate Equilibrate Sensor Chip Capture_Protein Capture Biotinylated Protein Equilibrate->Capture_Protein Inject_Analyte Inject Analyte (Association) Capture_Protein->Inject_Analyte Flow_Buffer Flow Buffer (Dissociation) Inject_Analyte->Flow_Buffer Regenerate Regenerate Surface (Optional) Flow_Buffer->Regenerate Analyze_Data Analyze Sensorgram (ka, kd, KD) Regenerate->Analyze_Data Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Regulation Biotin_Ligand Biotinylated Ligand Biotin_Ligand->Receptor Binding

References

A Comparative Guide to Confirming Protein Biotinylation: Gel Shift Assay vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical first step in a multitude of applications, including immunoassays, affinity chromatography, and drug delivery. Confirming this modification is paramount to the success of downstream experiments. While several methods exist for this purpose, this guide provides a detailed comparison of the gel shift assay with other common techniques, offering experimental data and protocols to inform your choice of methodology.

Methodology Comparison: A Quantitative Overview

The choice of method for confirming protein biotinylation often depends on a balance of sensitivity, cost, time, and the specific experimental context. The following table summarizes the key performance indicators for the gel shift assay, Western blot analysis using streptavidin, and the HABA assay.

FeatureGel Shift AssayWestern Blot (Streptavidin-HRP)HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid)
Principle Detects mass change of protein after biotinylationSpecific detection of biotin (B1667282) with enzyme-linked streptavidinColorimetric assay based on the displacement of HABA from avidin (B1170675) by biotin
Sensitivity Low to moderateHighModerate
Qualitative/Quantitative Primarily qualitativeSemi-quantitative/QualitativeQuantitative
Time to Result 2-4 hours4-6 hours< 1 hour
Cost per Sample LowModerateLow
Specialized Equipment Electrophoresis apparatusElectrophoresis and blotting apparatus, chemiluminescence detectorSpectrophotometer
Confirmation of Covalent Bond YesYesNo (measures total biotin)

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Gel Shift Assay for Biotinylation Confirmation

This protocol outlines the use of a native polyacrylamide gel electrophoresis (PAGE) to detect the shift in molecular weight of a protein upon biotinylation.

Materials:

  • Biotinylated and non-biotinylated protein samples

  • Native PAGE gel (e.g., 4-20% Tris-Glycine)

  • Native running buffer (e.g., Tris-Glycine)

  • Sample loading buffer (non-denaturing)

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Prepare the native PAGE gel and running buffer according to the manufacturer's instructions.

  • In separate tubes, mix 5-10 µg of your biotinylated and non-biotinylated (control) protein with the non-denaturing sample loading buffer.

  • Load the samples into adjacent wells of the native PAGE gel.

  • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel. The optimal voltage and run time may need to be determined empirically.

  • After electrophoresis, carefully remove the gel and stain it with Coomassie Brilliant Blue for 1-2 hours.

  • Destain the gel with an appropriate destaining solution until the protein bands are clearly visible against a clear background.

  • Analyze the gel. A successful biotinylation will result in a slight upward shift in the band of the biotinylated protein compared to the non-biotinylated control, due to the increased molecular weight of the biotin tag.

Western Blot with Streptavidin-HRP

This is a highly specific method to confirm the presence of biotin on the protein of interest.

Materials:

  • Biotinylated and non-biotinylated protein samples

  • SDS-PAGE gel

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • TBST (Tris-buffered saline with Tween-20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Separate 1-5 µg of biotinylated and non-biotinylated protein samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Incubate the membrane with a suitable dilution of Streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the signal using an imaging system. A band should only be visible in the lane corresponding to the biotinylated protein.

HABA Assay

The HABA assay is a rapid, colorimetric method for quantifying the amount of biotin incorporated into a protein sample.

Materials:

  • HABA/Avidin pre-mixed solution

  • Biotinylated protein sample

  • Spectrophotometer and cuvettes

  • Biotin standards (for a standard curve)

Procedure:

  • Prepare a standard curve using known concentrations of free biotin.

  • Add a known amount of your biotinylated protein sample to the HABA/Avidin solution.

  • Incubate for a few minutes at room temperature.

  • Measure the absorbance at 500 nm using a spectrophotometer.

  • The biotin in the sample will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.

  • Calculate the moles of biotin per mole of protein by comparing the absorbance of your sample to the standard curve. This will give you the biotinylation efficiency.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the gel shift assay and the Western blot analysis.

Gel_Shift_Assay_Workflow cluster_prep Sample Preparation cluster_gel Native PAGE cluster_analysis Analysis p_unmod Unmodified Protein load Load Samples p_unmod->load p_bio Biotinylated Protein p_bio->load run Run Electrophoresis load->run stain Stain Gel (Coomassie) run->stain destain Destain Gel stain->destain analyze Visualize Bands destain->analyze result Shifted Band Confirms Biotinylation analyze->result

Caption: Workflow of the gel shift assay for biotinylation confirmation.

Western_Blot_Workflow cluster_sds SDS-PAGE & Transfer cluster_detection Detection cluster_imaging Imaging samples Load Biotinylated & Control Samples sds_page Run SDS-PAGE samples->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block probe Probe with Streptavidin-HRP block->probe wash Wash Membrane probe->wash ecl Add ECL Substrate wash->ecl image Image Chemiluminescence ecl->image result Band Indicates Biotinylation image->result

Caption: Workflow for Western blot detection of biotinylated proteins.

Conclusion

The confirmation of protein biotinylation can be approached through several valid methods, each with its own set of advantages and disadvantages. The gel shift assay offers a simple, low-cost, and rapid qualitative assessment of biotinylation, particularly useful for a quick check of the modification. However, for more sensitive and specific confirmation, a Western blot with streptavidin-HRP is the superior choice, providing a clear and unambiguous result. When quantitative data on the efficiency of biotinylation is required, the HABA assay stands out as a fast and effective method. Ultimately, the selection of the most appropriate technique will be guided by the specific requirements of your research, available equipment, and the level of detail needed for downstream applications.

The Unsung Hero: A Guide to the Benefits of Long Spacer Arms in Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotin-streptavidin interaction is a cornerstone of numerous applications, from protein purification to cell signaling analysis. However, the success of these techniques often hinges on a seemingly minor detail: the length of the spacer arm in the biotinylation reagent. This guide provides an in-depth comparison of biotinylation reagents with varying spacer arm lengths, supported by experimental data, to demonstrate the critical advantages of a longer spacer arm in achieving optimal results.

The primary benefit of a long spacer arm in biotinylation reagents is its ability to overcome steric hindrance. The biotin (B1667282) binding pocket of avidin (B1170675) and streptavidin is located deep within the protein structure. When biotin is attached to a large molecule, such as a protein or an antibody, a short spacer arm can prevent the biotin from effectively reaching this binding pocket, leading to reduced binding efficiency and weaker signals in downstream applications. A longer, flexible spacer arm extends the biotin moiety away from the surface of the labeled molecule, granting it greater access to the binding site on avidin or streptavidin.

Comparative Performance of Biotinylation Reagents

Experimental evidence clearly demonstrates the superior performance of biotinylation reagents with longer spacer arms. A key study compared the binding of Horseradish Peroxidase (HRP)-conjugated streptavidin to microplates biotinylated with reagents of varying spacer arm lengths. The results, summarized in the table below, show a direct correlation between increased spacer arm length and enhanced streptavidin binding.

Biotinylation ReagentSpacer Arm Length (Å)Relative HRP-Streptavidin Binding (%)
PFP-biotin9.645
NHS-biotin13.560
Sulfo-NHS-LC-biotin22.485
NHS-LC-LC-biotin30.5100

Data adapted from Muratsugu & Nishida, Journal of Health Science, 2019.[1]

As the data illustrates, NHS-LC-LC-biotin, with the longest spacer arm, exhibited the highest level of HRP-streptavidin binding, highlighting the significant impact of spacer arm length on the accessibility of the biotin molecule.

A Deeper Dive: Understanding the Mechanism

The enhanced performance of longer spacer arms can be attributed to fundamental principles of molecular interaction. The following diagram illustrates how a longer spacer arm mitigates steric hindrance.

G cluster_short Short Spacer Arm cluster_long Long Spacer Arm Biotin_short Biotin Target_short Target Molecule (e.g., Protein) Biotin_short->Target_short Streptavidin_short Streptavidin Biotin_short->Streptavidin_short Steric Hindrance (Binding Impeded) Biotin_long Biotin Spacer Long Spacer Arm Biotin_long->Spacer Streptavidin_long Streptavidin Biotin_long->Streptavidin_long Efficient Binding Target_long Target Molecule (e.g., Protein) Spacer->Target_long

Figure 1: Overcoming Steric Hindrance with a Long Spacer Arm.

Experimental Protocols

To allow for the replication and verification of these findings, detailed experimental protocols are provided below.

Biotinylation of Microplates

Objective: To compare the binding efficiency of streptavidin to surfaces coated with biotinylation reagents of varying spacer arm lengths.

Materials:

  • 96-well amino-functionalized microplates

  • Biotinylation reagents (e.g., PFP-biotin, NHS-biotin, Sulfo-NHS-LC-biotin, NHS-LC-LC-biotin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • HRP-conjugated Streptavidin

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare 10 mM stock solutions of each biotinylation reagent in DMSO.

  • Dilute the stock solutions to a final concentration of 100 µM in PBS.

  • Add 100 µL of each diluted biotinylation reagent to the wells of the amino-functionalized microplate. Incubate for 1 hour at room temperature.

  • Wash the wells three times with Wash Buffer.

  • Block the wells by adding 200 µL of Blocking Buffer and incubating for 1 hour at room temperature.

  • Wash the wells three times with Wash Buffer.

  • Dilute HRP-conjugated streptavidin in Blocking Buffer to a final concentration of 1 µg/mL.

  • Add 100 µL of the diluted HRP-streptavidin to each well and incubate for 1 hour at room temperature.

  • Wash the wells five times with Wash Buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

Experimental Workflow Diagram

The following diagram outlines the key steps in the comparative biotinylation experiment.

G start Start reagent_prep Prepare Biotinylation Reagent Solutions start->reagent_prep plate_coating Coat Amino-Microplate with Biotin Reagents reagent_prep->plate_coating wash1 Wash Plate plate_coating->wash1 blocking Block Plate with BSA wash1->blocking wash2 Wash Plate blocking->wash2 strep_binding Incubate with HRP-Streptavidin wash2->strep_binding wash3 Wash Plate strep_binding->wash3 detection Add TMB Substrate and Stop Solution wash3->detection read Read Absorbance at 450 nm detection->read

Figure 2: Workflow for Comparing Biotinylation Reagents.

Applications in Signaling Pathway Analysis

The choice of spacer arm length is particularly crucial in studies of cell signaling pathways, where large, multi-protein complexes are often the subject of investigation. For instance, in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway, biotinylation can be used to label and pull down interacting proteins. A long spacer arm ensures that the biotin tag on a protein within a large complex is accessible for capture by streptavidin beads, allowing for the successful isolation and identification of binding partners.

EGFR Signaling Pathway and Biotinylation

The diagram below illustrates a simplified EGFR signaling cascade and highlights where biotinylation with a long spacer arm can be effectively employed for pull-down experiments.

G cluster_biotinylation Biotinylation Pull-Down EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Biotin_EGFR Biotinylated EGFR (Long Spacer Arm) Streptavidin_Beads Streptavidin Beads Biotin_EGFR->Streptavidin_Beads Binding Pulldown Pull-Down Streptavidin_Beads->Pulldown MS_Analysis Mass Spectrometry (Identify Interactors) Pulldown->MS_Analysis

Figure 3: Application of Biotinylation in EGFR Signaling Analysis.

Comparison of Commercially Available Amine-Reactive Biotinylation Reagents

To aid in the selection of the most appropriate reagent for your research needs, the following table provides a comparison of commonly used amine-reactive biotinylation reagents with varying spacer arm lengths.

Reagent NameSpacer Arm Length (Å)Molecular Weight ( g/mol )SolubilityCleavableReactive Group
NHS-Biotin 13.5341.4DMSO, DMFNoNHS Ester
Sulfo-NHS-Biotin 13.5443.4WaterNoSulfo-NHS Ester
NHS-LC-Biotin 22.4454.5DMSO, DMFNoNHS Ester
Sulfo-NHS-LC-Biotin 22.4556.6WaterNoSulfo-NHS Ester
NHS-LC-LC-Biotin 30.5567.7DMSO, DMFNoNHS Ester
NHS-PEG4-Biotin 29.1588.7Water, DMSO, DMFNoNHS Ester
NHS-SS-Biotin 24.3606.7DMSO, DMFYes (Disulfide)NHS Ester
Sulfo-NHS-SS-Biotin 24.3708.7WaterYes (Disulfide)Sulfo-NHS Ester

Conclusion

The evidence strongly supports the use of biotinylation reagents with longer spacer arms to enhance the efficiency of biotin-streptavidin interactions, particularly when working with large biomolecules or complex protein assemblies. By minimizing steric hindrance, longer spacer arms lead to increased binding, improved detection sensitivity, and more reliable results in a wide range of applications. When designing experiments that rely on the biotin-streptavidin system, careful consideration of the spacer arm length is paramount to achieving success. Furthermore, the availability of reagents with additional features, such as polyethylene (B3416737) glycol (PEG) spacers for increased solubility and cleavable linkers for facile elution, provides researchers with a versatile toolkit to address diverse experimental challenges.

References

A Comparative Guide to the Characterization of N-Biotinyl-12-aminododecanoic Acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Biotinyl-12-aminododecanoic Acid and other common biotinylation reagents for the labeling and characterization of proteins. We will delve into the specifics of experimental workflows, present comparative data, and provide detailed protocols to assist in the selection of the most appropriate labeling strategy for your research needs.

Introduction to Protein Biotinylation

Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a cornerstone technique in molecular biology, enabling protein detection, purification, and the study of protein-protein interactions. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis of numerous applications. The choice of biotinylation reagent is critical and can significantly influence experimental outcomes. This guide focuses on the characterization of proteins labeled with this compound, a biotin derivative with a long aliphatic spacer arm, and compares its performance with other widely used reagents.

Comparison of Biotinylation Reagents

The selection of a biotinylation reagent depends on several factors, including the nature of the target protein, the desired labeling efficiency, and the downstream application. Here, we compare this compound (often available as an NHS ester for amine labeling) with two other common classes of biotinylation reagents: a standard short-chain reagent (NHS-Biotin) and a polyethylene (B3416737) glycol (PEG)-based reagent (Biotin-PEG-NHS).

Key Properties and Performance:

FeatureThis compound-NHSNHS-BiotinBiotin-PEG-NHS
Spacer Arm Length Long (~20 Å)Short (~13.5 Å)Variable, typically long (e.g., ~29 Å for PEG4)
Spacer Arm Composition Hydrophobic, aliphatic chainAliphatic chainHydrophilic, polyethylene glycol chain
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Soluble in organic solventsWater-soluble
Steric Hindrance Reduced due to long spacer arm, allowing for better access of streptavidin to the biotin moiety.[1]Can be a significant issue, potentially hindering streptavidin binding.Minimized due to the long and flexible PEG spacer.[2]
Effect on Protein Function The long, flexible spacer can minimize perturbation of protein function.The short spacer may be more likely to interfere with protein activity.The hydrophilic PEG spacer can help to maintain protein solubility and reduce aggregation.[2]
Labeling Efficiency Generally high for primary amines.High for primary amines.High for primary amines.
Non-specific Binding The hydrophobic nature of the spacer may increase non-specific binding in some applications.[3]Lower potential for hydrophobicity-driven non-specific binding compared to long aliphatic chains.The hydrophilic PEG spacer can reduce non-specific binding.

Experimental Workflows and Characterization Techniques

The characterization of biotinylated proteins typically involves a series of experimental steps to confirm labeling, purify the labeled proteins, and identify interacting partners or analyze post-translational modifications.

Experimental Workflow: From Labeling to Analysis

The general workflow for characterizing proteins labeled with this compound and other biotinylation reagents is as follows:

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis Protein Target Protein Labeled_Protein Biotinylated Protein Protein->Labeled_Protein Reaction with primary amines Reagent Biotinylation Reagent (e.g., N-Biotinyl-12- aminododecanoic Acid-NHS) Reagent->Labeled_Protein Pull_down Pull-down of Biotinylated Proteins Labeled_Protein->Pull_down Streptavidin_Beads Streptavidin-coated Magnetic Beads Streptavidin_Beads->Pull_down Wash Wash to remove non-specific binders Pull_down->Wash Elution Elution of Biotinylated Proteins Wash->Elution SDS_PAGE SDS-PAGE & Western Blot Elution->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) Elution->Mass_Spec

Caption: A general experimental workflow for the characterization of biotinylated proteins.

Detailed Experimental Protocols

1. Protein Biotinylation with this compound-NHS Ester

This protocol describes the labeling of a purified protein in solution.

  • Materials:

    • Purified protein in a suitable buffer (e.g., PBS, pH 7.2-8.0, free of primary amines).

    • This compound N-hydroxysuccinimide (NHS) ester.

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Desalting column or dialysis cassette.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO or DMF.

    • Adjust the protein solution to a concentration of 1-5 mg/mL.

    • Add the biotinylation reagent to the protein solution at a desired molar excess (e.g., 20-fold molar excess).

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against a suitable buffer.

2. Streptavidin Pull-Down Assay

This protocol is for the enrichment of biotinylated proteins from a complex mixture, such as a cell lysate.

  • Materials:

    • Cell lysate containing biotinylated proteins.

    • Streptavidin-coated magnetic beads.

    • Wash buffer (e.g., PBS with 0.1% Tween-20).

    • Elution buffer (e.g., SDS-PAGE sample buffer, or a solution of 80% acetonitrile, 0.1% TFA, and 0.1% formic acid for mass spectrometry).[4][5]

  • Procedure:

    • Equilibrate the streptavidin magnetic beads by washing them three times with the wash buffer.

    • Incubate the cell lysate with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively with the wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

    • Elute the bound biotinylated proteins by resuspending the beads in the elution buffer and incubating at 95°C for 5-10 minutes (for SDS-PAGE) or using a denaturing elution buffer for mass spectrometry.[4][5]

3. Western Blot Analysis

This technique is used to confirm the biotinylation of the target protein.

  • Materials:

    • Eluted biotinylated protein samples.

    • SDS-PAGE gels and running buffer.

    • Transfer apparatus and membrane (e.g., PVDF or nitrocellulose).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Streptavidin-HRP conjugate.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the chemiluminescent substrate and visualize the signal using an imaging system.

4. Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for identifying biotinylated proteins and their interaction partners. A method called "Direct Detection of Biotin-containing Tags" (DiDBiT) has been shown to improve the detection of biotinylated peptides.[4][5]

  • Procedure Outline (DiDBiT):

    • Lyse cells and digest the proteins into peptides using trypsin.

    • Enrich the biotinylated peptides using streptavidin beads.

    • Elute the bound peptides using a stringent denaturing buffer.[4][5]

    • Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the biotinylated peptides and the corresponding proteins using database search algorithms.

Application in Signaling Pathway Analysis: Proximity-Dependent Biotinylation

This compound and other biotin derivatives are crucial components of proximity-dependent biotinylation (PDB) techniques like BioID and APEX. These methods are used to map protein-protein interaction networks in living cells.[3] In PDB, a protein of interest is fused to a promiscuous biotin ligase (like BirA* in BioID) or a peroxidase (like APEX2).[6] Upon addition of biotin (for BioID) or biotin-phenol and hydrogen peroxide (for APEX2), the enzyme biotinylates nearby proteins within a nanometer-scale radius.

EGFR Signaling Pathway interactome mapping using Proximity Biotinylation:

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. Proximity biotinylation has been used to study the dynamic protein interactions of EGFR upon ligand activation.[6][7]

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_prox Proximity Labeling (BioID/APEX) EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits SHC SHC EGFR->SHC PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates SHC->GRB2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGFR_BioID EGFR-BirA* Proximal_Proteins Proximal Proteins (e.g., GRB2, SHC, etc.) EGFR_BioID->Proximal_Proteins Labels Biotin Biotin Biotin->EGFR_BioID Biotinylated_Proteins Biotinylated Proteins Proximal_Proteins->Biotinylated_Proteins

Caption: EGFR signaling pathway and its investigation using proximity biotinylation.

Conclusion

The characterization of proteins labeled with this compound offers distinct advantages, particularly in minimizing steric hindrance due to its long spacer arm. This can lead to more efficient capture of biotinylated proteins and may better preserve their native functions compared to shorter chain alternatives. However, the hydrophobic nature of its spacer arm may necessitate optimization of washing conditions to minimize non-specific binding. The choice between this compound, NHS-Biotin, and Biotin-PEG-NHS should be guided by the specific experimental goals, the properties of the protein of interest, and the downstream analytical methods. The detailed protocols and comparative information provided in this guide aim to facilitate this decision-making process for researchers in the field.

References

A Head-to-Head Comparison of Long-Chain Biotinylation Reagents for Enhanced Protein Labeling and Detection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal long-chain biotinylation reagent for their experimental needs. This guide provides a detailed comparison of performance, supported by experimental data, and includes in-depth protocols for key applications.

The covalent attachment of biotin (B1667282) to proteins and other macromolecules is a cornerstone technique in life sciences, enabling highly sensitive detection and robust affinity purification. The selection of the appropriate biotinylation reagent is critical for experimental success. Long-chain biotinylation reagents, featuring an extended spacer arm between the biotin moiety and the reactive group, are particularly advantageous as they mitigate steric hindrance, thereby improving the accessibility of the biotin to avidin (B1170675) or streptavidin. This guide offers an objective comparison of different long-chain biotinylation reagents, focusing on their chemical properties, labeling efficiency, and performance in common applications.

Key Considerations for Selecting a Long-Chain Biotinylation Reagent

The ideal long-chain biotinylation reagent depends on the specific application and the target molecule. Key factors to consider include:

  • Reactive Group: The choice of reactive group determines the target functional group on the protein. N-hydroxysuccinimide (NHS) esters are the most common, reacting with primary amines (lysine residues and N-termini).

  • Spacer Arm Composition and Length: The length and chemical nature of the spacer arm are crucial for overcoming steric hindrance. Longer and more hydrophilic spacers, such as those containing polyethylene (B3416737) glycol (PEG), can enhance the binding of streptavidin and improve the solubility of the biotinylated protein.[1][2]

  • Solubility and Membrane Permeability: The solubility of the reagent dictates its suitability for labeling in aqueous buffers and its ability to cross cell membranes. Sulfo-NHS esters are water-soluble and membrane-impermeable, making them ideal for labeling cell surface proteins, whereas standard NHS esters are membrane-permeable and can label intracellular proteins.[3]

Performance Comparison of Long-Chain Biotinylation Reagents

The length of the spacer arm directly impacts the signal intensity in detection assays. Longer spacer arms provide greater flexibility for the biotin to bind to the deep biotin-binding pocket of streptavidin, especially when the biotin is attached to a large protein or a protein on a solid surface.

A study comparing biotinylation reagents with varying spacer arm lengths demonstrated a clear correlation between increased spacer arm length and enhanced signal in an enzyme-linked immunosorbent assay (ELISA)-like format.[4] The results indicated that longer "bridge lengths" between the solid phase and the biotin's ureido ring led to a better dose-response curve, suggesting that steric hindrance from the large HRP-streptavidin conjugate was overcome by the longer spacers.[4]

Biotinylation ReagentSpacer Arm Length (nm)Relative Absorbance (Normalized to NHS-LC-LC-Biotin)
PFP-biotin0.96~0.4
NHS-biotin1.35~0.6
Sulfo-NHS-LC-biotin2.24~0.8
NHS-LC-LC-biotin3.051.0

Table 1: Effect of Spacer Arm Length on HRP-Streptavidin Binding. Data is extrapolated from a study by Muratsugu et al. (2019), where different biotinylation reagents were used to coat a microplate, followed by detection with HRP-streptavidin.[4] The relative absorbance indicates the signal intensity, with NHS-LC-LC-biotin (the longest spacer) set as the reference.

While direct, quantitative comparisons of the initial labeling efficiency of different long-chain reagents are not extensively documented in single studies, the general consensus is that reagents like NHS-LC-Biotin and NHS-PEG4-Biotin achieve high labeling efficiencies, often exceeding 90% when used at appropriate molar excess.[5] The primary difference lies in the properties conferred by the spacer arm, with PEGylated reagents offering enhanced solubility and reduced aggregation of the labeled protein.[2][6]

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation

This protocol describes the labeling of proteins on the surface of cultured cells using a membrane-impermeable, long-chain biotinylation reagent.

Materials:

  • Cells cultured in appropriate plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • EZ-Link™ Sulfo-NHS-LC-Biotin or Sulfo-NHS-PEG4-Biotin

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads or magnetic beads

  • Wash buffer (e.g., lysis buffer without detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Wash cells three times with ice-cold PBS to remove any amine-containing media.

  • Prepare a fresh solution of the Sulfo-NHS-biotin reagent in ice-cold PBS at a concentration of 0.5 mg/mL.

  • Incubate the cells with the biotinylation reagent solution for 30 minutes at 4°C with gentle rocking.

  • Remove the biotinylation solution and quench the reaction by washing the cells three times with ice-cold quenching solution, incubating for 5 minutes during each wash.

  • Lyse the cells with ice-cold lysis buffer and collect the lysate.

  • Clarify the lysate by centrifugation.

  • Incubate the clarified lysate with streptavidin beads for 2-4 hours at 4°C with gentle rotation to capture biotinylated proteins.

  • Wash the beads three times with wash buffer to remove non-specifically bound proteins.

  • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting or mass spectrometry.

Protocol 2: In Vitro Protein Biotinylation for Pull-Down Assays

This protocol details the biotinylation of a purified protein in solution for subsequent use in pull-down experiments to identify interacting partners.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS)

  • NHS-LC-Biotin or NHS-PEG4-Biotin

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving NHS-biotin reagents

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column or dialysis cassette to remove excess biotin

  • Cell lysate containing potential interacting proteins

  • Streptavidin-agarose beads or magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Dissolve the NHS-biotin reagent in DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Add a 10-50 fold molar excess of the biotin reagent to the protein solution. The optimal ratio should be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Remove excess, unreacted biotin by size-exclusion chromatography or dialysis.

  • Incubate the biotinylated protein with the cell lysate for 1-2 hours at 4°C to allow for the formation of protein complexes.

  • Add streptavidin beads to the mixture and incubate for another hour at 4°C to capture the biotinylated protein and its interactors.

  • Wash the beads extensively with wash buffer.

  • Elute the protein complexes and analyze by SDS-PAGE and Western blotting or mass spectrometry.

Visualizing Biotinylation Concepts and Workflows

Chemical Structures of Common Long-Chain Biotinylation Reagents

G cluster_0 NHS-LC-Biotin cluster_1 NHS-PEG4-Biotin Biotin_LC Biotin Spacer_LC Long Chain Spacer (Aminocaproic Acid) Biotin_LC->Spacer_LC NHS_LC NHS Ester Spacer_LC->NHS_LC Biotin_PEG Biotin Spacer_PEG PEG4 Spacer Biotin_PEG->Spacer_PEG NHS_PEG NHS Ester Spacer_PEG->NHS_PEG

Caption: Chemical structures of NHS-LC-Biotin and NHS-PEG4-Biotin.

Experimental Workflow for Cell Surface Biotinylation and Pull-Down

G start Cultured Cells wash1 Wash with ice-cold PBS start->wash1 biotinylation Incubate with Sulfo-NHS-LC-Biotin wash1->biotinylation quench Quench with Glycine biotinylation->quench lysis Cell Lysis quench->lysis centrifuge Clarify Lysate lysis->centrifuge incubation Incubate with Streptavidin Beads centrifuge->incubation wash2 Wash Beads incubation->wash2 elution Elute Proteins wash2->elution analysis Western Blot / Mass Spec elution->analysis

Caption: Workflow for cell surface protein biotinylation and affinity purification.

Proximity-Dependent Biotinylation (BioID) Signaling Pathway

Proximity-dependent biotinylation identification (BioID) is a powerful technique to identify protein-protein interactions and proximate proteins in a cellular context.[3] A protein of interest is fused to a promiscuous biotin ligase (BirA*), which, upon addition of excess biotin, biotinylates nearby proteins. These biotinylated proteins can then be isolated and identified.

G cluster_cell Cell cluster_analysis Downstream Analysis POI Protein of Interest BirA* ActivatedBiotin Reactive Biotin-AMP POI:f1->ActivatedBiotin ATP Biotin Biotin Biotin->POI:f1 ProximalProtein Proximal Protein ActivatedBiotin->ProximalProtein Proximity-dependent labeling BiotinylatedProtein Biotinylated Proximal Protein Lysis Cell Lysis BiotinylatedProtein->Lysis StreptavidinPullDown Streptavidin Pull-down Lysis->StreptavidinPullDown MassSpec Mass Spectrometry Identification StreptavidinPullDown->MassSpec

Caption: The BioID workflow for identifying protein-protein interactions.

References

A Researcher's Guide to Fluorescent Methods for Quantifying Protein Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of fluorescent techniques for determining the degree of protein biotinylation, complete with experimental data and detailed protocols for research and drug development professionals.

The covalent attachment of biotin (B1667282) to proteins is a cornerstone technique in life sciences, enabling a myriad of applications from affinity purification to immunoassays. Quantifying the extent of this labeling—the molar ratio of biotin to protein—is critical for ensuring the consistency and efficacy of these biotinylated reagents. While several methods exist, fluorescent techniques offer significant advantages in sensitivity and convenience. This guide provides a detailed comparison of common fluorescent methods for quantifying protein biotinylation, alongside alternative colorimetric methods, to aid researchers in selecting the optimal assay for their needs.

The foundational principle of these assays is the extraordinarily high affinity between biotin and the proteins avidin (B1170675) or streptavidin.[1][2] Fluorescent methods leverage this interaction, typically by using a fluorophore-conjugated version of streptavidin or avidin.[3][4][5]

Comparison of Biotin Quantification Methods

Fluorescent methods for biotin quantification can be broadly categorized into two types: direct binding assays using fluorescently-labeled streptavidin and displacement assays. Each offers distinct advantages in terms of sensitivity and experimental workflow. For comparison, the traditional colorimetric HABA assay is also included.

MethodPrincipleLimit of Detection (LOD)Dynamic RangeProsCons
Fluorescent Streptavidin/Avidin Conjugates Direct detection of biotinylated proteins using a streptavidin-fluorophore conjugate (e.g., FITC, Alexa Fluor, CF® Dyes). Signal is proportional to the amount of biotin.[6][7]High sensitivity (low pmol)WideHigh sensitivity; compatible with various platforms (gels, blots, plates)[1][6].Potential for steric hindrance affecting binding to densely biotinylated proteins[8].
Fluorescence Displacement (FRET-Based) A complex of fluorophore-labeled avidin and a quencher (HABA) is used. Biotin displaces the quencher, leading to an increase in fluorescence (de-quenching).[9][10]~4 pmol[9][10]4-100 pmolHigh sensitivity; homogeneous (no-wash) format[9][10]; rapid results.Sample components can interfere; requires specific fluorescent plate reader.[11]
Colorimetric HABA Assay The dye HABA (4'-hydroxyazobenzene-2-carboxylic acid) binds to avidin, producing color. Biotin displaces HABA, causing a measurable decrease in absorbance at 500 nm.[8][12][13]Low sensitivity (~1 nmol)2-16 µM[2]Simple; uses standard spectrophotometer.[12]Low sensitivity[8][14]; susceptible to interference and steric hindrance.[8]

Experimental Protocols and Workflows

Principle of Biotin-Streptavidin Interaction

The basis for all avidin/streptavidin-based detection methods is the high-affinity, non-covalent interaction between the four biotin-binding sites on the streptavidin tetramer and biotin molecules.

G Biotin-Streptavidin Interaction cluster_0 Streptavidin (4 Binding Sites) cluster_1 Biotinylated Protein S1 S1 S2 S2 S1->S2 S4 S4 S2->S4 S3 S3 S3->S1 S4->S3 Protein Protein B1 Biotin Protein->B1 B2 Biotin Protein->B2 B3 Biotin Protein->B3 B1->S1 High Affinity Binding B2->S2 B3->S3

Caption: Diagram of the high-affinity interaction between biotin and streptavidin.

Detailed Protocol: Microplate-Based Fluorescence Displacement Assay

This protocol outlines a common and highly sensitive method for quantifying protein biotinylation using a fluorescence displacement assay, such as the Thermo Scientific Fluorescence Biotin Quantitation Kit.[11][15] The principle relies on the displacement of the HABA quencher from a fluorescently-labeled avidin, resulting in a fluorescence signal directly proportional to the amount of biotin in the sample.[9][10]

Materials:

  • Fluorescence Biotin Quantitation Kit (e.g., Thermo Scientific, Cat. No. 46610)

  • Biotinylated protein sample (dialyzed or desalted to remove free biotin)[11]

  • Phosphate-Buffered Saline (PBS), 1X

  • Black, opaque 96-well microplate[11][16]

  • Fluorescence microplate reader with excitation/emission capabilities around 494/520 nm[11]

  • Pipettors and tips

Procedure:

  • Prepare Biocytin (B1667093) Standards: Prepare a serial dilution of the biocytin standard (provided in the kit) in 1X PBS. This will be used to generate a standard curve. A typical range is from 0 to 100 pmol per well.

  • Prepare Samples: Dilute the biotinylated protein sample in 1X PBS to ensure its concentration falls within the working range of the assay (typically 10-60 pmol of biotin per 10 µL).[11] It is advisable to prepare several dilutions (e.g., 1:10, 1:20) to ensure an accurate reading.[11]

  • Prepare DyLight Working Reagent (DWR): Immediately before use, prepare the DWR by mixing the fluorescent avidin/HABA premix with 1X PBS according to the kit's instructions (e.g., a 1:14 ratio of premix to PBS).[11]

  • Assay Setup:

    • Pipette 10 µL of each standard and unknown sample replicate into the wells of the black 96-well microplate.[11]

    • Add 90 µL of the freshly prepared DWR to each well.[11]

  • Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.[11]

  • Measurement: Measure the fluorescence using a microplate reader set to excitation at ~494 nm and emission at ~520 nm.[11] It is recommended to optimize the reader's gain setting using the highest concentration standard.[11]

  • Data Analysis:

    • Subtract the average fluorescence of the blank (0 pmol standard) from all other readings.

    • Plot the average blank-corrected fluorescence values for the biocytin standards versus their concentrations (in pmol).

    • Generate a linear regression equation (y = mx + b) from the standard curve.[11]

    • Use this equation to calculate the amount of biotin (in pmol) in your unknown samples from their average fluorescence intensity.[11]

    • Calculate the final moles of biotin per mole of protein ratio by dividing the calculated picomoles of biotin by the known picomoles of protein added to the well.[11]

Workflow for Fluorescence Displacement Assay

The following diagram illustrates the key steps in the microplate-based fluorescence displacement assay.

G start Start: Prepare Reagents prep_standards 1. Prepare Biocytin Standard Dilutions start->prep_standards prep_samples 2. Prepare Biotinylated Protein Sample Dilutions start->prep_samples prep_dwr 3. Prepare DyLight Working Reagent (DWR) start->prep_dwr plate_loading 4. Add Standards & Samples to 96-Well Plate (10 µL) prep_standards->plate_loading prep_samples->plate_loading add_reagent 5. Add DWR to all wells (90 µL) prep_dwr->add_reagent plate_loading->add_reagent incubate 6. Incubate 5 min at Room Temperature add_reagent->incubate read_plate 7. Read Fluorescence (Ex: 494nm / Em: 520nm) incubate->read_plate analyze 8. Data Analysis: - Generate Standard Curve - Calculate Biotin/Protein Ratio read_plate->analyze end End: Report Results analyze->end

Caption: Experimental workflow for a fluorescent biotin displacement assay.

Conclusion

For researchers requiring high sensitivity and rapid, quantitative results, fluorescent displacement assays offer a superior alternative to traditional colorimetric methods like the HABA assay.[8][11][14] While direct detection with fluorescent streptavidin conjugates is also highly sensitive, displacement assays provide the convenience of a homogeneous, no-wash format, making them highly amenable to high-throughput applications.[9] The choice of method will ultimately depend on the specific experimental requirements, including desired sensitivity, sample throughput, and available instrumentation. By following a well-defined protocol and understanding the principles of each method, researchers can achieve accurate and reproducible quantification of protein biotinylation, ensuring the quality and performance of their biological reagents.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。